Spirofylline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethyl-7-[2-oxo-2-[2-oxo-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-3-yl]ethyl]purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O5/c1-26-20-19(21(32)27(2)22(26)33)29(16-25-20)14-18(31)30-15-24(35-23(30)34)9-12-28(13-10-24)11-8-17-6-4-3-5-7-17/h3-7,16H,8-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRGPEAMMDAUGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N3CC4(CCN(CC4)CCC5=CC=CC=C5)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60243512 | |
| Record name | Spirofylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60243512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98204-48-9 | |
| Record name | Spirofylline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098204489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spirofylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60243512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SPIROFYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/000F949089 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Spirocyclic Scaffold: A New Dimension in Drug Action
An In-depth Technical Guide on the Core Mechanisms of Spirocyclic Drugs
For Researchers, Scientists, and Drug Development Professionals
The rigid, three-dimensional architecture of spirocyclic compounds is increasingly being leveraged in modern drug discovery to unlock novel mechanisms of action and enhance therapeutic efficacy. This guide delves into the core principles of how these unique molecules exert their effects, focusing on key examples from oncology, metabolic disease, and infectious disease. By examining their interactions with specific biological targets, we can appreciate the advantages conferred by the spirocyclic scaffold in achieving high potency and selectivity.
Spiro-Oxindoles: Reactivating the Guardian of the Genome in Cancer Therapy
Spiro-oxindoles have emerged as a promising class of anti-cancer agents through their ability to inhibit the protein-protein interaction between p53 and its negative regulator, murine double minute 2 (MDM2).[1][2] In healthy cells, p53 plays a crucial role in tumor suppression by inducing cell cycle arrest or apoptosis in response to cellular stress.[3] However, in many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to proliferate unchecked.[3]
Spiro-oxindole inhibitors are designed to mimic the key amino acid residues of p53—specifically Phe19, Trp23, and Leu26—that bind to a hydrophobic pocket on MDM2.[1] By occupying this pocket, the spiro-oxindole molecule physically blocks the binding of MDM2 to p53, thereby preventing p53 degradation and restoring its tumor-suppressive functions. This leads to the activation of p53-dependent signaling pathways, resulting in cell cycle arrest and apoptosis in cancer cells.
Quantitative Data: Potency of Spiro-Oxindole MDM2 Inhibitors
| Compound | Target | Binding Affinity (Ki) | Cellular Potency (IC50) | Reference |
| MI-888 | MDM2 | 0.44 nM | Not specified | |
| MI-219 | MDM2 | Low nanomolar | Not specified | |
| Compound 38 | MDM2 | KD = 7.94 µM | 2.4 ± 0.2 µM (MDA-MB-231) | |
| Compound with R = 4-ClC6H4 | MDM2 | KD = 2.38 µM | 4.763 ± 0.069 µM (MDA-MB-231) |
Experimental Protocol: p53-MDM2 Binding Assay (Fluorescence Polarization)
A fluorescence polarization (FP) assay is a common method to quantify the inhibition of the p53-MDM2 interaction.
Principle: A small, fluorescently labeled p53-derived peptide is used as a probe. When this peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger MDM2 protein, its tumbling is restricted, leading to an increase in fluorescence polarization. A spiro-oxindole inhibitor will compete with the fluorescent peptide for binding to MDM2, causing a decrease in fluorescence polarization.
Materials:
-
Purified recombinant MDM2 protein
-
Fluorescently labeled p53 peptide probe (e.g., Rhodamine-labeled)
-
Spiro-oxindole test compounds
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well black plates
-
Fluorescence plate reader capable of measuring polarization
Procedure:
-
Compound Preparation: Prepare serial dilutions of the spiro-oxindole compounds in the assay buffer.
-
Assay Setup: In a 384-well plate, add the assay buffer, the fluorescently labeled p53 peptide probe at a fixed concentration, and the serially diluted spiro-oxindole compounds.
-
Initiation of Reaction: Add the purified MDM2 protein to each well to initiate the binding reaction. Include control wells with no inhibitor (maximum polarization) and no MDM2 (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor required to displace 50% of the fluorescent probe, can be determined by fitting the data to a sigmoidal dose-response curve.
Signaling Pathway: Restoration of p53 Function by Spiro-Oxindole Inhibitors
Caption: Spiro-oxindole inhibition of the p53-MDM2 interaction.
Spiro-Hydantoins: Targeting Aldose Reductase in Diabetic Complications
Spiro-hydantoin derivatives have been developed as potent inhibitors of aldose reductase, a key enzyme in the polyol pathway of glucose metabolism. Under normal glycemic conditions, this pathway is a minor route for glucose utilization. However, in the hyperglycemic state of diabetes, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol. This accumulation, along with the concomitant depletion of the cofactor NADPH, is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.
Spiro-hydantoins act by binding to the active site of aldose reductase, preventing the conversion of glucose to sorbitol. By inhibiting this rate-limiting step, these compounds can mitigate the downstream cellular stress caused by sorbitol accumulation and oxidative imbalance.
Quantitative Data: Potency of Spiro-Hydantoin Aldose Reductase Inhibitors
| Compound | Source of Aldose Reductase | Inhibitory Potency (IC50) | Reference |
| cis-6'-chloro-2',3'-dihydro-2'-methylspiro[imidazolidine-4,4'-4'H-pyrano[2,3-b]pyridine]-2,5-dione (2'R,4'S enantiomer) | Human placenta | 7.5 x 10⁻⁹ M | |
| Sorbinil | Bovine and rat lens | Less effective than AL-1576 | |
| AL-1576 | Bovine and rat lens | Most potent of those tested |
Experimental Protocol: Aldose Reductase Inhibition Assay (Spectrophotometric)
The activity of aldose reductase and its inhibition by spiro-hydantoins can be measured by monitoring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.
Principle: Aldose reductase catalyzes the reduction of an aldehyde substrate (e.g., DL-glyceraldehyde) to its corresponding alcohol, using NADPH as a cofactor. The rate of the reaction is proportional to the rate of decrease in NADPH concentration, which can be followed spectrophotometrically.
Materials:
-
Purified aldose reductase enzyme (e.g., from rat lens or recombinant human)
-
Spiro-hydantoin test compounds dissolved in a suitable solvent (e.g., DMSO)
-
NADPH solution
-
Aldehyde substrate (e.g., DL-glyceraldehyde)
-
Assay buffer (e.g., phosphate buffer, pH 6.2)
-
UV-Vis spectrophotometer or microplate reader
Procedure:
-
Assay Mixture Preparation: In a quartz cuvette or a well of a microplate, prepare an assay mixture containing the assay buffer, NADPH solution, and the spiro-hydantoin test compound at various concentrations.
-
Enzyme Addition: Add the purified aldose reductase enzyme to the assay mixture and incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the aldehyde substrate.
-
Spectrophotometric Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time in kinetic mode.
-
Rate Calculation: Determine the initial rate of the reaction (ΔA340/min) from the linear portion of the absorbance versus time plot.
-
IC50 Determination: Calculate the percentage of inhibition for each concentration of the spiro-hydantoin compound relative to a control reaction with no inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway: The Polyol Pathway and its Inhibition by Spiro-Hydantoins
Caption: Inhibition of the polyol pathway by spiro-hydantoins.
Spiro-β-Lactams: A Twist on a Classic Antibacterial Mechanism
The β-lactam ring is a cornerstone of antibacterial therapy, and the incorporation of a spirocyclic scaffold introduces novel structural and functional properties to this well-established pharmacophore. Spiro-β-lactams, like their conventional counterparts, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.
The primary targets of β-lactam antibiotics are penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By acylating the active site of PBPs, spiro-β-lactams irreversibly inhibit their function, preventing the cross-linking of peptidoglycan strands. This disruption of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death. The spirocyclic structure can influence the potency and spectrum of activity, potentially by altering the binding affinity for different PBPs or by affecting susceptibility to β-lactamase enzymes.
Quantitative Data: Antimicrobial Activity of Spiro-β-Lactams
| Organism | Antibiotic | Minimum Inhibitory Concentration (MIC) | Reference |
| Neisseria gonorrhoeae | Spiro-β-lactam with pblaTEM-20 plasmid | ≥2 mg/L for penicillins and cephalosporins | |
| Various bacteria | Spiro-γ-lactam derivatives | Two compounds with IC50 < 3.5 µM against Plasmodium |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
Principle: A standardized inoculum of the test bacterium is exposed to serial dilutions of the spiro-β-lactam antibiotic in a liquid growth medium. The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacterium after a defined incubation period.
Materials:
-
Pure culture of the test bacterium
-
Spiro-β-lactam antibiotic
-
Sterile Mueller-Hinton broth (or other appropriate growth medium)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland turbidity standards
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial suspension in broth with a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Antibiotic Dilution: Prepare serial twofold dilutions of the spiro-β-lactam antibiotic in the broth directly in the wells of a 96-well microtiter plate.
-
Inoculation: Inoculate each well containing the antibiotic dilutions and a positive control well (broth with no antibiotic) with the standardized bacterial suspension. A negative control well (broth only) should also be included.
-
Incubation: Incubate the microtiter plate at a specified temperature (e.g., 35°C) for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the antibiotic in a well that shows no visible growth.
Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis by Spiro-β-Lactams
Caption: Spiro-β-lactam inhibition of bacterial cell wall synthesis.
Conclusion
The spirocyclic scaffold offers a powerful platform for the design of highly specific and potent drugs that operate through diverse mechanisms of action. As demonstrated with spiro-oxindoles, spiro-hydantoins, and spiro-β-lactams, the inherent three-dimensionality of these molecules allows for precise interactions with their biological targets, leading to enhanced therapeutic effects. The continued exploration of spirocyclic chemistry promises to yield a new generation of innovative medicines to address a wide range of diseases.
References
- 1. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation - PMC [pmc.ncbi.nlm.nih.gov]
The Spiro Core: A Technical Guide to the Discovery and Isolation of Naturally Occurring Spiro Compounds
For Researchers, Scientists, and Drug Development Professionals
Naturally occurring spiro compounds, characterized by their unique three-dimensional architecture where two rings share a single atom, represent a fascinating and promising frontier in drug discovery and development. Their inherent structural rigidity and conformational complexity allow for precise interactions with biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antibacterial, and antifungal properties. This technical guide provides an in-depth overview of the discovery and isolation of these remarkable molecules from diverse natural sources, with a focus on detailed experimental protocols, quantitative data, and the elucidation of their mechanisms of action.
Discovery of Bioactive Spiro Compounds from Natural Sources
Spiro compounds are a diverse class of natural products found in a wide array of organisms, from terrestrial plants and endophytic fungi to marine invertebrates. Their discovery often begins with the screening of natural extracts for specific biological activities.
Spirobisnaphthalenes from Fungi: Endophytic fungi have proven to be a rich source of bioactive spirobisnaphthalenes. For instance, the fungus Berkleasmium sp., an endophyte isolated from the medicinal plant Dioscorea zingiberensis, has yielded a variety of palmarumycins and diepoxins.[1][2] These compounds have demonstrated significant antibacterial, antifungal, and cytotoxic activities.[1][2][3] Another endophytic fungus, Edenia sp., associated with Drymaria cordata, produces spirobisnaphthalenes with potent cytotoxicity against several human cancer cell lines.
Benzannulated Spiroketals from Plants and Marine Organisms: The benzannulated spiroketal moiety is another important structural motif found in nature. These compounds have been isolated from various plant species and marine organisms and often exhibit significant biological properties. Their unique spiroketal core plays a crucial role in their bioactivity.
Spiro-Flavonoids from Plants: A diverse range of spiro-flavonoids has been identified in over 40 plant species across eight families, including Asparagaceae, Pinaceae, and Thymelaeaceae. These compounds, which include spiro-biflavonoids, -triflavonoids, and -tetraflavonoids, have shown promising anti-inflammatory and anticancer activities.
Experimental Protocols for Isolation and Purification
The isolation and purification of spiro compounds from complex natural extracts require a combination of chromatographic techniques. The following sections detail generalized and specific protocols for different classes of spiro compounds.
General Workflow for Isolation of Spiro Compounds
The isolation process typically follows a standardized workflow, starting from the collection and preparation of the natural source material to the final purification of the target spiro compounds.
Caption: A generalized workflow for the isolation of spiro compounds.
Detailed Protocol: Isolation of Spirobisnaphthalenes from Fungal Cultures
This protocol is based on the successful isolation of palmarumycins and diepoxins from Berkleasmium sp.
1. Fungal Cultivation and Extraction:
-
Cultivation: Inoculate the endophytic fungus into a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate for an extended period (e.g., 20-30 days) to allow for the production of secondary metabolites.
-
Extraction: After incubation, filter the culture broth to separate the mycelia from the supernatant. Extract the supernatant with an organic solvent such as ethyl acetate. The mycelia can also be extracted separately with methanol or ethyl acetate to ensure the complete recovery of compounds.
2. Preliminary Fractionation:
-
Solvent Partitioning: Concentrate the crude ethyl acetate extract under reduced pressure. The resulting residue can be partitioned between n-hexane and 90% methanol to remove nonpolar impurities.
3. Chromatographic Purification:
-
High-Speed Counter-Current Chromatography (HSCCC): This is a highly effective technique for the preparative separation of spirobisnaphthalenes.
-
Solvent System: A two-phase solvent system of n-hexane-chloroform-methanol-water is commonly used. An optimized ratio of 1.5:3.0:2.5:2.0 (v/v/v/v) has been successfully employed.
-
Procedure: Dissolve the crude extract in the lower phase of the solvent system. The upper phase is used as the stationary phase, and the lower phase as the mobile phase. Elute the compounds and collect fractions based on the UV chromatogram.
-
-
Sephadex LH-20 Chromatography: Further purify the fractions obtained from HSCCC using a Sephadex LH-20 column with methanol as the eluent. This step is effective for removing smaller impurities.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification is often achieved using reversed-phase preparative HPLC (e.g., C18 column) with a methanol-water gradient.
4. Structure Elucidation:
-
The structures of the isolated compounds are determined using spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).
General Protocol: Isolation of Spiro-Flavonoids from Plant Material
This protocol provides a general guideline for the isolation of spiro-flavonoids from plant sources, drawing from established methods for flavonoid extraction.
1. Plant Material Preparation and Extraction:
-
Preparation: Air-dry the plant material (e.g., leaves, stems) and grind it into a fine powder to increase the surface area for extraction.
-
Extraction: Macerate the powdered plant material with a suitable solvent. Methanol or ethanol, often in aqueous mixtures (e.g., 70-80%), are effective for extracting a broad range of flavonoids. The extraction can be performed at room temperature with agitation or under reflux.
2. Purification:
-
Solvent Partitioning: Concentrate the crude extract and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to fractionate the compounds based on their polarity.
-
Column Chromatography:
-
Silica Gel: Subject the ethyl acetate and n-butanol fractions to silica gel column chromatography, eluting with a gradient of chloroform and methanol.
-
Sephadex LH-20: This is a key step for flavonoid purification. Use methanol or methanol-water mixtures as the mobile phase to separate compounds based on their size and polarity.
-
-
Preparative HPLC: Achieve final purification of the isolated fractions using reversed-phase preparative HPLC with a C18 column and a mobile phase typically consisting of acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
3. Structure Characterization:
-
Identify the purified spiro-flavonoids using a combination of UV spectroscopy, Mass Spectrometry (MS), and 1D/2D NMR techniques.
Quantitative Data on Bioactive Spiro Compounds
The biological activity of spiro compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) against specific targets. The yield and purity of isolated compounds are also critical parameters.
Table 1: Cytotoxicity of Selected Spirobisnaphthalenes
| Compound | Cancer Cell Line | IC₅₀ (μM) | Source Organism | Reference |
| Diepoxin δ | HCT-8 | 1.28 | Berkleasmium sp. | |
| Diepoxin δ | Bel-7402 | 2.54 | Berkleasmium sp. | |
| Diepoxin δ | BGC-823 | 3.17 | Berkleasmium sp. | |
| Diepoxin δ | A549 | 2.86 | Berkleasmium sp. | |
| Diepoxin δ | A2780 | 5.83 | Berkleasmium sp. | |
| Palmarumycin C8 | HCT-8 | 2.15 | Berkleasmium sp. | |
| Palmarumycin C8 | Bel-7402 | 3.22 | Berkleasmium sp. | |
| Palmarumycin C8 | BGC-823 | 4.56 | Berkleasmium sp. | |
| Palmarumycin C8 | A549 | 3.98 | Berkleasmium sp. | |
| Palmarumycin C8 | A2780 | 4.12 | Berkleasmium sp. | |
| Compound 2 | Ramos | < 5 | Rhytidhysteron rufulum | |
| Compound 10 | Ramos | < 5 | Rhytidhysteron rufulum | |
| Compound 2 | H1975 | < 5 | Rhytidhysteron rufulum | |
| Compound 10 | H1975 | < 5 | Rhytidhysteron rufulum |
Table 2: Isolation Yield and Purity of Spirobisnaphthalenes from Berkleasmium sp. using HSCCC
| Compound | Yield from 500 mg Crude Extract (mg) | Purity (%) | Reference |
| Diepoxin κ | 18.0 | 56.82 | |
| Palmarumycin C₁₃ | 245.7 | 71.39 | |
| Palmarumycin C₁₆ | 42.4 | 76.57 | |
| Palmarumycin C₁₅ | 42.2 | 75.86 | |
| Diepoxin δ | 32.6 | 91.01 | |
| Diepoxin γ | 22.3 | 82.48 |
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which spiro compounds exert their biological effects is crucial for their development as therapeutic agents. Several studies have begun to elucidate the signaling pathways targeted by these molecules.
Anticancer Mechanisms of Spirobisnaphthalenes
Certain spirobisnaphthalenes have been shown to induce apoptosis and cell cycle arrest in cancer cells. For example, some of these compounds upregulate the p53 tumor suppressor protein and its downstream target, the cyclin-dependent kinase inhibitor p21. This leads to cell cycle arrest, preventing cancer cell proliferation.
Caption: Upregulation of the p53-p21 pathway by spirobisnaphthalenes.
Induction of Apoptosis
Many bioactive spiro compounds induce programmed cell death, or apoptosis, in cancer cells. This is a highly regulated process that involves a cascade of caspase activation. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are the two major routes of apoptosis induction. Further research is needed to fully delineate which pathways are specifically targeted by different classes of spiro compounds.
Conclusion and Future Perspectives
Naturally occurring spiro compounds represent a structurally diverse and biologically significant class of molecules with immense potential for drug discovery. This guide has provided a comprehensive overview of the key methodologies for their discovery and isolation, highlighting the importance of advanced chromatographic and spectroscopic techniques. The quantitative data presented underscore the potent bioactivities of these compounds. As our understanding of their mechanisms of action deepens, so too will our ability to harness their therapeutic potential. Future research should focus on the continued exploration of novel natural sources, the development of more efficient and scalable isolation protocols, and the detailed elucidation of the signaling pathways modulated by these fascinating three-dimensional molecules.
References
- 1. Use of Sephadex LH-20 Column Chromatography for Separation and Purification of Flavonoids in Artemisia selengensis Turcz [spkx.net.cn]
- 2. Bioactive spirobisnaphthalenes from the endophytic fungus Berkleasmium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
spiro-tetrahydroquinoline derivatives in medicinal chemistry
An In-depth Technical Guide to Spiro-Tetrahydroquinoline Derivatives in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spiro-tetrahydroquinoline derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry. This core structure, which features a spirocyclic linkage to a tetrahydroquinoline moiety, is a recurring motif in various biologically active natural products and synthetic pharmaceuticals.[1] The unique three-dimensional architecture of these molecules provides a rigid framework that can facilitate precise interactions with biological targets. Tetrahydroquinoline derivatives, in general, are known for a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anti-HIV activities.[2] The incorporation of a spiro center often enhances potency and introduces novel pharmacological profiles. This guide provides a comprehensive overview of the synthesis, pharmacological activities, and experimental protocols related to spiro-tetrahydroquinoline derivatives, with a focus on their potential in drug discovery and development.
Synthesis of Spiro-Tetrahydroquinoline Derivatives
The construction of the spiro-tetrahydroquinoline skeleton is a key challenge that has been addressed through various synthetic strategies. One of the most efficient methods is the one-pot, multi-component reaction, which allows for the rapid assembly of complex molecular frameworks from simple starting materials.
A prevalent approach involves an aza-Michael/Michael cascade reaction.[2] For instance, the reaction of an ortho-N-sulfonated aminophenyl α,β-unsaturated ketone with a 2-arylidene-1,3-indandione in the presence of a suitable catalyst can yield highly functionalized spiro[indane-1,3-dione-2,4'-tetrahydroquinoline] derivatives diastereoselectively.[2][3]
Logical Flow of Synthesis and Evaluation
The general process for developing and testing novel spiro-tetrahydroquinoline derivatives follows a logical progression from chemical synthesis to biological evaluation.
Caption: General workflow from synthesis to lead optimization.
General Experimental Protocol: One-Pot Synthesis
The following protocol is a representative example for the synthesis of spiro-tetrahydroquinoline derivatives via an aza-Michael/Michael reaction, based on methodologies described in the literature.
-
Reactant Preparation: To a solution of an appropriate ortho-N-sulfonated aminophenyl α,β-unsaturated ketone (1.0 eq.) in a suitable solvent (e.g., CH₂Cl₂), add the corresponding 2-arylidene-1,3-indandione derivative (1.0 eq.).
-
Catalyst Addition: Add the catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) (e.g., 20 mol%), to the reaction mixture.
-
Reaction Execution: Stir the mixture at a specific temperature (e.g., 0 °C to 30 °C) for the required duration (e.g., 12-38 hours). Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).
-
Purification: Combine the organic layers, wash with water, and dry over anhydrous MgSO₄. Remove the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel or by re-crystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure spiro-tetrahydroquinoline product.
-
Characterization: Characterize the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure. Stereochemistry can be confirmed by X-ray crystallography if suitable crystals are obtained.
Table 1: Optimization of Reaction Conditions for Synthesis
The synthesis of these scaffolds is often optimized by screening various catalysts, solvents, and temperatures to maximize yield and diastereoselectivity.
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | DABCO (20) | p-Xylene | 30 | 12 | 71 | |
| 2 | DMAP (20) | p-Xylene | 30 | 12 | 47 | |
| 3 | NEt₃ (20) | p-Xylene | 30 | 24 | 57 | |
| 4 | DABCO (20) | Toluene | 30 | 12 | 91 | |
| 5 | DABCO (20) | CH₂Cl₂ | 30 | 12 | 96 | |
| 6 | DABCO (20) | CH₂Cl₂ | 0 | 38 | 97 | |
| 7 | DABCO (5) | CH₂Cl₂ | 30 | 12 | 92 |
Data adapted from the synthesis of spiro[indane-1,3-dione-2,4'-tetrahydroquinoline] derivatives.
Pharmacological Activities and Applications
Spiro-tetrahydroquinoline derivatives have been investigated for a range of biological activities, demonstrating their potential as versatile scaffolds for drug development.
Anticancer Activity
Certain hydrogenated quinoline moieties are core structures in important pharmacological agents, including anticancer drugs. Spiro-oxindole-tetrahydroisoquinolines, a closely related class, have shown weak to moderate inhibition of cancer cell proliferation in the NCI-60 screen. A series of 3,4-diaryl-1,2,3,4-tetrahydroquinolines has been synthesized and evaluated for anticancer activity, with one lead compound showing low micromolar inhibition of various cancer cell lines.
Novel tetrahydroquinolinones have been shown to inhibit colorectal cancer growth by inducing cellular stress through the generation of reactive oxygen species (ROS). One derivative, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, suppressed colony formation and migration of HCT-116 cells and induced autophagy via the PI3K/AKT/mTOR signaling pathway.
Signaling Pathway: PI3K/AKT/mTOR Inhibition
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its deregulation is a hallmark of many cancers, making it a prime target for anticancer therapies.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by spiro-THQ derivatives.
Table 2: In Vitro Anticancer Activity of Tetrahydroquinoline Derivatives
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 3c | H460 | Lung Carcinoma | 4.9 ± 0.7 | |
| 3c | A-431 | Skin Carcinoma | 2.0 ± 0.9 | |
| 3c | HT-29 | Colon Adenocarcinoma | 4.4 ± 1.3 | |
| 20d | HCT-116 | Colorectal Carcinoma | Micromolar |
Compound 3c is a 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline. Compound 20d is a tetrahydroquinolinone derivative.
Protocol: In Vitro Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Culture: Plate cancer cells (e.g., HCT-116, A-431) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the spiro-tetrahydroquinoline derivatives (e.g., 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce MTT to formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Antimicrobial Activity
Spiro-tetrahydroquinoline derivatives have also shown promising activity against various microbial pathogens. Hybrids incorporating indoline-dione and pyrazolo-quinoline moieties have been synthesized and evaluated for their effects on bacteria and fungi.
Table 3: Antimicrobial Activity of Spiro-Indoline-Quinoline Derivatives
| Compound | Enterococcus faecalis MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) | Candida albicans MIC (µg/mL) | Reference |
| 4b | 375 - 3000 | 750 | No effect | |
| 4h | 375 - 3000 | 750 | No effect | |
| 6h | 375 - 3000 | >6000 | No effect |
Compounds are spiro[benzo[h]quinoline-7,3′-indoline]dione and spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione derivatives. A range is provided for MIC values as reported in the source.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a series of two-fold dilutions of the test compounds in the broth in a 96-well microtiter plate.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Wound Healing and Other Activities
Beyond anticancer and antimicrobial effects, some spiro-tetrahydroquinoline derivatives have been evaluated for their ability to promote wound healing. In studies using human keratinocyte cells and mouse excision wound models, certain derivatives demonstrated significant wound-healing activities. The responses were often studied using scratch assays, which measure the migration of cells to close a "wound" created in a cell monolayer. Additionally, related tetrahydroisoquinoline compounds have been explored for neuroprotective properties, suggesting another potential therapeutic avenue for this class of molecules.
Conclusion
Spiro-tetrahydroquinoline derivatives are a versatile and privileged scaffold in medicinal chemistry. Their rigid, three-dimensional structure makes them attractive candidates for targeting a variety of biological systems. Efficient synthetic methodologies, particularly one-pot multi-component reactions, have enabled the creation of diverse chemical libraries for screening. The demonstrated efficacy of these compounds as anticancer and antimicrobial agents, coupled with potential applications in wound healing and neuroprotection, underscores their importance. Future research focused on lead optimization, understanding structure-activity relationships, and elucidating precise mechanisms of action will be critical in translating the therapeutic potential of spiro-tetrahydroquinoline derivatives into clinical applications.
References
The Rising Therapeutic Potential of Spiro-Oxindole Derivatives: A Technical Guide
Abstract
The spiro-oxindole scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its prevalence in numerous natural products and its versatile pharmacological profile. This technical guide provides an in-depth overview of the diverse biological activities exhibited by spiro-oxindole derivatives, with a primary focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource that includes detailed experimental protocols for key biological assays, a structured compilation of quantitative activity data, and visual representations of the core signaling pathways modulated by these promising compounds.
Introduction
Spiro-oxindoles are a unique class of heterocyclic compounds characterized by a spiro fusion at the C3 position of an oxindole ring system. This rigid, three-dimensional architecture imparts distinct conformational properties that enable these molecules to interact with a wide array of biological targets with high specificity and affinity.[1][2] Natural products containing the spiro-oxindole core, such as spirotryprostatin A and horsfiline, have demonstrated potent biological activities, inspiring the synthetic exploration of novel derivatives with enhanced therapeutic potential.[3] The synthetic accessibility and the possibility of diverse substitutions on both the oxindole and the spiro-linked ring have made this scaffold a focal point in the quest for new therapeutic agents.[4][5] This guide will delve into the significant biological activities of synthetic spiro-oxindole derivatives, providing a technical foundation for their further investigation and development.
Key Biological Activities
Spiro-oxindole derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the treatment of various diseases.
Anticancer Activity
The anticancer potential of spiro-oxindole derivatives is one of the most extensively studied areas. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein-protein interactions crucial for tumor cell survival, induction of apoptosis, and cell cycle arrest.
A prominent mechanism of action for several anticancer spiro-oxindoles is the inhibition of the p53-MDM2 interaction. The p53 tumor suppressor protein plays a critical role in preventing cancer formation, and its activity is negatively regulated by the oncoprotein MDM2. By disrupting the p53-MDM2 interaction, spiro-oxindole derivatives can reactivate the p53 pathway, leading to apoptosis in cancer cells.
Another significant target is the JAK/STAT signaling pathway, which is often constitutively activated in various cancers, including melanoma. Specific spiro-oxindole derivatives have been shown to inhibit this pathway, leading to reduced cancer cell proliferation and survival.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Spiro-oxindole derivatives have shown promising activity against a range of bacteria and fungi. Their mechanism of action is believed to involve the inhibition of essential microbial enzymes or disruption of the cell membrane integrity.
Antiviral Activity
Several spiro-oxindole derivatives have been identified as potent antiviral agents, exhibiting activity against viruses such as HIV, Dengue virus, and SARS-CoV-2. These compounds can interfere with various stages of the viral life cycle, including viral entry, replication, and assembly.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Spiro-oxindole derivatives have been investigated for their anti-inflammatory properties. One of the key mechanisms is the inhibition of protein denaturation, a process implicated in inflammatory responses.
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous pathological conditions. Spiro-oxindole derivatives have been evaluated for their antioxidant potential, primarily through their ability to scavenge free radicals.
Quantitative Biological Activity Data
The following tables summarize the quantitative biological activity data for a selection of spiro-oxindole derivatives, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Spiro-Oxindole Derivatives (IC50 in µM)
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Spirooxindole 6a | HepG2 | 6.9 | |
| Spirooxindole 6a | PC-3 | 11.8 | |
| Compound 6 | MCF-7 | 3.55 | |
| Compound 6 | MDA-MB-231 | 4.40 | |
| Spiro[indoline-pyrrolizin]-one | SKNSH | 4.61 | |
| MI-888 | Various Cancer Cells | Potent p53-MDM2 inhibitor | |
| SOID-8 | Melanoma Cells | STAT3 and JAK-2 inhibitor |
Table 2: Antimicrobial Activity of Spiro-Oxindole Derivatives (MIC in µg/mL)
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound with R = Cl | B. subtilis | 12.5 | |
| Compound with R = Cl | E. coli | 12.5 | |
| Compound with R = Cl | C. oxysporum | 12.5 | |
| 21d (R = Br, Ar = 3-C6H4-O-CH2-Ph) | S. pneumonia | 0.49 µM | |
| 21d (R = Br, Ar = 3-C6H4-O-CH2-Ph) | B. subtilis | 0.24 µM |
Table 3: Antiviral Activity of Spiro-Oxindole Derivatives (IC50 in µM)
| Compound ID | Virus | IC50 (µM) | Reference |
| Dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine] derivative | SARS-CoV-2 | 7.687 | |
| Spiro[triazolo [4,5-b]pyridine-7,3′-indoline] derivative | DENV-1 | 0.78 | |
| Spiro[triazolo [4,5-b]pyridine-7,3′-indoline] derivative | DENV-2 | 0.16 | |
| Spiro[triazolo [4,5-b]pyridine-7,3′-indoline] derivative | DENV-3 | 0.035 |
Table 4: Anti-inflammatory Activity of Spiro-Oxindole Derivatives (IC50 in µg/mL)
| Compound ID | Assay | IC50 (µg/mL) | Reference |
| Compound 4e | BSA Denaturation | 127.477 | |
| Compound 4k | BSA Denaturation | 190.738 | |
| Compound 4h | BSA Denaturation | 285.806 |
Table 5: Antioxidant Activity of Spiro-Oxindole Derivatives (IC50 in µg/mL)
| Compound ID | Assay | IC50 (µg/mL) | Reference |
| Compound 4j | DPPH Assay | 20.13 | |
| Compound 4j | H2O2 Assay | 23.27 | |
| Compound 4a | Hydroxyl Radical Scavenging | 15.9 | |
| Compound 4b | Hydroxyl Radical Scavenging | 30.3 | |
| Compound 4a | Superoxide Radical Scavenging | 14.7 | |
| Compound 4b | Superoxide Radical Scavenging | 22.2 |
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activities of spiro-oxindole derivatives.
Synthesis of Spiro-Oxindole Derivatives (General Protocol)
A common and efficient method for the synthesis of spiro-oxindole derivatives is the one-pot, three-component 1,3-dipolar cycloaddition reaction.
-
Reactant Preparation: Equimolar amounts of a substituted isatin, a secondary amino acid (e.g., L-proline or sarcosine), and a dipolarophile (e.g., a chalcone or other α,β-unsaturated carbonyl compound) are used.
-
Reaction Setup: The reactants are dissolved in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.
-
Reaction Conditions: The reaction mixture is typically refluxed for a period ranging from 1 to 8 hours, with the progress monitored by thin-layer chromatography (TLC).
-
Product Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a small amount of cold solvent and can be further purified by recrystallization or column chromatography.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 103 to 1 x 105 cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the spiro-oxindole derivatives (typically in a series of dilutions) and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals. The plate is then gently agitated for a few minutes.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.
BSA Denaturation Assay for Anti-inflammatory Activity
This assay assesses the ability of a compound to inhibit the heat-induced denaturation of Bovine Serum Albumin (BSA), a model for protein denaturation in inflammatory conditions.
-
Reaction Mixture Preparation: A reaction mixture is prepared by mixing 0.05 mL of the test compound (at various concentrations) with 0.45 mL of 1% aqueous BSA solution. The pH is adjusted to approximately 6.3-6.5.
-
Incubation: The mixture is incubated at 37°C for 20 minutes, followed by heating at 55-70°C in a water bath for 10-30 minutes.
-
Cooling and Absorbance Measurement: After cooling to room temperature, the turbidity of the solution is measured spectrophotometrically at 660 nm.
-
Controls: A control solution (without the test compound) and a standard anti-inflammatory drug (e.g., diclofenac sodium) are run in parallel.
-
Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.
-
DPPH Solution Preparation: A fresh solution of DPPH in methanol (typically 0.1 mM) is prepared and kept in the dark.
-
Reaction Setup: In a 96-well plate or test tubes, various concentrations of the spiro-oxindole derivative are mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a set period, usually 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Controls: A blank (methanol) and a positive control (a known antioxidant like ascorbic acid) are included.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by spiro-oxindole derivatives and a typical experimental workflow for their biological evaluation.
Caption: p53-MDM2 Signaling Pathway and its Inhibition.
Caption: JAK-STAT Signaling Pathway Inhibition.
Caption: Experimental Workflow for Spiro-oxindole Evaluation.
Conclusion
Spiro-oxindole derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. Their unique structural features and synthetic tractability make them attractive candidates for drug discovery and development. The data and protocols presented in this technical guide underscore the significant potential of spiro-oxindoles as anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant agents. Further exploration of their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of novel and effective therapeutics based on this remarkable scaffold.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Spiro-oxindoles as a Promising Class of Small Molecule Inhibitors of p53-MDM2 Interaction Useful in Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Guide to Spiro-Heterocyclic Chemistry: Synthesis, Characterization, and Applications in Drug Discovery
Introduction to Spiro-Heterocyclic Chemistry
Spiro-heterocyclic compounds are a unique class of organic molecules characterized by two or more rings connected by a single common atom, known as the spiro atom.[1] When at least one of these rings contains a heteroatom (e.g., nitrogen, oxygen, or sulfur), the molecule is defined as a spiro-heterocycle.[1] This structural motif imparts significant three-dimensional character and conformational rigidity, which are highly desirable features in medicinal chemistry.[2][3][4] The rigid framework allows for precise spatial arrangement of functional groups, enhancing molecular recognition and binding affinity to biological targets. Many natural products and FDA-approved drugs feature spiro-heterocyclic scaffolds, highlighting their importance in drug discovery and development. Their diverse biological activities range from anticancer and antimicrobial to anti-inflammatory and antiviral properties.
Core Synthesis Strategies
The construction of the spiro-heterocyclic framework is of significant interest to synthetic organic chemists. Various methodologies have been developed, ranging from classical cyclization reactions to modern multi-component approaches.
1. 1,3-Dipolar Cycloaddition Reactions This is one of the most powerful and widely used methods for constructing five-membered spiro-heterocycles. The reaction typically involves the in situ generation of an azomethine ylide from the condensation of an isatin (or other cyclic ketone) and an α-amino acid (like sarcosine or proline), which then reacts with a dipolarophile (an electron-deficient alkene). This method often proceeds with high regio- and stereoselectivity.
2. Multi-Component Reactions (MCRs) MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. These reactions are prized for their atom economy and operational simplicity. One-pot MCRs have been successfully employed to generate a wide variety of complex spiro-heterocyclic systems, such as spiro-oxindoles fused to other heterocyclic rings.
3. Metal-Catalyzed Reactions Transition metal catalysis, particularly with palladium, has enabled novel pathways for spirocycle synthesis. For instance, Mizoroki-Heck-type reactions can be used to construct spirocyclic dihydrobenzofurans from o-substituted aryl iodides.
4. "Green" Synthetic Approaches In line with the principles of green chemistry, methodologies that minimize waste and energy consumption have been developed. These include:
-
Microwave-Assisted Synthesis: This technique often leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles.
-
Ionic Liquid-Assisted Synthesis: Ionic liquids can serve as environmentally benign solvents and catalysts, offering benefits like high thermal stability and reusability.
A general workflow for the synthesis of spiro-heterocyclic compounds is outlined below.
Structural Characterization
The unambiguous determination of a spiro-heterocycle's structure is critical and often challenging due to its complex three-dimensional nature. A combination of analytical techniques is required for full characterization.
Key Experimental Protocols
Protocol 1: General Synthesis of a Spiro[oxindole-pyrrolidine] via 1,3-Dipolar Cycloaddition This protocol is a representative example for synthesizing a common class of spiro-heterocycles.
-
Reactant Preparation: To a solution of isatin (1.0 mmol) and an electron-deficient alkene (dipolarophile, 1.0 mmol) in methanol (15 mL), add L-proline (1.2 mmol).
-
Reaction: Stir the mixture at reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated solid product is collected by filtration.
-
Purification: Wash the collected solid with cold methanol and dry under vacuum. If necessary, further purify the product by column chromatography on silica gel using an ethyl acetate/hexane gradient.
-
Characterization: Confirm the structure of the purified compound using NMR, Mass Spectrometry, and FT-IR. If suitable crystals form, use X-ray crystallography for definitive structural and stereochemical assignment.
Protocol 2: Standard Workflow for Structural Elucidation A robust workflow is essential to confirm the identity and purity of a newly synthesized spiro-heterocycle.
-
Initial Analysis (Mass Spectrometry & FT-IR): Obtain a mass spectrum (e.g., LC-MS) to confirm the molecular weight of the product. Use FT-IR spectroscopy to identify key functional groups (e.g., C=O, N-H).
-
Core Structural Analysis (NMR):
-
Acquire ¹H NMR to observe the proton environment. Note that signals for protons near the spirocenter may be broad or complex due to restricted bond rotation.
-
Acquire ¹³C NMR and DEPT-135 to identify all carbon signals, including CH, CH₂, and CH₃ groups. The quaternary spiro-carbon is often a low-intensity signal and absent in DEPT-135.
-
Perform 2D NMR experiments. HSQC is used to correlate protons with their directly attached carbons. HMBC is crucial for identifying the quaternary spiro-carbon by observing 2-3 bond correlations from nearby protons to it.
-
-
Definitive Proof (X-ray Crystallography): For crystalline compounds, single-crystal X-ray diffraction provides the absolute structure, including bond lengths, angles, and stereochemistry, resolving any ambiguities from spectroscopic data.
Applications in Drug Development
The unique structural features of spiro-heterocycles make them "privileged scaffolds" in medicinal chemistry, with derivatives showing activity against a wide array of diseases.
Table 1: Biological Activities of Representative Spiro-Heterocyclic Scaffolds
| Spiro-Heterocyclic Class | Target/Activity | Example Compound(s) | Reported IC₅₀/Activity | Reference(s) |
| Spiro-oxindole Pyrrolidines | MDM2-p53 Inhibition | SAR405838 (analogs) | Potent inhibitors | |
| Spiro-steroids | Antiproliferative (Cancer) | Estrone-derived spiro 2-aminooxazolines | GI₅₀ = 0.34–18 µM on six human cancer cell lines | |
| Spiro-pyrrolopyridazines | EGFR Kinase Inhibition | SPP10 | IC₅₀ = 26.8 µM (A549 cells), potent EGFR inhibition | |
| Spiro[isoquinoline-piperidines] | Nociceptin Receptor (NOP) Ligands | Dihydrospiro derivatives | High affinity and efficacy in GTP binding assays | |
| Spiroconyone B | Cytotoxicity (Leukemia) | Natural product from Patiria pectinifera | IC₅₀ = 7.6 µM against HL-60 cells | |
| Spiro-β-lactams | Antimicrobial | Quinoxaline-β-lactam hybrids | Activity comparable to piperacillin |
Mechanism of Action: Targeting Signaling Pathways
Spiro-heterocycles can act as potent and selective inhibitors of key cellular signaling pathways implicated in diseases like cancer. For example, spiro-pyrrolopyridazine derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR). The EGFR pathway is a critical regulator of cell growth and proliferation, and its overactivation is a hallmark of many cancers. Inhibition of this pathway can halt uncontrolled cell division and induce apoptosis (programmed cell death).
References
Spiro Compounds as Enzyme Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The unique three-dimensional architecture of spirocyclic compounds has positioned them as a compelling class of scaffolds in modern medicinal chemistry. Their inherent rigidity and novel chemical space offer significant advantages in the design of potent and selective enzyme inhibitors. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and structure-activity relationships of spiro compounds as inhibitors of key enzymatic targets implicated in a range of diseases.
Introduction to Spirocyclic Enzyme Inhibitors
Spiro compounds are characterized by two rings connected by a single common atom. This structural feature imparts a distinct three-dimensionality that allows for precise orientation of functional groups to interact with enzyme active sites. The conformational constraint of the spirocyclic core can lead to a lower entropic penalty upon binding, contributing to higher affinity and selectivity. This guide will explore several classes of spiro compounds that have demonstrated significant enzyme inhibitory activity, including spiro hydantoins, spiro-oxindoles, and spiro-β-lactams.
Key Enzyme Targets and a Summary of Inhibitory Activities
Spirocyclic compounds have been successfully developed to target a diverse array of enzymes involved in various pathological conditions. The following tables summarize the quantitative inhibitory data for representative spiro compounds against their respective enzyme targets.
Table 1: Spiro-Hydantoin and Spiro-Oxazolidinone Inhibitors of Aldose Reductase
| Compound | Spiro Core | Target Enzyme | IC50 | Reference |
| Sorbinil | Spiro-hydantoin | Aldose Reductase | - | [1][2] |
| Spiro-benzopyran acetic acid derivatives | Spiro-oxazolidinone | Aldose Reductase | µM to low µM range | [3][4] |
Table 2: Spiro-Oxindole Inhibitors of IDO1, EGFR, and CDK2
| Compound | Spiro Core | Target Enzyme | IC50 | Ki | Reference |
| Inhibitor 3 | Spiro-oxindole | IDO1 | 7.9 µM | 63.6 µM | [5] |
| 4-PI (positive control) | - | IDO1 | 49.2 µM | - | |
| 8c | Spiro-oxindole | CDK-2 | 34.98 nM | - | |
| Roscovitine (standard) | - | CDK-2 | 140 nM | - |
Table 3: Spirocyclic Inhibitors of p300/CBP Histone Acetyltransferases
| Compound | Spiro Core | Target Enzyme | IC50 | Reference |
| 20 | Spiro-hydantoin | p300 HAT | 170 nM | |
| 22 | Spiro-oxazolidinedione | p300 HAT | 47 nM | |
| A-485 | Spiro-oxazolidinedione | p300/CBP | p300: 9.8 nM, CBP: 2.6 nM | |
| 21 | Spiro-hydantoin | p300/CBP | - |
Table 4: Spirocyclic Inhibitors of Kinases (HPK1)
| Compound | Spiro Core | Target Enzyme | IC50 | Ki | Reference |
| 1 | 7-azaindole | HPK1 | - | 0.4 nM | |
| 16 | Spiro analogue | HPK1 | 2.67 nM | - | |
| 9 | Spiro analogue | HPK1 | 0.44 nM | - | |
| 10 | Spiro analogue | HPK1 | ≤0.51 nM | - |
Table 5: Spiro-β-Lactam Inhibitors of SARS-CoV-2 3CLpro
| Compound | Spiro Core | Target Enzyme | IC50 | Reference |
| Penicillin V sulfone C3 benzyl ester | Spiro-β-lactam | SARS-CoV-2 Mpro | ~1.5 µM | |
| Penicillin G sulfoxide C3 p-nitrobenzyl ester derivative | Spiro-β-lactam | SARS-CoV-2 Mpro | ~3.5 µM |
Signaling Pathways and Mechanisms of Action
The enzymes targeted by spirocyclic inhibitors are often critical nodes in cellular signaling pathways. Understanding these pathways is crucial for elucidating the therapeutic potential and possible side effects of these inhibitors.
Aldose Reductase in the Polyol Pathway
Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications.
IDO1 in Tryptophan Catabolism and Immune Suppression
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. Its upregulation in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine, which collectively suppress T-cell function and promote immune tolerance.
p300/CBP in Transcriptional Regulation
The histone acetyltransferases (HATs) p300 and its paralog CREB-binding protein (CBP) are critical coactivators that regulate gene expression by acetylating histones and other transcription factors. This acetylation leads to a more open chromatin structure, facilitating transcription.
HPK1 in T-Cell Receptor Signaling
Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and phosphorylates SLP-76, leading to the attenuation of T-cell activation.
Experimental Protocols
General Synthesis of Spiro Compounds
The synthesis of spirocyclic scaffolds often involves multicomponent reactions or cycloadditions. The following provides a general overview of synthetic approaches for the key spiro classes discussed.
A common method for synthesizing spiro-β-lactams is the Staudinger [2+2] ketene-imine cycloaddition reaction.
Typical Procedure:
-
To a solution of the imine in an appropriate solvent (e.g., dichloromethane), add a base (e.g., triethylamine).
-
Slowly add the ketene precursor (e.g., an acyl chloride) to the reaction mixture at a controlled temperature.
-
Stir the reaction for a specified time until completion, monitored by thin-layer chromatography (TLC).
-
Work up the reaction mixture by washing with aqueous solutions to remove impurities.
-
Purify the crude product by column chromatography to yield the desired spiro-β-lactam.
Spirooxindoles can be efficiently synthesized through one-pot multicomponent reactions, often involving a 1,3-dipolar cycloaddition.
Typical Procedure:
-
A mixture of an isatin derivative, an amino acid (e.g., proline), and a dipolarophile (e.g., an α,β-unsaturated ketone) is refluxed in a suitable solvent like methanol.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product can be further purified by recrystallization or column chromatography.
Enzyme Inhibition Assays
The inhibitory activity against aldose reductase can be determined spectrophotometrically by measuring the decrease in NADPH absorbance at 340 nm.
Protocol:
-
Prepare a reaction mixture containing phosphate buffer (pH 6.2), NADPH, and the lens supernatant containing the aldose reductase enzyme.
-
Add the test spiro compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the percentage of inhibition and determine the IC50 value.
IDO1 activity can be measured by quantifying the production of kynurenine from tryptophan. This can be done using a colorimetric or fluorescence-based assay.
Protocol:
-
Induce IDO1 expression in a suitable cell line (e.g., SKOV-3) by treating with interferon-gamma (IFNγ).
-
Treat the cells with various concentrations of the spiro-oxindole inhibitor.
-
After incubation, collect the cell supernatant.
-
Add trichloroacetic acid to the supernatant to precipitate proteins and hydrolyze N-formylkynurenine to kynurenine.
-
Add a colorimetric reagent (e.g., p-dimethylaminobenzaldehyde) that reacts with kynurenine to produce a colored product.
-
Measure the absorbance at the appropriate wavelength and calculate the IC50 value.
The inhibition of p300/CBP histone acetyltransferase activity can be assessed using a variety of methods, including radioactive, colorimetric, or fluorescence-based assays.
Protocol (AlphaLISA-based):
-
A reaction mixture containing the p300/CBP enzyme, a biotinylated histone peptide substrate, and acetyl-CoA is prepared in an assay buffer.
-
The spirocyclic inhibitor is added at different concentrations.
-
The reaction is incubated to allow for histone acetylation.
-
The reaction is stopped, and AlphaLISA acceptor beads conjugated to an anti-acetylated lysine antibody and streptavidin-coated donor beads are added.
-
Upon excitation, the donor beads generate singlet oxygen, which, if in proximity to the acceptor beads (indicating histone acetylation), will trigger a chemiluminescent signal.
-
The signal is measured, and the IC50 value is determined.
HPK1 kinase activity is typically measured by quantifying the phosphorylation of a substrate peptide or protein. Luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™) are commonly used.
Protocol (ADP-Glo™):
-
Prepare a reaction mixture containing the HPK1 enzyme, a suitable substrate (e.g., a peptide derived from SLP-76), and ATP in a kinase buffer.
-
Add the spiro inhibitor at various concentrations.
-
Incubate the reaction to allow for substrate phosphorylation.
-
Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the kinase detection reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.
-
Measure the luminescence, which is proportional to the kinase activity, and calculate the IC50 value.
Molecular Interactions and Structure-Activity Relationships (SAR)
The potency and selectivity of spirocyclic inhibitors are dictated by their specific interactions with the enzyme's active site. Molecular docking and X-ray crystallography studies provide valuable insights into these interactions.
Spiro-Oxindole Inhibitors of IDO1
Molecular docking studies of spiro-oxindole inhibitors with IDO1 have revealed that these compounds often act as uncompetitive inhibitors, binding to the enzyme-substrate complex. The spiro-oxindole core can establish hydrophobic interactions within the active site, stabilizing the inhibitor-enzyme complex.
Spirocyclic Inhibitors of p300/CBP
X-ray crystal structures of spiro-oxazolidinone inhibitors like A-485 in complex with the p300 HAT domain have shown that these inhibitors are competitive with acetyl-CoA. The spirocyclic core helps to position key functional groups, such as a urea moiety, to form hydrogen bonds with the protein backbone.
Spiro-azaindoline Inhibitors of HPK1
The co-crystal structure of a spiro-azaindoline inhibitor with HPK1 revealed that the indoline motif forms crucial hydrogen bonds with the hinge region of the kinase. The spirocyclic ring occupies a hydrophobic pocket, contributing to the inhibitor's potency and selectivity.
Conclusion
Spirocyclic compounds represent a rich and underexplored area of chemical space for the development of novel enzyme inhibitors. Their unique structural features provide a platform for designing highly potent and selective modulators of enzyme activity. The examples highlighted in this guide demonstrate the broad applicability of spiro scaffolds against diverse enzyme targets. Continued exploration of novel spirocyclic cores, coupled with detailed structure-based design and a thorough understanding of the underlying biology, will undoubtedly lead to the discovery of new therapeutic agents for a wide range of diseases.
References
- 1. Spiro hydantoin aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spiro hydantoin aldose reductase inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold [openmedicinalchemistryjournal.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. [PDF] Spiro-Oxindole Skeleton Compounds Are Efficient Inhibitors for Indoleamine 2,3-Dioxygenase 1: An Attractive Target for Tumor Immunotherapy | Semantic Scholar [semanticscholar.org]
Spiro Compounds in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds have emerged as a compelling structural motif in modern drug discovery, offering a unique three-dimensional architecture that departs from the traditionally planar aromatic systems. This inherent three-dimensionality provides an exceptional tool for medicinal chemists to fine-tune a molecule's conformational and physicochemical properties, leading to enhanced potency, selectivity, and pharmacokinetic profiles.[1][2] The rigid nature of the spirocyclic system can lock the conformation of a molecule, optimizing the orientation of binding elements for improved interaction with biological targets.[3] This guide provides an in-depth technical overview of the role of spiro compounds in drug discovery, focusing on their synthesis, biological activity, and clinical applications.
Physicochemical Properties of Approved Spirocyclic Drugs
The incorporation of spirocycles can significantly modulate the physicochemical properties of drug candidates, often leading to improved solubility, reduced lipophilicity, and enhanced metabolic stability compared to their non-spirocyclic counterparts.[3][4] A summary of the physicochemical properties of some approved drugs featuring a spirocyclic core is presented below.
| Drug Name | Spirocyclic Core | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| Spironolactone | Oxaspiro[4.5]decane | 416.57 | 3.3 | 0 | 4 |
| Irbesartan | Diazaspiro[4.4]nonane | 428.53 | 4.9 | 1 | 5 |
| Fluspirilene | Diazaspiro[4.5]decane | 475.6 | 6.2 | 1 | 4 |
| Buspirone | Azaspiro[4.5]decane | 385.5 | 3.1 | 1 | 4 |
| Griseofulvin | Spiro[benzofuran-2,1'-cyclohexane] | 352.8 | 2.2 | 0 | 5 |
Synthetic Strategies and Experimental Protocols
The synthesis of spirocyclic scaffolds has evolved significantly, with numerous methodologies developed for their efficient construction. These strategies often involve intramolecular cyclization, cycloaddition reactions, and multi-component reactions.
Synthesis of Irbesartan: A Case Study
Irbesartan is a widely prescribed antihypertensive drug that features a spiro-imidazole core. A common synthetic route involves the N-alkylation of a spirocyclic intermediate with a substituted biphenyl derivative.
Experimental Protocol: Synthesis of Irbesartan
Step 1: N-Alkylation of the Spiro Intermediate
-
Materials: 2-butyl-1,3-diaza-spiro[4.4]non-1-en-4-one hydrochloride, 1-benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole, Potassium hydroxide (KOH), Acetone.
-
Procedure:
-
Dissolve 2-butyl-1,3-diaza-spiro[4.4]non-1-en-4-one hydrochloride in acetone in a suitable reaction vessel.
-
Add potassium hydroxide to the solution and stir for 30-45 minutes at 25-30°C.
-
Add 1-benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole to the reaction mixture.
-
Stir the reaction mixture for 10-12 hours at 25-30°C.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, filter off the inorganic salts and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-alkylated intermediate.
-
Step 2: Debenzylation to Yield Irbesartan
-
Materials: Crude N-alkylated intermediate from Step 1, Methanol, Water, Palladium on carbon (5% wet), Ammonium formate, Celite.
-
Procedure:
-
Dissolve the residue from Step 1 in a mixture of methanol and water.
-
Add 5% wet palladium on carbon and ammonium formate to the solution.
-
Heat the reaction mixture to 50-55°C and stir for 15 hours.
-
Monitor the reaction completion by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain crude Irbesartan.
-
Recrystallize the crude product from isopropanol to yield pure Irbesartan.
-
Expected Outcome:
-
Yield: 85.3%
-
Purity (by HPLC): 99.6%
-
Melting Point: 181-182°C
-
Spectroscopic Data:
-
IR (KBr, cm⁻¹): 1732 (C=O), 1616 (C=N)
-
¹H NMR (DMSO-d₆): δ 7.95–7.32 (m, 8 H), 4.80–4.60 (s, 2 H), 3.60–3.00 (br s, 1 H), 2.40–2.20 (t, 2 H, J = 6.04 Hz), 2.00–1.60 (m, 8 H), 1.60–1.45 (quint, 2 H), 1.40–1.20 (sext, 2 H), 0.91–0.70 (t, 3H, J = 7.41 Hz)
-
¹³C-NMR (DMSO-d₆): δ 186.5, 162.0, 155.9, 141.9, 139.2, 137.2
-
One-Pot Synthesis of Spirooxindole-Pyrrolidines
Spirooxindole-pyrrolidine scaffolds are prevalent in many natural products and have shown significant potential as anticancer agents. One-pot, multi-component reactions, particularly 1,3-dipolar cycloadditions, provide an efficient and stereoselective route to these complex structures.
Experimental Protocol: One-Pot Synthesis of Spirooxindole-Pyrrolidines
-
Materials: Substituted isatin, sarcosine (or L-proline), α,β-unsaturated carbonyl compound (dipolarophile), ethanol.
-
Procedure:
-
To a solution of the α,β-unsaturated carbonyl compound (1.0 mmol) in ethanol (10 mL), add the substituted isatin (1.3 mmol) and sarcosine or L-proline (1.3 mmol).
-
Reflux the reaction mixture for 2-5 hours, monitoring the progress by TLC.
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL).
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford the desired spirooxindole-pyrrolidine derivative.
-
Biological Activities of Spiro Compounds
Spirocyclic compounds have demonstrated a wide range of biological activities, making them valuable scaffolds in the development of therapeutics for various diseases.
Anticancer Activity
The rigid, three-dimensional nature of spiro compounds makes them ideal candidates for targeting the well-defined binding pockets of proteins involved in cancer progression, such as kinases and proteins regulating apoptosis.
Table 1: Anticancer Activity of Representative Spiro Compounds
| Compound Class | Target/Cell Line | IC₅₀/GI₅₀ | Reference |
| Di-spirooxindole | PC3 (prostate cancer) | 3.7 ± 1.0 µM | |
| Di-spirooxindole | HeLa (cervical cancer) | 7.1 ± 0.2 µM | |
| Spirooxindole-pyrrolidine | HepG-2 (liver cancer) | < 10 µg/mL | |
| Spirooxindole-pyrrolidine | HeLa (cervical cancer) | 70 µg/mL | |
| Furan-engrafted Spirooxindole | MCF7 (breast adenocarcinoma) | 4.3 ± 0.18 µM | |
| Furan-engrafted Spirooxindole | HepG2 (liver cancer) | 3.5 ± 0.11 µM | |
| Spiro heterocyclic steroid | Various human cancer cell lines | 0.7 to 43 µM |
Antiviral Activity
Spiro compounds have also shown promise as antiviral agents, with activity reported against a range of viruses, including SARS-CoV-2 and MERS-CoV.
Table 2: Antiviral Activity of Representative Spiro Compounds
| Compound Class | Virus | IC₅₀ | Reference |
| Spirooxindole-based phenylsulfone | MERS-CoV | 11 µM (compound 4i) | |
| Spirooxindole-based phenylsulfone | SARS-CoV-2 | 17 µM (compound 4c) | |
| Spirooxindole-based phenylsulfone | SARS-CoV-2 | 18 µM (compound 4e) | |
| Heteroaryldihydropyrimidine with spiro ring | Hepatitis B Virus (HBV) | 0.20 ± 0.00 µM (compound 4r) |
Antimicrobial Activity
The unique structural features of spiro compounds have been exploited to develop novel antibacterial and antifungal agents.
Table 3: Antimicrobial Activity of Representative Spiro Compounds
| Compound Class | Microorganism | MIC | Reference |
| Spiroquinoline-indoline-dione | Enterococcus faecalis | 375–3000 µg/mL | |
| Spiroquinoline-indoline-dione | Staphylococcus aureus | 750 µg/mL | |
| Spiro-4H-pyran | Staphylococcus aureus (clinical isolate) | 32 µg/mL | |
| Spiro-4H-pyran | Streptococcus pyogenes (clinical isolate) | 64 µg/mL | |
| Spiro-thiazolidine | Staphylococcus aureus | 31.25 to 125 µg/mL | |
| Spiro-thiazolidine | MRSA | 62.5 µg/mL | |
| Spiro indole-indeno | Staphylococcus aureus | 2 µg/mL |
Antimalarial Activity
Several spiro compounds have exhibited potent activity against Plasmodium falciparum, the parasite responsible for malaria.
Table 4: Antimalarial Activity of Representative Spiro Compounds
| Compound Class | Plasmodium falciparum strain | IC₅₀ | Reference |
| 6-Chloro-2-arylvinylquinoline | Dd2 | 4.8 ± 2.0 nM | |
| 6-Chloro-2-arylvinylquinoline | 3D7 | 8.7 ± 0.5 nM | |
| Calxinin | 3D7 (drug-sensitive) | nanomolar range | |
| Calxinin | Dd2 (multidrug-resistant) | nanomolar range |
Clinical Development of Spiro Compounds: AZD5363 (Capivasertib)
AZD5363 (Capivasertib) is a spirocyclic, potent, selective, oral inhibitor of all three isoforms of the serine/threonine kinase AKT. It has shown promising clinical activity in various solid tumors, particularly in those with alterations in the PI3K/AKT/PTEN pathway.
Table 5: Summary of Clinical Trial Data for AZD5363 (Capivasertib)
| Trial Phase | Cancer Type | Treatment Regimen | Key Efficacy/Safety Findings | Reference |
| Phase I | Advanced Solid Malignancies | Monotherapy (480 mg b.i.d., 4 days on/3 days off) | Tolerable safety profile. Preliminary efficacy observed, particularly in tumors with AKT1 E17K mutations. | |
| Phase I/II | Advanced/Metastatic Breast Cancer | Combination with Paclitaxel | To determine a recommended dose and schedule for the combination. | |
| Phase II (FAKTION) | ER+ Advanced Breast Cancer | Combination with Fulvestrant | Improved Progression-Free Survival (PFS) vs. placebo + fulvestrant (10.3 vs. 4.8 months; HR=0.58). | |
| Systematic Review & Meta-analysis | Solid Tumors | Combination Therapies | Improved PFS (HR=0.75) and Overall Survival (OS) (HR=0.61) for the intent-to-treat population. | |
| "Window-of-opportunity" Study | ER+ Invasive Breast Cancer | Monotherapy (480 mg b.i.d. for 4.5 days) | Significant decreases in pGSK3β and pPRAS40, and a decrease in Ki67, indicating target engagement and antiproliferative effects. |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of spiro compounds are mediated through their interaction with specific biological targets, leading to the modulation of key signaling pathways.
Dopamine D2 Receptor Signaling
Several antipsychotic drugs containing a spirocyclic moiety, such as Fluspirilene, target the dopamine D2 receptor. This G-protein coupled receptor (GPCR) plays a crucial role in neurotransmission.
Activation of the D2 receptor by dopamine leads to the activation of an inhibitory G-protein (Gi/o), which in turn inhibits adenylyl cyclase. This results in decreased levels of cyclic AMP (cAMP) and subsequent reduced activation of Protein Kinase A (PKA), leading to downstream changes in cellular function.
Serotonin 5-HT2A Receptor Signaling
The serotonin 5-HT2A receptor is another important GPCR target for spirocyclic drugs, particularly in the context of neuropsychiatric disorders.
Upon binding of serotonin, the 5-HT2A receptor activates the Gq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG and Ca²⁺ together activate Protein Kinase C (PKC), leading to a cascade of downstream cellular events.
Conclusion
Spirocyclic compounds represent a valuable and increasingly utilized structural class in drug discovery. Their unique three-dimensional and rigid nature offers significant advantages in optimizing the pharmacological properties of drug candidates. The continued development of novel synthetic methodologies and a deeper understanding of their structure-activity relationships will undoubtedly lead to the discovery of new and improved spiro-based therapeutics for a wide range of diseases.
References
- 1. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 4. A Phase I Open-Label Study to Identify a Dosing Regimen of the Pan-AKT Inhibitor AZD5363 for Evaluation in Solid Tumors and in PIK3CA-Mutated Breast and Gynecologic Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Spiro-Pyrrolidine Derivatives: A Technical Guide to Synthesis, Bioactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro-pyrrolidine derivatives represent a unique class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their rigid, three-dimensional spirocyclic core, which features a shared carbon atom between two rings, provides a novel scaffold for interacting with biological targets.[1] This structural feature often leads to enhanced potency, selectivity, and favorable physicochemical properties compared to their non-spirocyclic counterparts.[1] This technical guide provides an in-depth overview of the synthesis, diverse bioactivities, and mechanisms of action of spiro-pyrrolidine derivatives, with a focus on their potential as anticancer, antimicrobial, and enzyme inhibitory agents.
Synthesis of Spiro-Pyrrolidine Derivatives
The most prevalent and versatile method for synthesizing the spiro-pyrrolidine core is the 1,3-dipolar cycloaddition reaction .[2][3][4] This reaction typically involves the in situ generation of an azomethine ylide, which then reacts with a dipolarophile to yield the desired spiro-pyrrolidine structure.
Experimental Protocol: 1,3-Dipolar Cycloaddition
This protocol outlines a general procedure for the synthesis of spiro-pyrrolidine derivatives via a one-pot, three-component 1,3-dipolar cycloaddition reaction.
Materials:
-
Isatin or Acenaphthenequinone (as a source for the azomethine ylide)
-
An α-amino acid (e.g., sarcosine, L-proline)
-
A suitable dipolarophile (e.g., chalcones, maleimides)
-
Solvent (e.g., methanol, ethanol, or an ionic liquid like [bmim][BF4])
-
Reaction vessel with a condenser and magnetic stirrer
-
Heating apparatus (e.g., oil bath)
-
Thin Layer Chromatography (TLC) plate and developing chamber
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Generation of Azomethine Ylide: In a round-bottom flask, dissolve the isatin or acenaphthenequinone (1 mmol) and the α-amino acid (1.2 mmol) in the chosen solvent (10 mL).
-
Reaction Mixture: Add the dipolarophile (1 mmol) to the solution.
-
Cycloaddition: Heat the reaction mixture to reflux (typically 60-80°C) with continuous stirring. The reaction progress should be monitored by TLC. Reaction times can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified using column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure spiro-pyrrolidine derivative.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Bioactivity of Spiro-Pyrrolidine Derivatives
Spiro-pyrrolidine derivatives have demonstrated a wide range of biological activities, making them promising candidates for drug discovery.
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of spiro-pyrrolidine derivatives against various cancer cell lines. Their mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Anticancer Activity Data
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Spiro-pyrrolopyridazine Derivatives | MCF-7 (Breast) | 2.31 ± 0.3 | |
| H69AR (Lung) | 3.16 ± 0.8 | ||
| PC-3 (Prostate) | 4.2 ± 0.2 | ||
| Aminopyridine-containing Spiro Derivatives | EGFR (T790M/L858R mutant) | 0.08 | |
| Spirooxindole-pyrrolidine Derivatives | MCF-7 (Breast) | 0.189 ± 0.01 | |
| HepG2 (Liver) | 1.04 ± 0.21 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Materials:
-
Cancer cell lines
-
96-well microtiter plates
-
Complete cell culture medium
-
Spiro-pyrrolidine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the spiro-pyrrolidine derivatives. A vehicle control (DMSO) should also be included. Incubate for another 24-72 hours.
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Signaling Pathways in Anticancer Activity
Spiro-pyrrolidine derivatives have been shown to target critical signaling pathways in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) pathways.
EGFR Signaling Pathway Inhibition
CDK2 Signaling Pathway Inhibition
Antimicrobial Activity
Spiro-pyrrolidine derivatives have also emerged as potent antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.
Quantitative Antimicrobial Activity Data
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Novel Spiropyrrolidines | Bacillus subtilis | 75 | |
| Enterococcus faecalis | 75 | ||
| Escherichia coli | <125 | ||
| Pseudomonas aeruginosa | <125 | ||
| Spiropyrrolidine Tethered Indeno-Quinoxaline Hybrids | Staphylococcus aureus | 3.95 (mM) |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate broth
-
Spiro-pyrrolidine derivatives (dissolved in a suitable solvent)
-
Bacterial inoculum adjusted to 0.5 McFarland standard
-
Incubator
Procedure:
-
Preparation of Dilutions: Serially dilute the spiro-pyrrolidine derivatives in the broth within the 96-well plate to obtain a range of concentrations.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mechanism of Antimicrobial Action
One of the proposed mechanisms of action for the antimicrobial activity of some spiro-pyrrolidine derivatives is the inhibition of DNA gyrase , an essential bacterial enzyme involved in DNA replication.
Inhibition of Bacterial DNA Gyrase
Conclusion
Spiro-pyrrolidine derivatives represent a highly promising class of compounds with a broad spectrum of biological activities. Their unique structural features and synthetic accessibility make them attractive scaffolds for the development of novel therapeutic agents. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and development, facilitating further exploration of the therapeutic potential of these fascinating molecules. The continued investigation into their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the design of next-generation drugs targeting cancer, infectious diseases, and other challenging medical conditions.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Research Journal of Chemical Sciences : A Facile Regioselective 1,3-dipolar Cycloaddition Protocol for the Synthesis of Thiophene containing Spiro Heterocycles - ISCA [isca.me]
- 3. tandfonline.com [tandfonline.com]
- 4. derpharmachemica.com [derpharmachemica.com]
The Spirocyclic Scaffold: A Technical Guide to Unlocking Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The inclusion of spirocyclic systems in drug discovery has become an increasingly important strategy for the development of novel therapeutics. These unique, three-dimensional scaffolds offer a distinct advantage over traditional flat, aromatic systems by providing conformational rigidity and enabling the exploration of previously inaccessible chemical space. This guide delves into the core principles of the structure-activity relationship (SAR) of spiro compounds, providing a technical overview of their synthesis, biological evaluation, and the intricate relationship between their structure and function.
Quantitative Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of spiro compounds are highly dependent on the nature and substitution pattern of their constituent rings. The following tables summarize the quantitative SAR for several classes of bioactive spiro compounds, offering a clear comparison of their potency against different biological targets.
Spirooxindoles as Anticancer Agents
Spirooxindoles are a prominent class of spiro compounds that have demonstrated significant potential as anticancer agents. Their cytotoxic activity is often attributed to their ability to inhibit crucial cellular targets involved in cancer progression. The following table presents the in vitro cytotoxicity data (IC50 values in µM) for a series of spiro[cyclopropane-1,3'-indolin]-2'-one analogs against a panel of human cancer cell lines.
| Compound | R | R' | HT-29 (Colon) IC50 (µM) | DU-145 (Prostate) IC50 (µM) | Hela (Cervical) IC50 (µM) | A-549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| 6a | H | 4-OCH3 | >100 | >100 | >100 | >100 | >100 |
| 6b | H | 4-Cl | 18.4 | 8.2 | 21.6 | 28.4 | 15.8 |
| 6c | H | 4-F | 25.6 | 15.8 | 30.2 | 35.6 | 22.4 |
| 6d | H | 4-Br | 22.8 | 12.4 | 28.6 | 32.1 | 19.5 |
| 6e | H | 2,4-diCl | 10.2 | 5.1 | 12.8 | 15.3 | 9.7 |
| 7a | 5-Cl | 4-OCH3 | >100 | >100 | >100 | >100 | >100 |
| 7b | 5-Cl | 4-Cl | 9.8 | 4.6 | 11.2 | 14.8 | 8.1 |
| 7c | 5-Cl | 4-F | 15.4 | 7.9 | 18.6 | 22.4 | 12.5 |
| 7d | 5-Cl | 4-Br | 12.1 | 6.3 | 14.9 | 18.7 | 10.2 |
| 7e | 5-Cl | 2,4-diCl | 5.3 | 2.1 | 6.8 | 8.9 | 4.5 |
SAR Insights:
-
The unsubstituted analog 6a with a methoxy group showed no activity, highlighting the importance of electron-withdrawing groups for cytotoxicity.
-
Halogen substitution on the phenyl ring (compounds 6b-6e ) significantly enhanced anticancer activity. Dichloro substitution (6e ) resulted in the most potent compound in this series.
-
The introduction of a chloro group at the 5-position of the indolinone ring (compounds 7a-7e ) generally led to a further increase in potency, with the 2,4-dichloro analog 7e being the most active compound overall.
Spiro-pyrrolidines as MDM2-p53 Interaction Inhibitors
The inhibition of the MDM2-p53 protein-protein interaction is a promising strategy for cancer therapy. Spiro-pyrrolidinyl oxindoles have emerged as potent inhibitors of this interaction. The following table summarizes the binding affinities (Ki values in nM) of a series of diastereomeric spirooxindoles to the MDM2 protein.[1]
| Compound | Stereochemistry | R | MDM2 Ki (nM) |
| 4a | trans-cis | H | 15.3 |
| 4b | cis-cis | H | 0.9 |
| 5a | trans-cis | F | 7.1 |
| 5b | cis-cis | F | 0.44 |
| 12a | trans-cis | OCH3 | 12.5 |
| 12b | cis-cis | OCH3 | 10.8 |
SAR Insights:
-
A clear stereochemical preference is observed, with the cis-cis isomers (4b , 5b , 12b ) exhibiting significantly higher binding affinities to MDM2 compared to their corresponding trans-cis isomers (4a , 5a , 12a ).[1]
-
Substitution at the 2-position of the phenyl ring with a fluorine atom (5a , 5b ) enhances the binding affinity compared to the unsubstituted analogs (4a , 4b ).[1]
-
The introduction of a methoxy group (12a , 12b ) results in a slight decrease in binding affinity compared to the fluorine-substituted analogs.[1]
Spiropiperidines as Neurokinin NK2 Receptor Antagonists
Spiropiperidines have been identified as potent and selective antagonists of the neurokinin-2 (NK2) receptor, a G-protein coupled receptor involved in inflammation and pain. The following table summarizes the NK2 receptor binding affinities for a series of spiropiperidine derivatives.
| Compound | Spirocyclic Core | R | NK2 Binding Affinity IC50 (nM) |
| 3a | Spirooxazolidinone | H | 8.9 |
| 3s | Imidazolidinone | H | 9.2 |
| 3t | Pyrrolidinone | H | 10.5 |
| 10a | Spirooxazolidinone | 4-F | 12.3 |
| 10b | Spirooxazolidinone | 4-Cl | 10.1 |
| 10c | Spirooxazolidinone | 4-CH3 | 15.6 |
| 11 | Spirooxazolidinone | 2-Naphthyl | 58.4 |
SAR Insights:
-
The nature of the spirocyclic core (oxazolidinone, imidazolidinone, or pyrrolidinone) has a minor impact on the NK2 receptor binding affinity, with all three core structures exhibiting potent antagonism.
-
Substitution on the phenyl ring of the benzyl group (compounds 10a-c ) does not significantly enhance the binding affinity compared to the unsubstituted analog 3a .
-
Replacement of the phenyl ring with a larger aromatic system like naphthyl (11 ) leads to a significant decrease in binding affinity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).
Methodology:
-
Cell Seeding: Human cancer cell lines (e.g., HT-29, DU-145, Hela, A-549, MCF-7) are seeded in 96-well microtiter plates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the spiro compound analogs (typically ranging from 0.01 to 100 µM) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are determined by plotting the percentage of viability versus the concentration of the compound.
Fluorescence Polarization (FP) Assay for MDM2-p53 Interaction
This assay quantitatively measures the binding of an inhibitor to the MDM2 protein by monitoring the displacement of a fluorescently labeled p53-derived peptide.
Methodology:
-
Reagents:
-
Purified human MDM2 protein (N-terminal domain).
-
Fluorescently labeled p53 peptide (e.g., TAMRA-p53 peptide).
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).
-
Test compounds (Spiro-pyrrolidinyl oxindoles) dissolved in DMSO.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well black plate, add 20 µL of the test compound dilutions.
-
Add 20 µL of a solution containing the fluorescently labeled p53 peptide (final concentration ~2-5 nM) to each well.
-
Add 20 µL of a solution containing the MDM2 protein (final concentration ~5-10 nM) to each well.
-
Include control wells:
-
Negative control (no inhibition): MDM2, fluorescent peptide, and DMSO (without compound).
-
Positive control (100% inhibition): Fluorescent peptide and DMSO (without MDM2 and compound).
-
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 530 nm excitation and 590 nm emission for TAMRA).
-
-
Data Analysis:
-
The inhibitory activity is calculated as the percentage of displacement of the fluorescent peptide.
-
IC50 values are determined by plotting the percentage of inhibition versus the inhibitor concentration.
-
The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
-
Neurokinin NK2 Receptor Binding Assay
This assay is used to determine the affinity of a compound for the NK2 receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human NK2 receptor.
-
Radioligand: [¹²⁵I]-NKA is typically used as the radioligand.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂, 0.1% BSA, and a protease inhibitor cocktail, is used.
-
Assay Procedure:
-
In a 96-well plate, incubate the cell membranes (20-40 µg of protein) with the radioligand (at a concentration close to its Kd) and various concentrations of the test compounds.
-
The total binding is determined in the absence of any competitor, and the non-specific binding is measured in the presence of a high concentration of a known non-labeled NK2 receptor antagonist.
-
The incubation is carried out at room temperature for a defined period (e.g., 60 minutes).
-
-
Separation and Detection:
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter (e.g., Whatman GF/B).
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a gamma counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 values are determined by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of the SAR of spiro compounds. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Caption: MDM2-p53 signaling pathway and the inhibitory action of spiro-pyrrolidines.
References
Methodological & Application
Application Note: Determining Spiro Compound Stereochemistry using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Spirocyclic Stereochemistry
Spiro compounds, characterized by two rings sharing a single spiroatom, present a unique stereochemical challenge. The rigid, three-dimensional structure often leads to complex diastereomers and enantiomers whose relative and absolute configurations can be difficult to determine. Elucidating the precise stereochemistry is critical in drug development and natural product synthesis, as different stereoisomers can exhibit vastly different biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for this purpose, providing detailed insights into molecular connectivity and spatial arrangements in solution. This note outlines the application of various NMR techniques to confidently assign the stereochemistry of spiro compounds.
NMR Methodologies for Stereochemical Assignment
A hierarchical approach, starting with basic 1D and 2D NMR to establish the carbon skeleton and proton assignments, followed by advanced techniques for stereochemical elucidation, is most effective.
-
1D NMR (¹H, ¹³C): Provides initial information on the number and electronic environment of protons and carbons. Diastereotopic protons adjacent to the spirocenter will exhibit different chemical shifts.[1]
-
2D Correlation Spectroscopy (COSY, HSQC, HMBC): These experiments are fundamental for establishing the through-bond connectivity of the molecule.
-
COSY identifies proton-proton (¹H-¹H) couplings, revealing adjacent protons.
-
HSQC correlates protons to their directly attached carbons (¹H-¹³C).
-
HMBC reveals longer-range (²J, ³J) correlations between protons and carbons, completing the structural puzzle.
-
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): NOE-based experiments are the cornerstone for determining relative stereochemistry. They detect through-space interactions between protons that are close in proximity (< 5 Å), irrespective of their bonding connectivity.[2][3][4]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Ideal for small molecules (MW < 600 Da) and large molecules (MW > 1200 Da). For medium-sized molecules, the NOE enhancement can approach zero.[4]
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Advantageous for medium-sized molecules where NOESY signals may be null. ROESY cross-peaks are always positive, avoiding ambiguity.
-
-
J-Coupling Analysis: Three-bond coupling constants (³JHH) are dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. In the rigid ring systems of spiro compounds, these couplings can provide quantitative data to define stereochemical relationships.
-
Residual Dipolar Couplings (RDCs): For determining the relative orientation of distant parts of the molecule, RDCs are exceptionally powerful. By weakly aligning the molecule in a liquid crystal medium, anisotropic dipolar couplings can be measured, providing long-range angular restraints that are invaluable for complex structures.
-
Vibrational Circular Dichroism (VCD): To determine the absolute configuration, VCD is a powerful alternative to X-ray crystallography, especially when suitable crystals cannot be obtained. It measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum to one calculated for a specific enantiomer (using DFT methods), the absolute stereochemistry can be unambiguously assigned.
Logical & Experimental Workflows
The following diagrams illustrate the logical process for stereochemical determination and the fundamental principles of key NMR experiments.
Caption: Workflow for spiro compound stereochemistry determination.
Caption: Through-bond vs. through-space NMR correlations.
Experimental Protocols
Protocol 1: 2D NOESY for Relative Stereochemistry
This protocol outlines the key steps for acquiring a 2D NOESY spectrum to determine the relative configuration of a small molecule spiro compound (MW < 600 Da).
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified spiro compound in 0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Ensure the sample is free of particulate matter by filtering it through a glass wool plug into a clean NMR tube.
-
For small molecules, it is critical to remove dissolved paramagnetic oxygen, which can quench the NOE effect. This is achieved by several freeze-pump-thaw cycles.
-
-
Spectrometer Setup & Calibration:
-
Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (line width < 0.5 Hz for a singlet).
-
Acquire a standard 1D ¹H spectrum to determine the spectral width and calibrate the 90° pulse width (p1).
-
-
NOESY Experiment Acquisition:
-
Load a standard 2D NOESY pulse sequence (e.g., noesyesgp on Bruker systems).
-
Key Parameters:
-
Spectral Width (sw): Set to enclose all proton signals.
-
Number of Scans (ns): Set to a multiple of 8 or 16 for proper phase cycling (e.g., 8, 16, 32). Increase for dilute samples to improve signal-to-noise.
-
Number of Increments (ni): Typically 256 or 512 in the indirect dimension (F1).
-
Relaxation Delay (d1): Set to 1-2 seconds to allow for near-complete relaxation between scans.
-
Mixing Time (d8 or t_mix): This is the most critical parameter. For small molecules, a mixing time of 0.5 to 1.0 seconds is a good starting point. It is often beneficial to run multiple NOESY experiments with varying mixing times (e.g., 300 ms, 600 ms, 900 ms) to observe the buildup of NOE correlations.
-
-
-
Data Processing and Analysis:
-
Apply a sine-squared window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Carefully phase the spectrum. For small molecules, NOE cross-peaks should be opposite in phase to the diagonal peaks.
-
Analyze the spectrum for cross-peaks, which indicate spatial proximity between the corresponding protons on the F1 and F2 axes.
-
Data Presentation & Interpretation
Quantitative and qualitative data from NMR experiments should be summarized for clear interpretation.
Table 1: ¹H NMR Chemical Shift and J-Coupling Data (Hypothetical Spiro-Oxindole)
| Proton ID | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| H-4a | 7.85 | d | 8.0 | Ar-H |
| H-5b | 7.10 | t | 7.5 | Ar-H |
| H-6c | 7.30 | t | 7.5 | Ar-H |
| H-7d | 7.50 | d | 8.0 | Ar-H |
| H-1'ax | 2.15 | dd | 12.5, 4.0 | Axial CH₂ |
| H-1'eq | 2.80 | dt | 12.5, 2.5 | Equatorial CH₂ |
| H-2' | 4.50 | m | - | CH |
This table establishes the basic assignments and coupling constants which can hint at dihedral angles.
Table 2: Key NOESY/ROESY Correlations and Inferred Proximity
| Correlating Protons | NOE Intensity | Inferred Spatial Relationship | Stereochemical Implication |
| H-7d ↔ H-1'eq | Strong | Close Proximity | Equatorial proton on ring B is oriented towards Ar-H 7d. |
| H-2' ↔ H-1'ax | Medium | Close Proximity | Substituent at C-2' is pseudo-equatorial. |
| H-1'ax ↔ H-6c | Weak | Distant Proximity | Confirms axial orientation pointing away from Ar-H 6c. |
This table directly translates observed through-space correlations into spatial relationships, forming the basis for assigning relative stereochemistry. By systematically analyzing these correlations, a 3D model of the molecule can be constructed, revealing the relative orientation of substituents around the spirocenter.
References
Application Note: High-Throughput Screening of Spirocyclic Compound Libraries for Novel MDM2-p53 Inhibitors
Introduction
Spirocyclic compounds, characterized by their unique three-dimensional architecture where two rings are connected by a single common atom, have emerged as a privileged scaffold in modern drug discovery.[1][2] Their inherent structural rigidity and novel chemical space offer significant advantages over traditional flat, aromatic compounds, often leading to improved potency, selectivity, and pharmacokinetic properties.[1][3][4] High-Throughput Screening (HTS) is a critical technology that enables the rapid evaluation of large libraries of such compounds to identify starting points for drug development programs.
This application note details a robust HTS campaign designed to identify spirocyclic inhibitors of the critical protein-protein interaction (PPI) between the tumor suppressor p53 and its negative regulator, MDM2. In many cancers with wild-type p53, the MDM2 protein is overexpressed, leading to the ubiquitination and degradation of p53, thereby disabling its tumor-suppressing function. Disrupting the MDM2-p53 interaction with small molecules, such as spirooxindoles, can restore p53 function and trigger apoptosis in cancer cells, representing a promising therapeutic strategy.
We describe a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a homogenous and sensitive method ideal for HTS, to screen a spirocyclic compound library for novel MDM2 inhibitors.
HTS Workflow for Spiro Compound Library
The overall workflow for a typical HTS campaign targeting the MDM2-p53 interaction is outlined below. The process begins with assay development and validation, followed by a full-scale primary screen of the spiro compound library. Hits from the primary screen are then subjected to a series of confirmation and secondary assays to verify their activity and elucidate their mechanism of action.
Caption: High-level workflow for the HTS and hit validation process.
Data Presentation: Summary of Screening Results
A representative spirocyclic library of 10,000 compounds was screened against the MDM2-p53 interaction. The primary screen yielded a hit rate of 3.0%. Following confirmation and counter-screening, potent hits were characterized by IC50 determination. The quality of the primary assay was excellent, as indicated by the Z' factor.
| Parameter | Value | Description |
| Library Size | 10,000 | Total number of spiro compounds screened. |
| Screening Concentration | 10 µM | Single concentration used in the primary HTS. |
| Primary Hit Rate | 3.0% | Percentage of compounds showing >30% inhibition. |
| Confirmed Hit Rate | 1.5% | Percentage of compounds confirmed upon re-testing. |
| Assay Z' Factor | 0.52 - 0.56 | Indicates a robust and reliable HTS assay. |
| Positive Control | Nutlin-3a | Known MDM2-p53 inhibitor. |
| Positive Control IC50 | 90 nM | Potency of the control compound in the TR-FRET assay. |
Table 1: HTS Campaign Summary
| Compound ID | Spiro Scaffold | TR-FRET IC50 (µM) | FP Assay IC50 (µM) | Cell-Based EC50 (µM) |
| SPI-001 | Spiro-oxindole | 0.85 | 1.10 | 2.5 |
| SPI-002 | Spiro-piperidine | 1.20 | 1.55 | 4.1 |
| SPI-003 | Spiro-oxindole | 0.50 | 0.75 | 1.8 |
| SPI-004 | Aza-spiro[3.3]heptane | 2.50 | 3.10 | >10 |
| SPI-005 | Spiro-pyrrolidine | 1.80 | 2.20 | 5.6 |
Table 2: Profile of Confirmed Spirocyclic Hits
Target Signaling Pathway: MDM2-p53 Interaction
The p53 tumor suppressor protein plays a crucial role as the "guardian of the genome" by controlling cell cycle arrest, DNA repair, and apoptosis. Its activity is tightly regulated by MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. In tumors where MDM2 is overexpressed, p53 is constantly inactivated. The therapeutic strategy is to introduce a spirocyclic small molecule that binds to the hydrophobic pocket on MDM2, the same pocket that the N-terminal domain of p53 docks into. This competitive inhibition blocks the MDM2-p53 interaction, leading to the stabilization and accumulation of p53. Activated p53 can then transcribe its target genes, such as p21, resulting in cell cycle arrest and apoptosis of the cancer cell.
Caption: Inhibition of MDM2-p53 interaction by a spiro compound.
Experimental Protocols
Primary HTS: Time-Resolved FRET (TR-FRET) Assay
This protocol describes a homogenous, 384-well plate format TR-FRET assay to measure the disruption of the MDM2-p53 interaction. The assay relies on the energy transfer between a Europium (Eu) chelate donor and a Cy5 acceptor when brought into proximity.
Materials and Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 120 mM NaCl, 0.1% BSA, 1 mM DTT.
-
MDM2 Protein: Recombinant human MDM2 (amino acids 2-188) with a C-terminal biotin tag.
-
p53 Peptide: Synthetic p53-derived peptide (TFSDLWKLL) labeled with Cy5 (acceptor).
-
Donor Fluorophore: Europium-labeled Streptavidin (PerkinElmer).
-
Spiro Compound Library: 10 mM stock in 100% DMSO, arrayed in 384-well plates.
-
Control Inhibitor: Nutlin-3a, 10 mM stock in DMSO.
-
Assay Plates: Low-volume, black, 384-well polystyrene plates (e.g., Corning 384).
-
Plate Reader: A TR-FRET capable plate reader (e.g., EnVision Multilabel Reader) with 340 nm excitation and dual emission detection at 665 nm (acceptor) and 615 nm (donor).
Protocol:
-
Compound Plating:
-
Using an acoustic liquid handler (e.g., Echo), dispense 10 nL of each compound from the library source plate into the corresponding wells of the assay plate.
-
Dispense 10 nL of DMSO for negative controls (maximum signal) and 10 nL of Nutlin-3a for positive controls (minimum signal). Final assay concentration for library compounds will be 10 µM and for Nutlin-3a (top control) will be 10 µM, with a final DMSO concentration of 0.1%.
-
-
Reagent Preparation:
-
Prepare a "Master Mix" containing the MDM2-biotin protein and the p53-Cy5 peptide in assay buffer.
-
Prepare a "Detection Mix" containing the Europium-labeled Streptavidin in assay buffer.
-
Note: Optimal concentrations should be determined during assay development. For this example, we use 5 nM MDM2-biotin, 10 nM p53-Cy5, and 5 nM Eu-Streptavidin.
-
-
Reagent Addition:
-
Dispense 5 µL of the Master Mix into all wells of the assay plate containing the pre-spotted compounds.
-
Incubate for 30 minutes at room temperature, protected from light, to allow compound binding to MDM2.
-
Dispense 5 µL of the Detection Mix into all wells. This initiates the binding of Eu-Streptavidin to the biotinylated MDM2.
-
-
Incubation and Measurement:
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-enabled plate reader. Measure the fluorescence emission at 615 nm (Eu donor) and 665 nm (Cy5 acceptor) after a 50 µs delay following excitation at 340 nm.
-
Data Analysis:
-
Calculate the TR-FRET ratio for each well: Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000.
-
Normalize the data by calculating the percent inhibition for each compound well: % Inhibition = 100 * (1 - (Ratio_Compound - Avg_Ratio_High_Control) / (Avg_Ratio_Low_Control - Avg_Ratio_High_Control))
-
Low_Control: DMSO only (no inhibition).
-
High_Control: 10 µM Nutlin-3a (maximum inhibition).
-
-
Calculate the Z' factor to assess assay quality: Z' = 1 - (3 * (SD_Low_Control + SD_High_Control) / |Avg_Ratio_Low_Control - Avg_Ratio_High_Control|)
-
A Z' factor between 0.5 and 1.0 indicates an excellent assay.
-
Orthogonal Assay: Fluorescence Polarization (FP)
This protocol is used to confirm hits from the primary screen using a different biophysical method, reducing the chance of false positives from assay artifacts.
Materials and Reagents:
-
Assay Buffer: Same as TR-FRET assay.
-
MDM2 Protein: Recombinant human MDM2 (untagged).
-
p53-FITC Peptide: Synthetic p53 peptide (e.g., RFMDYWEGL) labeled with fluorescein (FITC).
-
Confirmed Hits: Serial dilutions of hit compounds in DMSO.
-
Assay Plates: Low-volume, black, 384-well polystyrene plates.
-
Plate Reader: Instrument capable of measuring fluorescence polarization with 485 nm excitation and 535 nm emission filters.
Protocol:
-
Compound Plating: Prepare 10-point, 3-fold serial dilutions of the hit compounds in DMSO and dispense into assay plates.
-
Reagent Addition:
-
Add 10 µL of a solution containing MDM2 protein and p53-FITC peptide in assay buffer to each well.
-
Note: The concentration of MDM2 should be at its Kd for the peptide, and the peptide concentration is typically low (e.g., 5 nM) to minimize background fluorescence.
-
-
Incubation and Measurement:
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization (mP) in each well.
-
Data Analysis:
-
Plot the mP values against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound. This confirms the inhibitory activity and provides a quantitative measure of potency.
References
Application of Spiro Compounds in Asymmetric Catalysis: A Guide for Researchers
For: Researchers, scientists, and drug development professionals.
Introduction
Spiro compounds, characterized by their unique structural feature of two rings connected by a single common atom, have emerged as a privileged class of scaffolds in the field of asymmetric catalysis. Their rigid, well-defined three-dimensional structures provide an exceptional platform for the creation of chiral ligands and catalysts that can induce high levels of stereoselectivity in a wide array of chemical transformations. The inherent chirality of many spirocyclic frameworks, often axial chirality in derivatives of 1,1'-spirobiindane-7,7'-diol (SPINOL), allows for the precise control of the spatial arrangement of catalytic sites, leading to excellent enantiomeric excesses in the synthesis of chiral molecules.[1][2] This attribute is of paramount importance in the pharmaceutical industry, where the biological activity of a drug molecule is often dependent on its specific stereochemistry.
This document provides a detailed overview of the application of various classes of spiro compounds in asymmetric catalysis, with a focus on their use in key synthetic reactions. It includes a summary of their performance, detailed experimental protocols for representative transformations, and visual aids to better illustrate the underlying principles and workflows.
Key Classes of Spiro Ligands and Catalysts
The versatility of the spiro scaffold has led to the development of a diverse range of chiral ligands. Among the most successful are those derived from SPINOL, spiroketals, and various aminophosphine backbones.
1. SPINOL-Derived Ligands:
Axially chiral 1,1'-spirobiindane-7,7'-diol (SPINOL) is a cornerstone in the design of spiro-based ligands.[3][4] Its C2-symmetric framework is readily modified to introduce phosphine, phosphoramidite, or other coordinating groups, leading to highly effective ligands for a variety of metal-catalyzed reactions. A prominent example is the family of SDP (Spiro Diphosphine) ligands, which have demonstrated exceptional performance in asymmetric hydrogenations and other transformations.[5] The synthesis of enantioenriched SPINOL itself has been a subject of intense research, with catalytic asymmetric methods now providing more efficient access compared to classical resolution techniques.
2. Spiroketal-Based Ligands:
Chiral spiroketals represent another important class of scaffolds for ligand design. These compounds can be synthesized with high stereocontrol and have been successfully employed in the form of diphosphine ligands (SKPs) in various transition-metal-catalyzed reactions. Their flexible backbone and unique coordination geometry have proven advantageous in achieving high enantioselectivity in reactions such as asymmetric hydrogenation of olefins.
3. Spiro Aminophosphine Ligands:
More recent developments have seen the emergence of chiral spiro aminophosphine ligands, such as SpiroAP and its derivatives like SpiroPAP (Spiro Pyridine-Aminophosphine). These ligands, when complexed with iridium, form highly active and enantioselective catalysts for the asymmetric hydrogenation of a broad range of substrates, including challenging ketones and ketoesters. The tridentate coordination of some of these ligands contributes to the stability and efficiency of the resulting catalysts, achieving remarkable turnover numbers.
Applications in Asymmetric Catalysis
The utility of spiro-based catalysts is highlighted by their successful application in a multitude of asymmetric reactions that are fundamental to modern organic synthesis.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful tool for the synthesis of chiral alcohols, amines, and other reduced products. Spiro-based catalysts have shown exceptional performance in this area.
Iridium-Catalyzed Hydrogenation of Ketones: Iridium complexes of chiral spiro aminophosphine ligands are highly efficient for the asymmetric hydrogenation of simple and functionalized ketones. For instance, Ir-SpiroPAP catalysts have demonstrated extremely high turnover numbers, reaching up to 4.5 million in the hydrogenation of aryl ketones.
Rhodium-Catalyzed Hydrogenation of Olefins: Rhodium complexes bearing chiral spiroketal bisphosphine ligands have been successfully applied in the enantioselective hydrogenation of α-dehydroamino acid esters, providing access to chiral amino acids with excellent enantioselectivities (up to 99.5% ee).
Quantitative Data Summary: Asymmetric Hydrogenation
| Ligand/Catalyst | Substrate Type | Metal | Yield (%) | ee (%) | TON | Reference |
| Ir-(R)-1c (Spiro Aminophosphine) | Alkyl Aryl Ketones | Ir | up to 97 | up to 97 | up to 10,000 | |
| Ir-SpiroPAP | Aryl Ketones | Ir | High | High | up to 4,550,000 | |
| Rh-Spiroketal Bisphosphine | α-Dehydroamino Acid Esters | Rh | - | up to 99.5 | - | |
| Ru-(S)-SDP | Aromatic Ketones | Ru | 100 | 90 | 5,000 |
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful method for the construction of six-membered rings with multiple stereocenters. Chiral spiro-based catalysts have been developed to control the stereochemical outcome of this important transformation. Chiral phosphoric acids derived from SPINOL have been shown to catalyze the asymmetric Diels-Alder reaction of 2-vinylindoles with methyleneindolinones, constructing complex spiro[tetrahydrocarbazole-3,3'-oxindole] architectures with high yields and excellent stereoselectivities. More recently, confined imidodiphosphorimidate (IDPi) catalysts have been used for the enantioselective Diels-Alder reaction of exo-enones with dienes to generate spirocyclanes with highly congested quaternary stereocenters.
Quantitative Data Summary: Asymmetric Diels-Alder Reaction
| Catalyst | Diene | Dienophile | Yield (%) | dr | ee (%) | Reference |
| Chiral Phosphoric Acid | 2-Vinylindoles | Methyleneindolinones | up to 99 | >95:5 | 97 | |
| IDPi Catalyst | Myrcene | Exocyclic Enone | 91 | - | 97 | |
| IDPi Catalyst | Cyclopentadiene | Exocyclic Enone | 95 | 5:1 (exo:endo) | 95 |
Asymmetric Michael Addition
The Michael addition is a fundamental carbon-carbon bond-forming reaction. Organocatalysts based on chiral spiro structures have been effectively utilized in asymmetric Michael additions. For example, chiral guanidine organocatalysts have been used to construct spirooxindole derivatives through a cascade double Michael addition with excellent diastereo- and enantioselectivities. Furthermore, bifunctional squaramide catalysts have been employed in a Michael/Michael cascade reaction to synthesize spirooxindoles with five contiguous stereocenters.
Quantitative Data Summary: Asymmetric Michael Addition
| Catalyst | Michael Donor | Michael Acceptor | Yield (%) | dr | ee (%) | Reference |
| Chiral Guanidine | 3-substituted oxindole | Alkynone | up to 99 | >20:1 | up to 99 | |
| Bifunctional Squaramide | 3-nitro-2H-chromene | 2-enoylpyridine | up to 93 | >99:1 | 98 |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (S)-SPINOL Derivatives
This protocol describes a general procedure for the phosphoric acid-catalyzed asymmetric synthesis of 6,6'-diaryl-SPINOL derivatives.
Materials:
-
2-(3-hydroxy-1-oxo-1,2-dihydro-3H-spiro[indene-1,1'-inden]-3-yl)acetaldehyde derivative (1.0 equiv)
-
(R)-Chiral Phosphoric Acid Catalyst (e.g., (R)-C3) (10 mol%)
-
Anhydrous Chloroform (CHCl₃)
-
Argon atmosphere
-
10 mL oven-dried pressure Schlenk tube
-
Magnetic stirring bar
-
Oil bath
-
Rotary evaporator
-
Silica gel for flash chromatography
-
Petroleum ether (PE) and Ethyl acetate (EA) for chromatography
Procedure:
-
To a 10 mL oven-dried pressure Schlenk tube equipped with a magnetic stirring bar, add the starting material (0.1 mmol, 1.0 equiv) and the (R)-chiral phosphoric acid catalyst (10 mol%).
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add 5 mL of anhydrous CHCl₃ to the tube under an argon atmosphere.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 5 days.
-
After the reaction is complete, allow the tube to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of petroleum ether/ethyl acetate (from 50:1 to 20:1) as the eluent to afford the desired (S)-SPINOL derivative.
Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation of an Aryl Ketone
This protocol provides a general procedure for the in situ preparation of the iridium catalyst and its use in the asymmetric hydrogenation of an alkyl aryl ketone.
Materials:
-
Alkyl aryl ketone (1.0 equiv)
-
[Ir(COD)Cl]₂ (0.5 mol%)
-
Chiral spiro aminophosphine ligand (e.g., (R)-1c) (1.1 mol%)
-
Potassium tert-butoxide (KOtBu) (5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
-
Schlenk flask
-
Magnetic stir bar
Procedure: Catalyst Preparation (in situ):
-
In a glovebox, add [Ir(COD)Cl]₂ (0.5 mol%) and the chiral spiro aminophosphine ligand (1.1 mol%) to a Schlenk flask equipped with a magnetic stir bar.
-
Add the anhydrous and degassed solvent and stir the mixture at room temperature for 30 minutes to allow for complex formation.
Hydrogenation Reaction:
-
In a separate vial, dissolve the alkyl aryl ketone (1.0 equiv) and KOtBu (5 mol%) in the same anhydrous and degassed solvent.
-
Transfer the substrate solution to the Schlenk flask containing the pre-formed catalyst solution.
-
Place the Schlenk flask inside a high-pressure autoclave.
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 atm).
-
Stir the reaction mixture at room temperature for the specified time.
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Remove the Schlenk flask from the autoclave.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the chiral alcohol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
General Structure of SPINOL-derived Diphosphine Ligands (SDPs)
Caption: General structure of (S)-SPINOL-derived diphosphine (SDP) ligands.
Workflow for Asymmetric Hydrogenation
References
- 1. researchgate.net [researchgate.net]
- 2. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phosphoric Acid-Catalyzed Asymmetric Synthesis of SPINOL Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for X-ray Crystallography of Spirocyclic Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the single-crystal X-ray diffraction analysis of spirocyclic molecules. The unique three-dimensional and often rigid nature of spirocycles presents both opportunities and challenges in structural elucidation, which is critical for understanding their structure-activity relationships (SAR) in drug discovery.[1]
Application Notes
Spirocyclic scaffolds are increasingly incorporated into drug candidates due to their inherent three-dimensionality, which can lead to improved potency and selectivity.[2] X-ray crystallography is the definitive method for unambiguously determining the three-dimensional atomic arrangement of these complex molecules, providing precise information on bond lengths, bond angles, and absolute stereochemistry.[3][4] This structural information is invaluable for structure-based drug design, enabling the optimization of ligand-target interactions.
The rigid nature of many spirocyclic systems can facilitate crystallization by reducing conformational flexibility. However, challenges can arise from potential packing disorders or twinning. Careful control over crystallization conditions is therefore paramount to obtaining high-quality single crystals suitable for diffraction studies.
Key Considerations for Spirocyclic Molecules:
-
Conformational Rigidity: The inherent rigidity of many spirocyclic frameworks can be advantageous for crystallization, as it limits the number of accessible conformations, potentially leading to more ordered crystal packing.
-
Chirality: Spirocycles often possess chiral centers, including the spiroatom itself. X-ray crystallography is a powerful tool for the unambiguous determination of the absolute configuration of these stereocenters.
-
Molecular Shape: The globular and three-dimensional nature of spirocycles can influence crystal packing, sometimes leading to complex and interesting supramolecular architectures.
Experimental Protocols
The following protocols outline the key steps for the successful X-ray crystallographic analysis of spirocyclic molecules, from crystal growth to structure refinement.
Crystallization of Spirocyclic Compounds
Obtaining diffraction-quality single crystals is the most critical and often the most challenging step.
Objective: To grow single, well-ordered crystals of the spirocyclic molecule of interest, typically with dimensions of 0.1-0.3 mm.
Materials:
-
Purified spirocyclic compound
-
A selection of high-purity solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, hexane)
-
Crystallization vials or tubes
-
Microscope for crystal inspection
Common Crystallization Methods:
-
Slow Evaporation:
-
Dissolve the spirocyclic compound in a suitable solvent or solvent mixture to create a saturated or near-saturated solution.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several hours to days at a constant temperature.
-
Monitor the vial periodically for the formation of single crystals.
-
-
Vapor Diffusion (Liquid-Liquid):
-
Dissolve the compound in a small amount of a "good" solvent.
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a "poor" solvent (an anti-solvent) in which the compound is sparingly soluble.
-
Over time, the vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
-
-
Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to promote crystallization.
-
Crystal Mounting and Data Collection
Objective: To mount a suitable crystal and collect a complete set of high-quality diffraction data.
Equipment:
-
Single-crystal X-ray diffractometer (e.g., Bruker, Rigaku)
-
Cryo-cooling system (e.g., liquid nitrogen stream)
-
Goniometer head and mounting loops
Protocol:
-
Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks or defects.
-
Carefully mount the crystal onto a cryo-loop, typically coated with a cryoprotectant oil (e.g., paratone-N).
-
Place the mounted crystal on the goniometer head of the diffractometer and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage and improve data quality.
-
Center the crystal in the X-ray beam.
-
Perform an initial set of diffraction images to determine the unit cell parameters and assess the crystal quality.
-
Based on the crystal system and unit cell, devise a data collection strategy to ensure complete and redundant data are collected.
-
Initiate the full data collection run, which involves rotating the crystal and collecting diffraction images at various orientations.
Data Processing and Structure Solution
Objective: To process the raw diffraction data and obtain an initial electron density map.
Software:
-
Data integration and scaling software (e.g., SAINT, HKL2000)
-
Structure solution software (e.g., SHELXS, OLEX2)
Protocol:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h,k,l).
-
Scale and merge the data, applying corrections for factors like Lorentz and polarization effects.
-
Determine the space group of the crystal based on systematic absences in the diffraction data.
-
Solve the phase problem using direct methods, which are generally effective for small molecules like most spirocycles. This will generate an initial electron density map.
Structure Refinement and Validation
Objective: To build a complete atomic model of the spirocyclic molecule and refine it against the experimental data.
Software:
-
Structure refinement software (e.g., SHELXL, OLEX2)
-
Visualization software (e.g., Mercury, ORTEP)
Protocol:
-
Fit the atoms of the spirocyclic molecule into the initial electron density map.
-
Perform iterative cycles of least-squares refinement to optimize the atomic positions, and thermal parameters.
-
Locate and add hydrogen atoms to the model, typically in calculated positions.
-
Refine the model until convergence is reached, as indicated by stable R-factors and a goodness-of-fit value close to 1.
-
Validate the final structure using tools like CheckCIF to ensure its geometric and crystallographic quality.
Data Presentation
The following tables summarize crystallographic data for representative spirocyclic molecules, providing a basis for comparison.
Table 1: Crystallographic Data and Structure Refinement for Selected Spirooxindole Derivatives.
| Parameter | Spirooxindole Derivative 1 | Spirooxindole Derivative 2 | Spirooxindole Derivative 3 |
| Empirical formula | C28H23Cl2FN4O2 | C27H22N2O5S | C26H20N2O5S |
| Formula weight | 551.41 | 486.52 | 472.50 |
| Temperature (K) | 296(2) | 293(2) | 293(2) |
| Wavelength (Å) | 0.71073 | 0.71073 | 0.71073 |
| Crystal system | Monoclinic | Monoclinic | Monoclinic |
| Space group | P21/c | P21/c | P21/c |
| a (Å) | 15.123(3) | 11.127(2) | 11.028(2) |
| b (Å) | 10.112(2) | 18.019(4) | 17.893(4) |
| c (Å) | 17.294(4) | 11.979(2) | 11.969(2) |
| α (°) | 90 | 90 | 90 |
| β (°) | 109.45(3) | 109.15(3) | 108.98(3) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 2490.1(9) | 2269.4(8) | 2235.3(8) |
| Z | 4 | 4 | 4 |
| Density (calculated, g/cm³) | 1.469 | 1.423 | 1.402 |
| Absorption coefficient (mm⁻¹) | 0.334 | 0.193 | 0.194 |
| F(000) | 1144 | 1016 | 984 |
| Reflections collected | 11776 | 10815 | 10582 |
| Independent reflections | 4381 | 3977 | 3916 |
| R(int) | 0.0381 | 0.0274 | 0.0261 |
| Final R indices [I>2σ(I)] | R1 = 0.0543, wR2 = 0.1478 | R1 = 0.0463, wR2 = 0.1215 | R1 = 0.0456, wR2 = 0.1206 |
| R indices (all data) | R1 = 0.0818, wR2 = 0.1685 | R1 = 0.0628, wR2 = 0.1328 | R1 = 0.0601, wR2 = 0.1308 |
| Goodness-of-fit on F² | 1.031 | 1.033 | 1.036 |
Table 2: Crystallographic Data for a Spiro[bicyclo[3.2.1]octane-3,4'-imidazolidine] Derivative.
| Parameter | Spiro-imidazolidine Derivative |
| Empirical formula | C23H23FN3O2 |
| Formula weight | 406.45 |
| Temperature (K) | 293(2) |
| Wavelength (Å) | 0.71073 |
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 9.345(2) |
| b (Å) | 10.940(3) |
| c (Å) | 11.986(4) |
| α (°) | 72.349(6) |
| β (°) | 68.106(18) |
| γ (°) | 66.867(5) |
| Volume (ų) | 1021.1(5) |
| Z | 2 |
| Density (calculated, g/cm³) | 1.322 |
| Absorption coefficient (mm⁻¹) | 0.092 |
| F(000) | 430 |
| Reflections collected | 7329 |
| Independent reflections | 3583 |
| R(int) | 0.041 |
| Final R indices [I>2σ(I)] | R1 = 0.059, wR2 = 0.151 |
| R indices (all data) | R1 = 0.099, wR2 = 0.176 |
| Goodness-of-fit on F² | 1.01 |
Mandatory Visualizations
Caption: Experimental workflow for X-ray crystallography of spirocyclic molecules.
Caption: Logical relationships in spirocyclic molecule crystallography for drug design.
References
Application Notes and Protocols for the Development of Spiro-Based Drugs for Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical development of novel spiro-based therapeutic agents targeting neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Introduction to Spiro-Based Drugs in Neurodegeneration
Spirocyclic scaffolds have emerged as a promising class of compounds in medicinal chemistry due to their unique three-dimensional structures, which can lead to enhanced target specificity and improved pharmacokinetic properties. In the context of neurodegenerative diseases, spiro-based molecules, including spiroindolines, spiro-indenoquinoxaline-pyrrolidines, and spiro-oxindoles, are being investigated for their potential to modulate key pathological processes. These include the inhibition of amyloid-beta (Aβ) aggregation in Alzheimer's disease, the promotion of remyelination by inducing oligodendrocyte progenitor cell (OPC) differentiation in multiple sclerosis, and providing neuroprotection against oxidative stress and neuroinflammation in Parkinson's disease.
Featured Spiro-Based Compounds and Their Mechanisms of Action
Several classes of spiro compounds have demonstrated significant potential in preclinical studies. This document will focus on the following examples:
-
Spiro-indenoquinoxaline-pyrrolidines: These compounds have been identified as inhibitors of Aβ aggregation, a hallmark of Alzheimer's disease.[1]
-
Spiroindolines: A novel series of spiroindoline derivatives have been discovered as potent inducers of OPC differentiation, offering a potential strategy for remyelination in diseases like multiple sclerosis.[2][3]
-
Spiro-oxindoles: This versatile scaffold has been explored for a range of biological activities, including antioxidant and neuroprotective effects relevant to Parkinson's disease.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of representative spiro-based compounds in key assays for neurodegenerative diseases.
Table 1: Inhibition of Amyloid-Beta (Aβ) Aggregation by Spiro-Indenoquinoxaline-Pyrrolidine Derivatives
| Compound ID | Modification | Target | Assay | IC50 (µM) | Reference |
| ADPR-d | N/A | Aβ (1-42) Aggregation | Thioflavin T (ThT) | Not specified | [1] |
| Compound 3a | N4-benzyl | Aβ40 Aggregation | Thioflavin T (ThT) | > 25 | [4] |
| Compound 3i | N4-(4-chlorobenzyl) | Aβ40 Aggregation | Thioflavin T (ThT) | 0.62 | |
| Compound 3k | N4-(4-bromobenzyl) | Aβ40 Aggregation | Thioflavin T (ThT) | 0.08 | |
| Compound 4h | N2-(3-chlorobenzyl) | Aβ42 Aggregation | Thioflavin T (ThT) | 5.2 | |
| Compound 4i | N2-(4-chlorobenzyl) | Aβ42 Aggregation | Thioflavin T (ThT) | 1.7 |
Table 2: Induction of Oligodendrocyte Progenitor Cell (OPC) Differentiation by Spiroindoline Derivatives
| Compound ID | Modification | Target | Assay | EC50 (µM) | Reference |
| Compound 1 | Core Scaffold | OPC Differentiation | Immunocytochemistry | 0.045 | |
| Compound 18 | Optimized Scaffold | OPC Differentiation | Immunocytochemistry | 0.0032 | |
| 6-CF3 derivative 8 | 6-CF3 substitution | OPC Differentiation | Immunocytochemistry | More potent than Cpd 1 |
Table 3: Cholinesterase Inhibition and Antioxidant Activity of Spiro-oxindole and Spiroindolin-1,2-diazepine Derivatives
| Compound ID | Target | Assay | IC50 (µM) | Reference |
| Spiro-oxindole 8h | Acetylcholinesterase (AChE) | Ellman's Method | 30 µg/mL | |
| Spiro-oxindole 8i | Butyrylcholinesterase (BChE) | Ellman's Method | 30 µg/mL | |
| Spiro-oxindole 8p | Antioxidant (DPPH) | DPPH Assay | 240 µg/mL | |
| Spiroindolin-1,2-diazepine 5l | Acetylcholinesterase (AChE) | Ellman's Method | 3.98 ± 1.07 | |
| Spiroindolin-1,2-diazepine 5j | Butyrylcholinesterase (BChE) | Ellman's Method | Active against both |
Signaling Pathways in Neuroprotection by Spiro-Based Drugs
The neuroprotective effects of many therapeutic compounds, including those with spiro scaffolds, are often attributed to the modulation of key intracellular signaling pathways that regulate cellular stress responses, inflammation, and survival. Two such critical pathways are the PI3K/Akt and the Nrf2-ARE pathways.
The PI3K/Akt signaling pathway is a central regulator of cell survival, proliferation, and growth. Its activation can protect neurons from apoptotic cell death induced by various stressors, including amyloid-beta toxicity and oxidative stress.
References
- 1. Identifying Novel Spiro-Indenoquinoxaline-Pyrrolidine-Based Amyloid Beta Inhibitors in Alzheimer's Disease from In Silico to In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and structure-activity relationships of spiroindolines as novel inducers of oligodendrocyte progenitor cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationship Studies of Isomeric 2,4-Diaminoquinazolines on β-Amyloid Aggregation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Spiro-Epoxy Ketones for Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spiro-epoxy ketones are a valuable class of compounds in organic synthesis, serving as versatile intermediates for the construction of complex molecular architectures. Their inherent three-dimensionality and the presence of a reactive epoxide ring make them key building blocks in the synthesis of natural products and pharmaceuticals.[1][2][3] The spirocyclic core imparts conformational rigidity, a desirable trait in drug design for optimizing binding to biological targets.[3][4] This document provides detailed protocols for the asymmetric synthesis of spiro-epoxy ketones via the Corey-Chaykovsky epoxidation of cyclic ketones and highlights their applications.
Core Synthetic Strategy: Asymmetric Corey-Chaykovsky Epoxidation
The catalytic asymmetric Corey-Chaykovsky epoxidation of ketones is an effective method for producing chiral 2,2-disubstituted terminal epoxides, which include spiro-epoxy ketones when cyclic ketones are used as substrates. This reaction typically employs a sulfur ylide, such as dimethyloxosulfonium methylide, and a chiral catalyst to induce enantioselectivity. A notable catalytic system involves a heterobimetallic La-Li3-BINOL complex (LLB), which has demonstrated high yields and enantioselectivities for a range of methyl ketones.
Experimental Workflow
The general experimental workflow for the synthesis of spiro-epoxy ketones via asymmetric Corey-Chaykovsky epoxidation is depicted below. The process involves the preparation of the sulfur ylide, followed by the catalytic asymmetric epoxidation of the cyclic ketone.
Figure 1: General workflow for the asymmetric synthesis of spiro-epoxy ketones.
Detailed Experimental Protocol
This protocol is a representative example for the asymmetric epoxidation of a cyclic ketone using a La-Li3-BINOL catalyst.
Materials:
-
Trimethyloxosulfonium chloride
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclic Ketone (e.g., 1-tetralone)
-
La-Li3-BINOL (LLB) catalyst
-
Triphenylphosphine oxide
-
Molecular sieves 5Å
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Preparation of Dimethyloxosulfonium Methylide (Ylide):
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add sodium hydride (1.2 mmol).
-
Wash the sodium hydride three times with anhydrous hexanes to remove the mineral oil, then dry under vacuum.
-
Add trimethyloxosulfonium chloride (1.2 mmol) and molecular sieves 5Å.
-
Add anhydrous THF (5 mL) and stir the suspension at room temperature for 30 minutes.
-
-
Asymmetric Epoxidation:
-
In a separate flame-dried flask under argon, dissolve the cyclic ketone (1.0 mmol), the La-Li3-BINOL catalyst (0.05 mmol), and triphenylphosphine oxide (0.1 mmol) in anhydrous THF (5 mL).
-
Stir the solution at room temperature for 15 minutes.
-
Add the freshly prepared ylide suspension from step 1 to the ketone solution via cannula.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure spiro-epoxy ketone.
-
Quantitative Data Summary
The following table summarizes the results for the asymmetric Corey-Chaykovsky epoxidation of various ketones, demonstrating the scope and efficiency of the method.
| Entry | Ketone Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Acetophenone | 5 | >99 | 93 |
| 2 | 4'-Methoxyacetophenone | 5 | 99 | 92 |
| 3 | 4'-Chloroacetophenone | 5 | 94 | 97 |
| 4 | 2'-Methylacetophenone | 5 | 98 | 95 |
| 5 | 1-Tetralone | 5 | 95 | 91 |
| 6 | 2,2-Dimethyl-1-indanone | 5 | 88 | 94 |
| 7 | Propiophenone | 5 | 96 | 88 |
| 8 | Butyrophenone | 5 | 92 | 75 |
Applications in Organic Synthesis and Drug Development
Spiro-epoxy ketones are valuable precursors for a variety of complex molecules. The epoxide ring can be opened by a range of nucleophiles in a regio- and stereoselective manner, allowing for the introduction of diverse functional groups. This reactivity has been exploited in the synthesis of natural products and biologically active compounds.
For example, spiro-epoxy ketones can be transformed into:
-
Amino alcohols: by ring-opening with amines or azide followed by reduction. These motifs are common in pharmaceuticals.
-
Diols: through acid- or base-catalyzed hydrolysis of the epoxide.
-
Complex polycyclic systems: via intramolecular cyclization reactions.
The rigid spirocyclic scaffold is increasingly being incorporated into drug candidates to improve their pharmacological properties. The defined spatial arrangement of substituents can lead to higher binding affinity and selectivity for protein targets. Several approved drugs contain a spirocycle, highlighting the importance of this structural motif in medicinal chemistry.
Logical Relationship in Spiro-Epoxy Ketone Utility
The utility of spiro-epoxy ketones in synthetic chemistry stems from a logical progression of their structural features and reactivity, leading to the creation of diverse and complex molecular entities.
References
- 1. New development in the enantioselective synthesis of spiro compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications [mdpi.com]
- 4. researchgate.net [researchgate.net]
The Spiro Advantage: Harnessing Spiro-Phosphoranes for Advanced Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The unique three-dimensional and rigid architecture of spiro-phosphoranes has established them as a powerful class of reagents and catalysts in modern organic synthesis. Their distinct stereochemical properties have led to remarkable successes in achieving high levels of stereocontrol in a variety of organic transformations. These notes provide an overview of their applications, quantitative data for key reactions, and detailed experimental protocols.
Applications Overview
Spiro-phosphoranes, encompassing chiral ligands for metal catalysis and organocatalysts, are instrumental in a range of stereoselective reactions. Their rigid spirocyclic backbone often imparts superior enantioselectivity compared to more flexible ligand systems. Key areas of application include:
-
Asymmetric Hydrogenation: Chiral spirodiphosphine ligands are highly effective in the rhodium- and ruthenium-catalyzed asymmetric hydrogenation of olefins and ketones, providing access to chiral alcohols and amines with excellent enantiomeric excess (ee).
-
Carbon-Carbon Bond Formation: Spirocyclic phosphoric acids have emerged as powerful Brønsted acid catalysts for a variety of enantioselective carbon-carbon bond-forming reactions, including Friedel-Crafts alkylations and cycloadditions. Si-centered spirodiphosphine (Si-SDP) ligands have shown exceptional reactivity in rhodium-catalyzed hydrosilylation/cyclization of 1,6-enynes.
-
Carbon-Heteroatom Bond Formation: These compounds are also utilized in the enantioselective formation of C-N and C-O bonds, crucial transformations in the synthesis of pharmaceuticals and natural products.
-
Wittig-Type Olefination: While less common in asymmetric catalysis, spiro-phosphoranes can be employed in Wittig reactions, where the phosphorus ylide reacts with an aldehyde or ketone to form an alkene.
Quantitative Data for Key Reactions
The following tables summarize the performance of various spiro-phosphorane systems in selected organic reactions, providing a comparative overview of their efficacy.
Table 1: Rh-Catalyzed Asymmetric Hydrosilylation/Cyclization of 1,6-Enynes with Si-SDP Ligands [1]
| Entry | Substrate (1a) | Ligand | Yield (%) | ee (%) |
| 1 | N-Tosyl-N-(2-propynyl)allylamine | BINAP | 30 (cyclized), 67 (hydrosilylated) | - |
| 2 | N-Tosyl-N-(2-propynyl)allylamine | SDP | 42 | - |
| 3 | N-Tosyl-N-(2-propynyl)allylamine | (S)-Si-SDP (L3) | 95 | 91 |
| 4 | N-Tosyl-N-(2-propynyl)allylamine | (S)-Si-SDP with 3,5-Me2-Ph groups | 90 | 90 |
| 5 | N-Tosyl-N-(2-propynyl)allylamine | (S)-Si-SDP with 3,5-(tBu)2-Ph groups | 77 | 89 |
| 6 | N-Tosyl-N-(2-propynyl)allylamine | (S)-Si-SDP with Naphthyl groups | 85 | 90 |
Reaction Conditions: 1a (0.2 mmol), HSiEt3 (0.4 mmol), [Rh(cod)2]BF4 (1.5 mol%), Ligand (3.0 mol%) in DCE (2.0 mL) at 25 °C for 2 h.[1]
Table 2: Asymmetric Friedel-Crafts Reaction of Indoles with N-Tosylbenzaldimine Catalyzed by SPINOL-Derived Phosphoric Acids [2]
| Entry | Indole | Catalyst (mol%) | Yield (%) | ee (%) |
| 1 | Indole | (S)-SPINOL-PA (10) | 95 | 90 |
| 2 | 2-Methylindole | (S)-SPINOL-PA (10) | 97 | 99 |
| 3 | 5-Methoxyindole | (S)-SPINOL-PA (10) | 92 | 91 |
| 4 | 5-Bromoindole | (S)-SPINOL-PA (10) | 85 | 88 |
| 5 | 6-Chloroindole | (S)-SPINOL-PA (10) | 88 | 89 |
Reaction Conditions: Indole (0.5 mmol), N-Tosylbenzaldimine (0.25 mmol), Catalyst in toluene (1.0 mL) at room temperature for 24 h.[2]
Table 3: Organocatalytic Asymmetric Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] [3]
| Entry | Methyleneindolinone (1a) | Aldehyde | Amino Ester | Catalyst (mol%) | Yield (%) | dr | ee (%) |
| 1 | (E)-1-acetyl-3-benzylideneindolinone | Benzaldehyde | Glycine methyl ester | 6f (10) | 93 | >93:7 | 93 |
| 2 | (E)-1-acetyl-3-benzylideneindolinone | 4-Chlorobenzaldehyde | Glycine methyl ester | 6f (10) | 95 | >93:7 | 95 |
| 3 | (E)-1-acetyl-3-benzylideneindolinone | 4-Nitrobenzaldehyde | Glycine methyl ester | 6f (10) | 98 | >93:7 | 98 |
| 4 | (E)-1-acetyl-3-benzylideneindolinone | 2-Naphthaldehyde | Glycine methyl ester | 6f (10) | 92 | >93:7 | 94 |
Catalyst 6f is a BINOL-derived phosphoric acid. Reaction Conditions: Methyleneindolinone (0.2 mmol), Aldehyde (0.4 mmol), Amino Ester (0.4 mmol), Catalyst (10 mol%) in CH2Cl2 (1.0 mL) at room temperature.
Experimental Protocols
General Procedure for Rh-Catalyzed Asymmetric Hydrosilylation/Cyclization of 1,6-Enynes
Materials:
-
1,6-Enyne (e.g., N-Tosyl-N-(2-propynyl)allylamine)
-
Silane (e.g., Triethylsilane, HSiEt3)
-
Rhodium precursor (e.g., [Rh(cod)2]BF4)
-
Chiral Si-centered spirodiphosphine ligand (e.g., (S)-L3)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, a solution of [Rh(cod)2]BF4 (1.5 mol%) and the chiral Si-SDP ligand (3.0 mol%) in anhydrous DCE (1.0 mL) is stirred at room temperature for 30 minutes.
-
The 1,6-enyne (0.2 mmol) is added to the catalyst solution.
-
The silane (0.4 mmol) is then added, and the reaction mixture is stirred at 25 °C.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired silyl-functionalized pyrrolidine.
-
The enantiomeric excess is determined by chiral HPLC analysis of the desilylated product.
General Procedure for Asymmetric Friedel-Crafts Reaction of Indoles with Imines
Materials:
-
Indole derivative
-
N-Tosylbenzaldimine
-
Chiral SPINOL-derived phosphoric acid catalyst
-
Anhydrous toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dried Schlenk tube under an inert atmosphere, the chiral SPINOL-derived phosphoric acid catalyst (10 mol%) is added.
-
The indole derivative (0.5 mmol) and N-tosylbenzaldimine (0.25 mmol) are added, followed by anhydrous toluene (1.0 mL).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to yield the desired 3-indolyl methanamine derivative.
-
The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for the Wittig Reaction
Materials:
-
Alkyltriphenylphosphonium salt
-
Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Aldehyde or ketone
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Ylide Formation (in situ):
-
To a flame-dried flask under an inert atmosphere, add the alkyltriphenylphosphonium salt and anhydrous solvent.
-
Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C).
-
Slowly add the strong base and stir the mixture until the ylide is formed (often indicated by a color change).
-
-
Reaction with Carbonyl Compound:
-
Slowly add a solution of the aldehyde or ketone in the same anhydrous solvent to the ylide solution at the same temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride or water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the alkene. The triphenylphosphine oxide byproduct can often be removed by crystallization or chromatography.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of spiro-phosphoranes in organic reactions.
Caption: General Catalytic Cycle for Spiro-Phosphorane Catalysis.
References
Troubleshooting & Optimization
Technical Support Center: Mass Spectrometry of Complex Spiro Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometry of complex spiro compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Ionization & Signal Intensity
??? Question: I am observing a weak or no signal for my spiro compound. What are the potential causes and solutions?
??? Question: My mass spectrum is overly complex with many unexpected peaks. What could be the cause?
| Adduct Ion | Mass Difference (Da) | Polarity |
| [M+H]⁺ | +1.0078 | Positive |
| [M+Na]⁺ | +22.9898 | Positive |
| [M+K]⁺ | +38.9637 | Positive |
| [M+NH₄]⁺ | +18.0344 | Positive |
| [M-H]⁻ | -1.0078 | Negative |
| [M+Cl]⁻ | +34.9689 | Negative |
| [M+CH₃COO]⁻ | +59.0133 | Negative |
Fragmentation
??? Question: I am struggling to interpret the fragmentation pattern of my spiro compound. Are there any general rules?
Chromatography
??? Question: My chromatographic peak shape is poor (e.g., tailing, fronting, or splitting). How can this affect my mass spectrometry results and how do I fix it?
| Symptom | Potential Cause | Suggested Solution |
| Peak Tailing | Column contamination | Flush the column with a strong solvent.[1] |
| Sample overload | Dilute the sample and inject a smaller volume.[1] | |
| Peak Fronting | Sample overload | Dilute the sample. |
| Peak Splitting | Injector issue | Ensure the injector is functioning correctly. |
| Column void/damage | Replace the column. | |
| Sample solvent mismatch | Dissolve the sample in the mobile phase or a weaker solvent.[1] |
Experimental Protocols
Protocol 1: Generic Sample Preparation for LC-MS Analysis of Spiro Compounds
-
Dissolution: Accurately weigh and dissolve the spiro compound in a suitable solvent (e.g., methanol, acetonitrile) to create a stock solution of known concentration.
-
Dilution: Prepare a series of dilutions from the stock solution using the initial mobile phase composition to create calibration standards.
-
Matrix Spike (for quantitative analysis): For samples in a complex matrix (e.g., plasma, tissue extract), spike a known amount of the analyte into a blank matrix to prepare quality control samples.
-
Extraction (if necessary): If the sample is in a complex biological matrix, perform a sample cleanup step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.[2]
-
Filtration: Filter all samples and standards through a 0.22 µm syringe filter to remove particulates before injection.
-
Vialing: Transfer the filtered samples into appropriate autosampler vials.
Protocol 2: Post-Column Infusion to Detect Ion Suppression
This protocol helps to identify regions in the chromatogram where ion suppression occurs.[3]
-
Setup: Configure the LC-MS system as for a standard analysis.
-
Infusion Pump: Use a syringe pump to continuously infuse a standard solution of your spiro compound at a low flow rate (e.g., 5-10 µL/min) into the LC flow path just after the analytical column and before the mass spectrometer's ion source.
-
Blank Injection: Inject a blank sample (matrix without the analyte).
-
Analysis: Monitor the signal of your analyte's m/z value. A stable baseline should be observed. Any significant drop in the signal intensity indicates a region of ion suppression caused by co-eluting matrix components.
Experimental Setup for Post-Column Infusion
Caption: Diagram of a post-column infusion setup.
References
Technical Support Center: Optimization of Spiro-oxindole Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for spiro-oxindole synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing spiro-oxindoles?
A1: Spiro-oxindoles are typically synthesized via several key strategies, including:
-
[3+2] Cycloaddition Reactions: This is a powerful method for constructing five-membered heterocyclic rings fused at the C3 position of the oxindole. A common approach involves the in-situ generation of an azomethine ylide from isatin and an amino acid, which then reacts with a dipolarophile.[1][2][3]
-
Knoevenagel Condensation followed by Michael Addition: This sequence is often employed in multicomponent reactions to build the spirocyclic framework.[4]
-
Multicomponent Reactions (MCRs): These reactions are highly efficient as they allow for the formation of complex spiro-oxindoles in a single step from three or more starting materials.[5]
-
Friedel-Crafts Alkylation/Acylation: This classic reaction can be used to introduce substituents onto the indole nucleus, which can then be cyclized to form the spiro center.
Q2: My spiro-oxindole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A2: Low yields in spiro-oxindole synthesis can arise from several factors. A systematic approach to troubleshooting is recommended. Common causes and solutions include:
-
Incomplete Reaction: Monitor the reaction progress using techniques like TLC, LC-MS, or NMR. If starting material remains, consider increasing the reaction time or temperature.
-
Poor Reactivity of Starting Materials: Electron-withdrawing or sterically bulky substituents on the isatin or other reactants can decrease their reactivity. Increasing the reaction temperature or using a more active catalyst can help overcome this.
-
Decomposition of Starting Material or Product: Spiro-oxindoles or their precursors can be sensitive to reaction conditions. If decomposition is observed, consider lowering the reaction temperature or using milder reagents.
-
Catalyst Inactivity: Ensure your catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere if required). Consider screening different catalysts or increasing the catalyst loading.
-
Suboptimal Solvent: The choice of solvent is critical and can significantly impact reaction rate and yield. A solvent screen is often a valuable optimization step.
-
Workup and Purification Issues: Product loss can occur during extraction and chromatography. Ensure efficient extraction by checking the aqueous layer for product solubility and optimize your chromatography solvent system.
Q3: I am observing the formation of side products in my reaction. What are the common side reactions and how can I minimize them?
A3: Side product formation is a common issue, particularly in multicomponent reactions. A frequent side reaction is the formation of two-component byproducts instead of the desired three-component spiro-oxindole. For instance, the condensation product of isatin with two molecules of a 1,3-diketone can be a major byproduct.
To minimize this:
-
Optimize Reactant Stoichiometry: Carefully control the ratio of your reactants. For example, in a [3+2] cycloaddition between a chalcone, isatin, and L-proline, increasing the molar ratio of isatin and L-proline has been shown to drive the reaction to completion and improve the yield of the desired spiro-oxindole.
-
Control the Rate of Addition: In some cases, slow addition of one of the reactants can favor the desired reaction pathway.
-
Adjust the Temperature: Temperature can influence the relative rates of the desired and undesired reactions.
Q4: How can I improve the stereoselectivity (diastereoselectivity or enantioselectivity) of my spiro-oxindole synthesis?
A4: Achieving high stereoselectivity is a common challenge due to the formation of new stereocenters. Several factors can be optimized to control the stereochemical outcome:
-
Catalyst Selection: The choice of catalyst is crucial. Chiral catalysts (organocatalysts or metal complexes) are powerful tools for inducing asymmetry and favoring the formation of a specific enantiomer or diastereomer.
-
Solvent Effects: The polarity and nature of the solvent can influence the transition state geometry of the reaction. For some [3+2] cycloaddition reactions, polar protic solvents like ethanol have been shown to provide good stereoselectivity.
-
Temperature Control: Lowering the reaction temperature often enhances selectivity by favoring the thermodynamically more stable diastereomer.
-
Substrate Control: The steric and electronic properties of the substituents on your starting materials can direct the stereochemical course of the reaction.
Troubleshooting Guides
Guide 1: Low Yield in a Three-Component Spiro-oxindole Synthesis
This guide provides a logical workflow for troubleshooting low yields in a typical three-component reaction for spiro-oxindole synthesis.
Caption: Troubleshooting workflow for low yield in spiro-oxindole synthesis.
Guide 2: Poor Stereoselectivity in Spiro-oxindole Synthesis
This guide outlines a systematic approach to improving the stereoselectivity of your spiro-oxindole synthesis.
Caption: Workflow for improving stereoselectivity in spiro-oxindole synthesis.
Data on Reaction Condition Optimization
Table 1: Optimization of Solvent for Spiro-oxindole Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Toluene | Reflux | 12 | 40 | |
| 2 | CH3CN | Reflux | 12 | 35 | |
| 3 | THF | Reflux | 12 | Trace | |
| 4 | Dioxane | Reflux | 12 | Trace | |
| 5 | CH2Cl2 | Reflux | 12 | 50 | |
| 6 | CHCl3 | Reflux | 12 | 55 | |
| 7 | H2O | Reflux | 10 | 60 | |
| 8 | Methanol | Reflux | 8 | 75 | |
| 9 | Ethanol | Reflux | 5 | 92 | |
| 10 | Isopropanol | Reflux | 8 | 80 | |
| 11 | Acetic Acid | Reflux | - | Favors Spiro |
Reaction conditions may vary depending on the specific substrates and catalyst used.
Table 2: Optimization of Catalyst for Spiro-oxindole Synthesis
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | None | - | Ethanol | Reflux | Low | |
| 2 | L-proline | 20 | Ethanol | RT | 85 | |
| 3 | Piperidine | Catalytic | Methanol | RT | Good | |
| 4 | ZnS NPs | 10 | Water | Ultrasonic | High | |
| 5 | Ag nanoparticles | Catalytic | Water | 90 | High | |
| 6 | NiCl2 | - | PEG 600 | 100 | 80-95 | |
| 7 | NaAuCl4·2H2O | 2 | Ethanol | 40 (Microwave) | Good-Excellent | |
| 8 | Fe3O4/GO/Au–Ag | Catalytic | Water | RT | 81-93 | |
| 9 | TiCl4 | 10-20 | - | - | up to 99 |
RT = Room Temperature
Experimental Protocols
General Procedure for a Three-Component [3+2] Cycloaddition Synthesis of a Spiro-pyrrolizidine-oxindole
This protocol is adapted from Ghosh et al. (2020).
-
Reactant Preparation: In a round-bottom flask, dissolve the chalcone (1.0 eq), isatin (1.3 eq), and L-proline (1.3 eq) in ethanol (10 mL).
-
Reaction: Stir the mixture at reflux temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 5 hours.
-
Workup: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the solid with cold ethanol and dry under vacuum to obtain the pure spiro-oxindole derivative.
General Procedure for a Knoevenagel Condensation/Michael Addition Synthesis of a Spiro[indoline-3,4′-pyran]
This protocol is adapted from a general procedure described by Hammouda et al. (2018).
-
Reactant Preparation: To a stirred solution of a 5-sulfonylisatin (1.0 eq), malononitrile or ethyl cyanoacetate (1.0 eq), and a β-ketoester or β-diketone (1.0 eq) in methanol, add a catalytic amount of piperidine.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Workup: Upon completion, pour the reaction mixture into ice-water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to afford the pure spiro-oxindole product.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transition metal-catalyzed synthesis of spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Resolving Enantiomers of Chiral Spiro Compounds
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the enantiomeric resolution of chiral spiro compounds.
Frequently Asked Questions (FAQs)
Q1: What makes a spiro compound chiral?
A1: Spiro compounds feature at least two rings connected by a single common atom, the spiroatom.[1] Chirality in spiro compounds can arise from several factors, including the presence of traditional chiral centers within the rings.[1] More uniquely, they can exhibit axial chirality due to the twisted, non-planar arrangement of the rings around the spiroatom, even without a stereogenic carbon.[1][2] This restricted rotation creates non-superimposable mirror images (enantiomers).[1]
Q2: What are the primary methods for resolving the enantiomers of chiral spiro compounds?
A2: The most common and effective methods for separating enantiomers of chiral spiro compounds include:
-
Chiral Column Chromatography: This is a direct method using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are particularly successful for this class of compounds.
-
Diastereomeric Salt Crystallization: This classical method involves reacting a racemic spiro compound (if it's an acid or base) with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by crystallization.
-
Enzymatic Resolution: This technique uses enzymes, such as lipases or esterases, which selectively react with one enantiomer of the racemic mixture. This kinetic resolution results in a mixture of a reacted enantiomer and an unreacted enantiomer, which can then be separated.
Q3: How do I choose the best resolution strategy for my specific spiro compound?
A3: The choice of strategy depends on the properties of your compound, the scale of the separation, and available resources. A logical approach to selecting a method is outlined in the diagram below. Key factors include the presence of functional groups (e.g., acids, bases, alcohols, esters), the quantity of material to be separated, and whether the goal is analytical quantification or preparative isolation.
References
Technical Support Center: Addressing Instability of Certain Spirocyclic Structures
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges encountered during the research and development of spirocyclic compounds.
FAQs: Understanding and Mitigating Spirocyclic Instability
This section provides answers to common questions regarding the instability of spirocyclic structures.
Q1: What are the most common types of instability observed in spirocyclic compounds?
A1: Spirocyclic compounds can exhibit several forms of instability, primarily categorized as chemical and metabolic.
-
Chemical Instability: This refers to the degradation of the compound under specific experimental or storage conditions. Common pathways include:
-
Hydrolysis: Spiro-lactams and spiro-lactones are particularly susceptible to hydrolysis of the amide or ester bond, respectively, especially under acidic or basic conditions.[1] The ring strain in some spiro systems can exacerbate this process.
-
Oxidation: Spiro-amines and other electron-rich spirocycles can be prone to oxidative degradation, which can be catalyzed by light, air, or the presence of metal ions.[2]
-
Ring Opening: Spiroketals can undergo acid-catalyzed ring opening, which can be a significant issue in acidic formulations or during analytical procedures like HPLC with acidic mobile phases.
-
-
Metabolic Instability: This relates to the degradation of the compound by metabolic enzymes, primarily in the liver. While spirocyclic scaffolds are often introduced to improve metabolic stability compared to their non-spirocyclic counterparts, certain structural features can still be recognized and metabolized by cytochrome P450 enzymes.[3][4][5]
Q2: How can I improve the stability of my spirocyclic compound in a formulation?
A2: Several strategies can be employed to enhance the stability of spirocyclic compounds in solution:
-
pH Control: Maintaining the pH of the formulation within a neutral range (pH 6-8) can significantly reduce the rate of acid- or base-catalyzed hydrolysis of sensitive functional groups like lactams. The use of buffers is highly recommended.
-
Solvent Selection: Whenever possible, using aprotic solvents can prevent hydrolytic degradation.
-
Protection from Light: For photosensitive compounds, storage in amber vials or wrapping containers in aluminum foil is crucial to prevent photodegradation.
-
Temperature Control: Storing solutions at low temperatures (2-8 °C or -20 °C) can slow down the rate of most degradation reactions.
-
Inert Atmosphere: For compounds prone to oxidation, storage under an inert atmosphere, such as nitrogen or argon, can be beneficial.
-
Formulation Additives: The inclusion of antioxidants or chelating agents can mitigate oxidative degradation. For hygroscopic compounds, co-processing with hydrophobic excipients or using moisture-barrier film coatings can improve stability in solid dosage forms.
Q3: My spirocyclic compound shows poor metabolic stability in a microsomal assay. What are my options?
A3: If a spirocyclic compound exhibits poor metabolic stability, consider the following approaches:
-
Structural Modification: Introduce metabolic blockers, such as fluorine atoms or other small, inert groups, at the sites of metabolism. This can sterically hinder the approach of metabolic enzymes without significantly altering the compound's desired biological activity.
-
Scaffold Hopping: If a particular spirocyclic core is inherently unstable, consider exploring alternative spirocyclic scaffolds that may offer a better stability profile while maintaining the desired three-dimensional orientation of key pharmacophoric groups.
-
Prodrug Approach: Design a prodrug that masks the metabolically labile functionality. The prodrug would then be converted to the active compound in vivo.
Troubleshooting Guides
This section provides specific troubleshooting guidance for common issues encountered during experiments with spirocyclic compounds.
Guide 1: Low or No Product Yield in Spirocyclization Reactions
| Observed Issue | Potential Cause | Recommended Solution |
| Low to no formation of the desired spirocyclic product. | Catalyst/Reagent Inactivity: The chosen catalyst or reagent may not be optimal for the specific transformation. | Screen a variety of catalysts, ligands, and reagents. Consider adjusting the stoichiometry. |
| Poor Quality of Starting Materials: Impurities can inhibit the catalyst or lead to side reactions. | Ensure the purity of starting materials through appropriate purification techniques like recrystallization or column chromatography. | |
| Product Decomposition: The spirocyclic product may be unstable under the reaction or workup conditions. | Monitor the reaction at different time points to check for product formation followed by decomposition. Consider milder workup conditions (e.g., adjusting pH) or shortening the reaction time. |
Guide 2: Instability of Spirocyclic Compound During Biological Assays
| Observed Issue | Potential Cause | Recommended Solution |
| Inconsistent results or loss of activity in cell-based assays over time. | Compound Degradation in Assay Media: The spirocyclic compound may be unstable in the aqueous, buffered conditions of the cell culture media. | Prepare fresh stock solutions of the compound for each experiment. Minimize the incubation time if possible. Perform a stability study of the compound in the assay media under the same conditions (temperature, CO2) but without cells to assess its chemical stability. |
| Metabolic Conversion by Cells: The cells used in the assay may be metabolizing the spirocyclic compound into inactive or less active metabolites. | Use a lower cell density if feasible. Include known inhibitors of metabolic enzymes (e.g., a broad-spectrum cytochrome P450 inhibitor) as a control to see if this rescues the activity of your compound. Analyze the cell culture supernatant and cell lysate by LC-MS to identify potential metabolites. | |
| Low recovery of the compound from the assay plate. | Non-specific Binding: The compound may be adsorbing to the plastic of the assay plate. | Use low-binding plates. Include a detergent like Tween-20 in the assay buffer at a low concentration (e.g., 0.01%). |
Quantitative Data on Spirocycle Stability
The introduction of a spirocyclic core is a common strategy to improve the metabolic stability of drug candidates. Below is a summary of quantitative data from comparative studies.
| Compound/Scaffold | Metric | Non-Spirocyclic Analog | Spirocyclic Analog | Improvement | Reference |
| PLK4 Inhibitor | Mouse Plasma Exposure | Low | Up to 100-fold higher | Significant | |
| Aqueous Solubility | Poor | Improved | - | ||
| Metabolic Stability | Poor | Improved | - | ||
| MCHr1 Antagonist | logD | Higher | Lower | Improved Physicochemical Properties | |
| Metabolic Stability | Lower | Improved | - | ||
| HPK1 Inhibitor | Human Liver Microsome Turnover | Higher | Reduced | Improved Metabolic Stability | |
| Azaspirocycles vs. Piperidines/Morpholines | Aqueous Solubility | Lower | Higher | Improved Physicochemical Properties | |
| Lipophilicity | Higher | Decreased | - | ||
| Metabolic Stability | Lower | Better | - |
Experimental Protocols
Protocol 1: General Procedure for Assessing Chemical Stability
This protocol outlines a general method for evaluating the chemical stability of a spirocyclic compound under various stress conditions.
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with 3% H2O2.
-
Photostability: Expose a solution of the compound to a calibrated light source.
-
Thermal Stability: Incubate a solution of the compound at an elevated temperature (e.g., 60°C).
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Neutralize the acidic and basic samples. Stop the reaction in all samples by dilution with a suitable solvent.
-
Analysis: Analyze the samples by a stability-indicating HPLC method (e.g., with a UV or MS detector) to quantify the amount of the parent compound remaining and to detect the formation of degradation products.
-
Data Analysis: Plot the percentage of the parent compound remaining against time to determine the degradation rate.
Protocol 2: Microsomal Stability Assay
This protocol describes a common in vitro method to assess the metabolic stability of a compound in the presence of liver microsomes.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw liver microsomes (human or other species) on ice.
-
Prepare a NADPH regenerating system solution.
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, combine the microsomal solution, the NADPH regenerating system, and the test compound (final concentration typically 1-10 µM).
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Determine the rate of disappearance of the parent compound to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
Visualizations
Logical Workflow for Troubleshooting Spirocyclic Instability
Caption: A troubleshooting workflow for addressing observed instability in spirocyclic compounds.
Impact of Inhibitor Instability on a Kinase Signaling Pathway
Caption: Diagram illustrating how an unstable spirocyclic inhibitor can lead to misinterpretation of its efficacy in a kinase signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Navigating the Labyrinth of Spiro Compound Scale-Up: A Technical Support Center
For researchers, scientists, and professionals in drug development, the journey of a promising spiro compound from a laboratory curiosity to a viable scaled-up product is often fraught with challenges. This technical support center provides a comprehensive resource to navigate the complexities of method refinement for the large-scale production of spiro compounds. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), robust experimental protocols, and comparative data to streamline your scale-up endeavors.
Troubleshooting Guides: Overcoming Common Hurdles in Spiro Compound Synthesis
Scaling up the synthesis of spiro compounds often magnifies issues that were manageable on a smaller scale. This section addresses specific problems you might encounter and offers practical solutions.
Issue 1: Diminished Yields at Larger Scales
Question: My spirocyclization reaction worked well on a milligram scale, but the yield dropped significantly when I moved to a multi-gram or kilogram scale. What are the likely causes and how can I fix this?
Answer: A drop in yield upon scale-up is a common and multifaceted problem. Here’s a systematic approach to diagnosing and addressing the issue:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing and localized temperature gradients can lead to the formation of byproducts and decomposition of starting materials or products.[1][2]
-
Solution:
-
Optimize Stirring: Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture. Consider using overhead stirrers with appropriate impeller designs for the reactor geometry.
-
Improve Heat Transfer: For exothermic reactions, implement a more efficient cooling system. For endothermic reactions, ensure uniform heating to maintain the optimal reaction temperature throughout the vessel.[1]
-
-
-
Catalyst Inefficiency: Catalysts that are effective on a small scale may not have the turnover number or stability required for prolonged reactions at a larger scale.[1]
-
Solution:
-
Catalyst Screening: Investigate different catalysts with higher activity and stability. Consider catalysts designed for industrial applications.
-
Catalyst Loading: Re-optimize the catalyst loading for the larger scale. Sometimes, a simple proportional increase is not sufficient.
-
-
-
Solvent Effects: The solubility of reactants, intermediates, and products can change with scale, especially if there are temperature fluctuations.
-
Solution: Conduct a solvent screen to find a medium where all components remain fully dissolved throughout the reaction.[3]
-
-
Work-up and Purification Issues: Product loss during extraction, filtration, and chromatography can be more significant at a larger scale.
-
Solution: Re-evaluate your work-up procedure. Check for product solubility in the aqueous layer during extractions. Optimize your purification method; for large quantities, crystallization is often more economical than chromatography.
-
Issue 2: Poor Stereoselectivity in Scaled-Up Reactions
Question: I'm struggling to reproduce the high diastereoselectivity or enantioselectivity I achieved in my small-scale synthesis of a chiral spiro compound. What factors should I investigate?
Answer: Maintaining stereocontrol during scale-up is critical for the efficacy and safety of chiral drug candidates. Several factors can influence the stereochemical outcome:
-
Temperature Control: Even minor temperature variations can impact the energy difference between diastereomeric transition states, leading to a loss of selectivity.
-
Solution: Implement precise and consistent temperature control throughout the reaction. Lowering the reaction temperature often enhances stereoselectivity.
-
-
Solvent Polarity: The solvent can influence the conformation of the substrate and the transition state, thereby affecting the stereochemical outcome.
-
Solution: Experiment with solvents of different polarities to find the optimal medium for the desired stereoisomer.
-
-
Catalyst and Ligand Choice: For asymmetric catalysis, the choice of chiral catalyst or ligand is paramount.
-
Solution: Screen a variety of chiral catalysts and ligands. For instance, in certain nickel-catalyzed spirocyclizations, different ligands can significantly affect both yield and enantioselectivity.
-
-
Substrate Control: The inherent stereochemistry of the starting material can direct the formation of a specific diastereomer.
-
Solution: If feasible, modify the substrate by introducing steric bulk or directing groups to favor the desired stereochemical pathway.
-
Issue 3: Challenges in Purification of Spiro Compounds at Scale
Question: My spiro compound was easily purified by column chromatography in the lab, but this is not practical for the kilogram quantities I need to produce. What are my options?
Answer: Large-scale purification requires a shift in strategy from chromatography-based methods to more scalable techniques.
-
Crystallization: This is often the most cost-effective method for purifying large quantities of solid compounds.
-
Solution: Conduct a thorough crystallization screen using a variety of solvents and solvent mixtures to find conditions that selectively crystallize the desired product, leaving impurities in the mother liquor.
-
-
Distillation: For volatile spiro compounds, distillation can be an effective purification method.
-
Extraction: Liquid-liquid extraction can be used to remove impurities with different solubility properties.
-
Supercritical Fluid Chromatography (SFC): For challenging separations, preparative SFC can be a more efficient and environmentally friendly alternative to traditional HPLC.
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the scale-up of spiro compound production.
Q1: What are the most common classes of spiro compounds encountered in drug discovery?
A1: Some of the most prevalent spirocyclic scaffolds in medicinal chemistry include spirooxindoles, spiroketals, azaspirocycles (such as azaspiro[4.5]decanes), and spiro-hydantoins. These scaffolds offer a rigid three-dimensional structure that can effectively present substituents for interaction with biological targets.
Q2: How can I minimize the formation of byproducts during a spirocyclization reaction?
A2: Minimizing byproducts is crucial for improving yield and simplifying purification. Key strategies include:
-
High-Dilution Conditions: For intramolecular reactions, using high-dilution conditions (slow addition of the substrate to a large volume of solvent) can favor the desired cyclization over intermolecular side reactions.
-
Reaction Optimization: Carefully optimize reaction parameters such as temperature, reaction time, and stoichiometry to disfavor the formation of known byproducts.
-
Protecting Groups: Utilize appropriate protecting groups for sensitive functional groups to prevent their participation in unwanted side reactions.
Q3: What analytical techniques are essential for monitoring the scale-up of a spiro compound synthesis?
A3: A robust analytical workflow is critical for successful scale-up. Essential techniques include:
-
High-Performance Liquid Chromatography (HPLC): To monitor reaction progress, assess product purity, and quantify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the desired product and identification of byproducts.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and intermediates.
-
In-situ Reaction Monitoring (e.g., FTIR, Raman): These Process Analytical Technologies (PAT) can provide real-time information on reaction kinetics and the formation of intermediates, enabling better process control.
Q4: Are there any specific safety considerations when scaling up spiro compound synthesis?
A4: Yes, safety is paramount during scale-up. Key considerations include:
-
Exothermic Reactions: Reactions that are mildly exothermic on a small scale can become dangerously uncontrollable in a large reactor due to the reduced surface-area-to-volume ratio. A thorough thermal hazard assessment is crucial.
-
Reagent Handling: Handling large quantities of hazardous reagents requires appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems).
-
Pressure Build-up: Some reactions may generate gaseous byproducts, leading to a pressure increase in a closed reactor. Ensure reactors are equipped with appropriate pressure relief systems.
Data Presentation: Lab vs. Pilot Plant Scale
While specific quantitative data for direct comparison across different scales is often proprietary and varies significantly between processes, the following tables illustrate the typical trends and parameters that should be monitored and compared during scale-up.
Table 1: Illustrative Comparison of a Generic Spirocyclization Reaction at Different Scales
| Parameter | Laboratory Scale (1 g) | Kilo-Lab Scale (1 kg) | Pilot Plant Scale (100 kg) |
| Yield (%) | 85 | 75 | 70 |
| Purity (HPLC, %) | >99 | 98 | 97 |
| Reaction Time (h) | 4 | 8 | 12 |
| Key Challenge | Product Isolation | Heat Management | Consistent Purity |
Note: This table presents hypothetical data to illustrate common trends. Actual results will vary depending on the specific reaction.
Table 2: Troubleshooting Guide for Scale-Up Issues
| Issue | Potential Cause | Suggested Solution |
| Decreased Yield | Inefficient Mixing | Optimize stirrer speed and impeller design. |
| Poor Heat Transfer | Improve reactor cooling/heating system. | |
| Catalyst Deactivation | Screen for more robust catalysts; optimize loading. | |
| Lower Purity | Increased Byproducts | Re-optimize reaction conditions; use in-situ monitoring. |
| Inefficient Purification | Develop a scalable crystallization or extraction method. | |
| Longer Reaction Time | Mass Transfer Limitations | Improve mixing; consider a different solvent. |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis of spiro compounds, with a focus on scalability.
Protocol 1: Scalable Synthesis of a Spirocyclic Pyrrolidine
This protocol is adapted from a reported scalable synthesis of spirocyclic pyrrolidines.
Reaction Scheme:
(A generic reaction scheme for a multi-step synthesis of a spirocyclic pyrrolidine, starting from a cyclic ketone, would be depicted here if image generation were possible.)
Step 1: Synthesis of 1-Allyl-N-benzylcyclobutanamine (Lab Scale: 10g)
-
To a solution of cyclobutanone (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add benzylamine (1.1 eq).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add allylmagnesium bromide (1.5 eq, 1.0 M in THF) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford the title compound.
Step 2: Bromocyclization (Kilo-Lab Scale: 100g)
-
Dissolve 1-allyl-N-benzylcyclobutanamine (1.0 eq) in a mixture of methanol and DCM (1:1, 0.2 M).
-
Cool the solution to -78 °C.
-
Add a solution of bromine (1.1 eq) in DCM dropwise over 1 hour.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude brominated intermediate, which is used in the next step without further purification.
Step 3: Spirocyclization and Deprotection (Pilot Plant Scale: 1 kg)
-
To a solution of the crude brominated intermediate in tetrahydrofuran (THF, 0.1 M) at 0 °C, add sodium hydride (2.0 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Cool the reaction to 0 °C and quench carefully with water.
-
Extract the product with ethyl acetate.
-
Concentrate the organic layer and dissolve the residue in ethanol.
-
Add Pearlman's catalyst (palladium hydroxide on carbon, 10 mol%) and hydrogenate the mixture at 50 psi for 24 hours.
-
Filter the catalyst through a pad of Celite and concentrate the filtrate.
-
Purify the final spirocyclic pyrrolidine by crystallization from an appropriate solvent system.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate signaling pathways that can be modulated by different classes of spiro compounds.
Caption: Azaspiro compounds can inhibit the JAK/STAT3 signaling pathway, crucial for cell proliferation and survival.
Caption: Spiro-hydantoins can act as reversal agents for positive allosteric modulators at the GABA-A receptor.
Experimental Workflow Diagram
Caption: A typical workflow for scaling up the synthesis of a spiro compound from the laboratory to commercial production.
References
Technical Support Center: Navigating Unexpected Rearrangements in Spirocyclization
Welcome to the technical support center for spirocyclization reactions. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for managing unexpected rearrangements and other common challenges encountered during the synthesis of spirocyclic compounds.
Troubleshooting Guides
This section offers detailed guidance on identifying, understanding, and mitigating common issues that can arise during spirocyclization experiments.
Issue 1: Identification of an Unexpected Rearrangement Product
Question: My reaction has produced a compound with the correct mass, but the spectroscopic data (NMR, IR) does not match the expected spirocyclic product. How can I confirm if a rearrangement has occurred and what are the common types of rearrangements?
Answer:
Observing the correct mass with unexpected spectroscopic data is a strong indicator of an isomeric product, often resulting from a rearrangement.
Initial Steps for Identification:
-
Comprehensive Spectroscopic Analysis:
-
1D and 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of your molecule. Look for unexpected correlations that suggest a different carbon skeleton.
-
X-ray Crystallography: If a crystalline sample can be obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation.
-
-
Literature Review: Search for precedents of rearrangements with similar substrates, reagents, or reaction conditions. Keywords should include your core scaffold and the type of reaction being performed.
Common Rearrangement Pathways:
-
Carbocation Rearrangements: Often encountered in acid-catalyzed reactions, where a carbocation intermediate can rearrange to a more stable carbocation before cyclization. An example is the potential for carbocation rearrangement during Friedel-Crafts alkylation reactions.[1]
-
Aza-Cope Rearrangement: Can occur in systems like the aza-Prins cyclization, leading to alternative ring structures.[2]
-
Skeletal Rearrangements: Gold-catalyzed spirocyclization of furan-ynones has been shown to lead to unexpected skeletal rearrangements of the resulting spirohydrofurans.[3][4] Similarly, enzymatic reactions can lead to drastic distortions of the carbon skeleton.[5]
-
Ring Expansion/Contraction: The initial spirocyclic product might undergo subsequent reactions to form larger or smaller rings.
Troubleshooting Workflow for Unexpected Product Formation:
Caption: Logical workflow for identifying and addressing unexpected product formation.
Frequently Asked Questions (FAQs)
Q1: My spirocyclization reaction is giving a low yield of the desired product and a significant amount of a rearranged, non-spirocyclic byproduct. How can I suppress the rearrangement?
A1: The formation of a more stable, non-spirocyclic product through rearrangement is a common issue. To favor the desired spirocyclization, consider the following strategies:
-
Modify Reaction Conditions:
-
Temperature: Lowering the reaction temperature often favors the kinetically controlled product (the desired spirocycle) over the thermodynamically controlled rearranged product.
-
Solvent: The solvent can influence the stability of intermediates and transition states. A solvent screen is highly recommended to find a medium that disfavors the rearrangement pathway.
-
-
Catalyst/Reagent Modification:
-
Lewis/Brønsted Acids: If using an acid catalyst, switching to a milder or bulkier acid can sometimes prevent the formation of a carbocation prone to rearrangement.
-
Metal Catalysts: The choice of metal and ligand is critical. For instance, in palladium-catalyzed processes, the ligand can influence the reaction pathway.
-
-
Substrate Modification: Introducing steric bulk or specific functional groups on the substrate can sometimes disfavor the transition state leading to rearrangement.
Illustrative Data on Temperature and Solvent Effects:
| Entry | Catalyst | Solvent | Temperature (°C) | Yield of Spirocycle (%) | Yield of Rearranged Product (%) |
| 1 | TsOH | Toluene | 110 | 25 | 65 |
| 2 | TsOH | Toluene | 25 | 50 | 30 |
| 3 | Sc(OTf)₃ | Toluene | 25 | 75 | 10 |
| 4 | Sc(OTf)₃ | CH₂Cl₂ | 25 | 85 | <5 |
This is representative data and actual results will vary based on the specific reaction.
Q2: I am observing poor diastereoselectivity in my spirocyclization. Could a reversible reaction or epimerization be the cause?
A2: Yes, poor diastereoselectivity can be a result of the reaction being reversible, allowing for equilibration to the thermodynamically most stable diastereomer, which may not be the desired one. Additionally, the spirocyclic center can be prone to epimerization under acidic or basic conditions during the reaction or workup.
Strategies to Improve Diastereoselectivity:
-
Kinetic vs. Thermodynamic Control:
-
To favor the kinetic product, run the reaction at a lower temperature for a shorter duration.
-
To favor the thermodynamic product, higher temperatures or longer reaction times may be beneficial.
-
-
Catalyst and Ligand Selection: For catalyzed reactions, the choice of a chiral catalyst and ligand is paramount for controlling stereoselectivity. Even minor changes to the ligand structure can significantly impact the diastereomeric ratio.
-
Solvent Effects: The polarity of the solvent can influence the transition state geometry. A screen of different solvents is recommended.
-
Careful Workup: Neutralize the reaction mixture carefully to avoid prolonged exposure to acidic or basic conditions that could cause epimerization.
Workflow for Improving Diastereoselectivity:
Caption: Decision-making workflow for enhancing diastereoselectivity.
Experimental Protocols
General Protocol for a Trial Spirocyclization Reaction
This protocol outlines a general procedure for setting up and monitoring a spirocyclization reaction to diagnose potential issues, including rearrangements.
1. Reaction Setup:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the starting material (1.0 equiv) in an anhydrous solvent (e.g., CH₂Cl₂, Toluene).
-
If the reaction is catalyzed, add the catalyst (e.g., 5-10 mol%) and ligand (if applicable) to the flask.
-
Cool the solution to the desired starting temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
2. Reagent Addition:
-
Slowly add the cyclization-initiating reagent (e.g., Lewis acid, base, or oxidant) dropwise to the stirred solution.
3. Reaction Monitoring:
-
Monitor the reaction progress closely at regular intervals (e.g., every 30 minutes) by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
This is critical to observe the formation of the desired product, any intermediates, and potential byproducts, including rearranged products. It also helps to determine the optimal reaction time and avoid product decomposition.
4. Work-up:
-
Once the reaction is deemed complete (or has reached optimal conversion), quench the reaction by adding an appropriate aqueous solution (e.g., saturated ammonium chloride or water) at the reaction temperature before warming to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂) multiple times.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
5. Analysis:
-
Take a small sample of the crude product for ¹H NMR and LC-MS analysis to determine the outcome of the reaction and the ratio of products before purification.
-
Purify the crude product by flash column chromatography. Careful selection of the solvent system is crucial for separating isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Gold-Catalyzed Spirocyclization of Furan-ynones and Unexpected Skeleton Rearrangement of the Resulting Spirohydrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enzymatic spiroketal formation via oxidative rearrangement of pentangular polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Purification Protocols for Polar Spiro Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of polar spiro compounds.
Frequently Asked Questions (FAQs)
Q1: My polar spiro compound shows poor solubility in common normal-phase chromatography solvents. What should I do?
A1: This is a common challenge. Consider the following approaches:
-
Employ a "Dry Loading" Technique: Instead of dissolving your sample in a minimal amount of solvent, pre-adsorb it onto a small amount of silica gel or an inert support like Celite®. This allows you to introduce the sample to the column in a solid form, bypassing solubility issues in the mobile phase.
-
Switch to a More Polar Chromatography Technique:
-
Reversed-Phase (RP) Chromatography: If your compound is soluble in polar solvents like water, methanol, or acetonitrile, reversed-phase chromatography on a C18 or C8 stationary phase is a suitable alternative.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of very polar compounds. It utilizes a polar stationary phase (e.g., silica, amino, or diol) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.
-
Q2: I'm observing significant peak tailing during the HPLC purification of my basic polar spiro compound. What is the cause and how can I fix it?
A2: Peak tailing for basic compounds on silica-based columns is often due to strong interactions between the basic analyte and acidic silanol groups on the stationary phase. To mitigate this:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-4) will protonate the basic spiro compound. This can reduce strong interactions with the stationary phase.
-
Use of Additives: Adding a small amount of a competing base, such as triethylamine (TEA) (typically 0.1-1%), to the mobile phase can mask the active silanol sites and improve peak shape.
-
End-Capped Columns: Utilize a highly deactivated, end-capped HPLC column where the residual silanol groups are chemically modified to reduce their activity.
Q3: My spiro compound is unstable on silica gel. What are my purification options?
A3: If your compound degrades on silica gel, consider these alternatives:
-
Deactivated Silica Gel: You can "deactivate" the silica gel by pre-treating it with a solvent system containing a base like triethylamine to neutralize the acidic sites.
-
Alternative Stationary Phases:
-
Alumina: Alumina is available in neutral, acidic, and basic forms. For acid-sensitive compounds, basic or neutral alumina can be an excellent substitute for silica gel in flash chromatography.
-
Bonded Phases: Consider using bonded silica phases such as diol or cyano columns, which have different surface properties compared to bare silica.
-
-
Recrystallization: If applicable, recrystallization is a powerful purification technique that avoids the use of a stationary phase altogether.
Q4: How do I choose an appropriate solvent system for the recrystallization of a polar spiro compound?
A4: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.
-
Solvent Screening: Test the solubility of a small amount of your compound in a variety of solvents with different polarities (e.g., water, ethanol, acetone, ethyl acetate, and mixtures thereof).
-
Solvent Pairs: If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble and one in which it is insoluble, and the two solvents are miscible) can be effective. Common pairs for polar compounds include ethanol/water and acetone/hexane.[1]
Troubleshooting Guides
Flash Chromatography of Polar Spiro Compounds
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not move from the baseline (low Rf) | Mobile phase is not polar enough. | Increase the proportion of the polar solvent in your mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture). For very polar compounds, consider using a methanol/ammonia solution in dichloromethane.[2] |
| Compound streaks or bands are elongated | Sample overload; compound is too polar for the solvent system; strong interaction with silica gel. | Reduce the amount of sample loaded. Add a small amount of a more polar solvent (e.g., acetic acid or methanol) to the mobile phase. For basic compounds, add a small amount of triethylamine (0.1-2%).[3] |
| Poor separation of diastereomers | Inadequate solvent system selectivity. | Optimize the solvent system through careful TLC analysis. Employing a gradient elution, where the polarity of the mobile phase is gradually increased, can often improve the separation of closely eluting compounds.[3] |
| Low recovery of the product | Irreversible adsorption to the stationary phase; product decomposition. | Deactivate the silica gel with triethylamine before loading the sample. Test the stability of your compound on a small amount of silica gel (TLC test). If unstable, switch to an alternative stationary phase like alumina.[2] |
Recrystallization of Polar Spiro Compounds
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling | The solution is not supersaturated (too much solvent was used); the compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. If still no crystals form, try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Add a seed crystal of the pure compound. |
| Compound "oils out" instead of crystallizing | The melting point of the compound is lower than the boiling point of the solvent; the compound is impure. | Add a small amount of a solvent in which the compound is less soluble. Try a different solvent or solvent pair with a lower boiling point. Ensure the initial purity is not excessively low. |
| Low recovery of crystals | Too much solvent was used; the compound has significant solubility in the cold solvent; crystals were washed with a solvent that was not ice-cold. | Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are colored or impure | Colored impurities are present; insoluble impurities were not removed. | Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then perform a hot filtration. If insoluble impurities are present, perform a hot gravity filtration before cooling. |
Quantitative Data Summary
The following table summarizes representative quantitative data for the purification of polar compounds, including those with structural similarities to spirocycles. Note that optimal results are highly substrate-dependent.
| Purification Method | Compound Class | Stationary/Mobile Phase | Purity Achieved | Yield/Recovery | Reference |
| Flash Chromatography | Sesquiterpene (Linalool) | Silica gel / Hexanes-ethyl acetate | 97-99% | 95-97% | |
| Counter-Current Chromatography | Alkaloids | Dichloromethane/methanol/HCl/[C4mim][BF4] | 95.56-97.94% | Not Reported | |
| Chiral HPLC | Promethazine (enantiomers) | Chiral AGP column / Reversed-phase | Enantiomeric excess of 9.23 ± 1.01% determined | Recovery of 91.89-99.09% from serum | |
| Recrystallization | Naphthalene Diimide Derivative | Not specified | High purity confirmed by IR and TLC | Not Reported |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Polar Spiroketal
This protocol is a general guideline for the purification of a moderately polar spiroketal.
-
Solvent System Selection:
-
Develop a solvent system using thin-layer chromatography (TLC). A good starting point for polar compounds is a mixture of ethyl acetate and hexanes, or for more polar compounds, dichloromethane and methanol.
-
Aim for an Rf value of approximately 0.2-0.3 for the desired compound.
-
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Pack the column with silica gel (230-400 mesh) as a slurry in the initial, less polar mobile phase.
-
-
Sample Loading:
-
Liquid Loading: Dissolve the crude spiroketal in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial mobile phase.
-
If a gradient elution is required, gradually increase the proportion of the more polar solvent.
-
Collect fractions and monitor the elution by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified spiroketal.
-
Protocol 2: Recrystallization of a Polar Spiro-Lactam
This protocol provides a general procedure for the purification of a solid, polar spiro-lactam.
-
Solvent Selection:
-
Place a small amount of the crude spiro-lactam in several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, water, ethyl acetate, acetone) to each tube and heat gently to assess solubility.
-
A suitable solvent will dissolve the compound when hot but not when cold. A mixture of solvents, such as ethanol and water, is often effective for polar compounds.
-
-
Dissolution:
-
Place the crude spiro-lactam in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid is just dissolved. Use the minimum amount of hot solvent.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Filtration of Insoluble Impurities (if necessary):
-
If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to air dry or dry them in a desiccator to a constant weight.
-
Visualizations
Caption: Workflow for selecting a purification method.
References
troubleshooting poor cell permeability of spirocyclic molecules
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the poor cell permeability of spirocyclic molecules.
Frequently Asked Questions (FAQs)
Q1: Why do spirocyclic molecules often exhibit poor cell permeability despite having favorable physicochemical properties?
A1: While incorporating spirocycles can improve properties like metabolic stability and solubility by increasing the fraction of sp3-hybridized carbons (Fsp3), their inherent three-dimensionality and rigidity can also pose challenges for cell permeability.[1][2][3][4] The rigid structure may prevent the molecule from adopting the necessary conformation to pass through the lipid bilayer. Furthermore, the complex 3D shape can sometimes mask polar functional groups, leading to unexpected lipophilicity profiles or, conversely, expose a large polar surface area that hinders passive diffusion.[5]
Q2: What are the most critical physicochemical properties to consider when troubleshooting the permeability of spirocyclic compounds?
A2: The primary determinants for permeability are lipophilicity (LogP/LogD), polar surface area (TPSA), hydrogen bonding capacity (number of donors and acceptors), and molecular size/weight. For spirocyclic and other 3D molecules, conformational flexibility and the 3D arrangement of polar groups are also critical factors that are not captured by 2D descriptors alone.
Q3: How can I distinguish between poor passive diffusion and active efflux as the cause of low permeability?
A3: To differentiate between these mechanisms, a Caco-2 permeability assay is recommended. This cell-based model uses human colon adenocarcinoma cells that form a monolayer mimicking the intestinal epithelium, complete with active transporters. By measuring the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, you can calculate an efflux ratio. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 is a strong indicator of active efflux.
Q4: What is the role of intramolecular hydrogen bonding in the permeability of spirocyclic molecules?
A4: Intramolecular hydrogen bonding can significantly enhance cell permeability. By forming an internal hydrogen bond, the molecule can shield polar groups from the surrounding environment, which reduces the desolvation penalty required for entering the lipid membrane and lowers the effective polar surface area. This "chameleonic" behavior can mask polarity and increase lipophilicity, thereby favoring passive diffusion.
Troubleshooting Guide
Q: My spirocyclic compound shows low permeability in a PAMPA assay. What are the next steps?
A: Low permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA) suggests an issue with passive diffusion, as this assay does not involve active transporters.
-
Analyze Physicochemical Properties: Re-evaluate the compound's lipophilicity (LogD at pH 7.4), TPSA, and molecular weight. The optimal LogD for passive permeability is typically between 1 and 3.
-
Assess Molecular Flexibility: A highly rigid spirocyclic core might be the issue. Computational modeling can help assess the energy barrier for conformational changes that may be required for membrane transit.
-
Structural Modification Strategy: Consider modifications that can shield polarity or improve flexibility. Introducing intramolecular hydrogen bonds can mask polar groups. Altering the spirocyclic ring system or its substituents may reduce rigidity or optimize the 3D shape for better membrane interaction.
Q: My compound has high permeability in PAMPA but low permeability in the Caco-2 assay. What does this discrepancy indicate?
A: This classic profile strongly suggests that your compound is a substrate for active efflux pumps, such as P-glycoprotein (P-gp), which are present in the Caco-2 cell model but not in the artificial PAMPA membrane.
-
Confirm Efflux: Calculate the efflux ratio from a bidirectional Caco-2 assay. A ratio >2 confirms efflux.
-
Identify the Transporter: To identify the specific efflux transporter, you can run the Caco-2 assay in the presence of known inhibitors. For example, including verapamil can help determine if the efflux is mediated by the P-gp pump.
-
Mitigation Strategies:
-
Structural Modification: Modify the molecule to reduce its recognition by efflux transporters. This can involve masking functional groups that are key for transporter binding.
-
Prodrug Approach: Design a prodrug that masks the efflux-sponsoring moiety. The prodrug is cleaved inside the cell to release the active compound.
-
Data Presentation
Table 1: Classification of Apparent Permeability (Papp) in Caco-2 Assays
| Permeability Classification | Papp (10⁻⁶ cm/s) | Correlation with in vivo Absorption |
| High | > 10 | Well absorbed (>90%) |
| Moderate | 2 - 10 | Moderately absorbed (50-90%) |
| Low | < 2 | Poorly absorbed (<50%) |
Note: These values are typical benchmarks and can vary slightly between laboratories.
Table 2: Impact of Structural Modifications on Permeability-Related Properties
| Structural Modification | Potential Impact on LogP/LogD | Potential Impact on PSA | Potential Impact on Solubility | Potential Strategy for Spirocycles |
| Increase sp3 fraction | Decrease | May Increase or Decrease | Generally Increases | Often an intrinsic feature of spirocycles, can improve solubility. |
| Add polar functional groups | Decrease | Increase | Generally Increases | Can decrease permeability; use judiciously or mask with intramolecular H-bonds. |
| Add lipophilic groups | Increase | No significant change | Generally Decreases | Can improve permeability but may decrease solubility and introduce metabolic liabilities. |
| Introduce intramolecular H-bond | Increase | Effective PSA Decreases | May Decrease | Highly effective for masking polarity and enhancing permeability. |
| Reduce molecular flexibility | No direct correlation | No direct correlation | May Decrease | Can be detrimental if the low-energy conformation is not suitable for permeation. |
Visualizations
Caption: Troubleshooting workflow for poor cell permeability.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Permeability of Isomeric Macrocycles: Predictions and NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Selective Modification of Spiro Compound Scaffolds
Welcome to the technical support center for the selective modification of spiro compound scaffolds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and functionalization of these structurally complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using spirocyclic scaffolds in drug discovery?
A1: Spirocyclic scaffolds offer several key advantages in medicinal chemistry. Their inherent three-dimensional and rigid nature allows for precise spatial orientation of functional groups, which can lead to improved binding affinity and selectivity for biological targets.[1] The introduction of a spirocenter can also enhance physicochemical properties such as solubility and metabolic stability when compared to their planar, non-spirocyclic counterparts, which is beneficial for optimizing ADME (Administration, Distribution, Metabolism, and Excretion) profiles of drug candidates.
Q2: What is "late-stage functionalization" (LSF) and why is it particularly relevant for modifying spiro compounds?
A2: Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule, such as a nearly finished drug candidate, in the final steps of a synthetic sequence.[2] This strategy is highly valuable for modifying spiro compounds as it allows for the rapid generation of a library of analogues from a common advanced intermediate, bypassing the need for lengthy de novo synthesis for each new derivative.[2] This accelerates the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[2] Methodologies like photoredox and electrochemistry are often employed for LSF.
Q3: How can I control the stereochemistry at the spirocenter during synthesis?
A3: Controlling stereochemistry is a common challenge in spirocycle synthesis. Several factors influence the stereochemical outcome:
-
Thermodynamic vs. Kinetic Control: Running the reaction at lower temperatures may favor the formation of the kinetic product, while higher temperatures or longer reaction times can lead to the more stable thermodynamic product.[3]
-
Substrate Control: The existing stereochemistry of the starting material can direct the stereochemical outcome of the spirocyclization.
-
Catalyst/Ligand Control: The use of chiral catalysts and ligands is crucial for inducing stereoselectivity in asymmetric reactions.
-
Solvent Effects: The polarity of the solvent can influence the transition state geometry and, consequently, the diastereoselectivity.
Troubleshooting Guides
Issue 1: Low Yield in Spirocyclization Reaction
Symptoms: The desired spirocyclic product is obtained in a low yield, or not at all.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC, LC-MS, or NMR. If starting material remains, consider increasing the reaction time or temperature. |
| Decomposition of Starting Material or Product | Spirocyclic compounds can be sensitive to reaction conditions. If decomposition is observed, consider lowering the reaction temperature or using milder reagents. Analyze the crude reaction mixture at different time points to check for product instability. |
| Suboptimal Reagent Stoichiometry | Ensure accurate measurement and stoichiometry of all reagents, particularly the limiting reagent. |
| Catalyst Inactivity | If using a catalyst, ensure it is fresh and handled under appropriate conditions (e.g., inert atmosphere if required). Consider screening different catalysts or increasing the catalyst loading. |
| Solvent Effects | The choice of solvent can significantly impact the reaction rate and yield. Perform a solvent screen to identify the optimal medium for your specific transformation. |
| Workup and Purification Issues | Product loss can occur during workup and purification. Check the aqueous layer for product solubility and ensure efficient extraction. During chromatography, improper solvent selection can lead to poor separation and product loss. |
Issue 2: Poor Diastereoselectivity in Spiroketalization
Symptoms: The reaction produces an undesirable mixture of diastereomers.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Reaction Not Under Optimal Control (Thermodynamic vs. Kinetic) | Determine if your desired product is the thermodynamic or kinetic isomer. For the thermodynamic product, use higher temperatures or longer reaction times to allow for equilibration. For the kinetic product, use lower temperatures and conditions that promote rapid, irreversible cyclization. |
| Inappropriate Catalyst | The choice of acid or metal catalyst can significantly influence stereoselectivity. Screen different Brønsted or Lewis acids, or consider metal catalysts known for stereoselective spiroketalizations. |
| Solvent Polarity | The solvent can affect the transition state. Screen a range of solvents with varying polarities to find the optimal conditions for your desired diastereomer. |
| Substrate-Related Issues | The stereocenters already present in your substrate can direct the cyclization. Consider if modifying the substrate, for instance by introducing bulky protecting groups, could favor the formation of the desired diastereomer. |
Quantitative Data Summary
The following tables provide examples of quantitative data for different selective modification strategies.
Table 1: Enantioselective Synthesis of Spirocyclic Ethers via Copper-Catalyzed Carboetherification
| Entry | Spirocycle Type | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | 5,5 | 75 | 95 |
| 2 | 5,6 | 80 | 99 |
| 3 | 6,6 | 65 | 92 |
Data sourced from a representative copper-catalyzed enantioselective carboetherification of alkenols.
Table 2: Synthesis of Spiro Compounds via Microwave-Assisted Domino Reaction
| Entry | Reactants | Catalyst | Solvent | Yield (%) |
| 1 | Isatin, Malononitrile, Barbituric Acid | 1-methylimidazolium chloride | Ethanol | 43-98 |
Yields represent a range obtained from varying the starting materials in a Knoevenagel/Michael/cyclization multicomponent domino reaction.
Key Experimental Protocols
Protocol 1: General Procedure for Visible-Light-Induced Late-Stage Functionalization
This protocol describes a visible-light-induced intramolecular cyclization of alkyl amines to form tetrahydroquinoline spiro compounds.
Materials:
-
Alkyl amine substrate (1.0 equiv.)
-
Photocatalyst (e.g., Eosin Y, 1-5 mol%)
-
Solvent (e.g., N-methyl-2-pyrrolidone (NMP))
Procedure:
-
In a reaction tube, dissolve the alkyl amine substrate (0.1 mmol, 1.0 equiv.) and the photocatalyst in the solvent (2.0 mL).
-
Ensure the reaction mixture is open to the air, as oxygen often serves as the terminal oxidant.
-
Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired tetrahydroquinoline spiro compound.
Protocol 2: General Procedure for a Domino Reaction to Synthesize Spiro[pyrrolidine-2,3′-oxindoles]
This protocol details a microwave-assisted, three-component domino reaction.
Materials:
-
(E)-2-aryl-1-nitroethene (0.5 mmol)
-
Isatin (0.5 mmol)
-
Amino acid (0.5 mmol)
-
Dry Methanol (2 mL)
Procedure:
-
To an oven-dried reaction vial, add the (E)-2-aryl-1-nitroethene, isatin, and amino acid.
-
Add dry methanol to the vial.
-
Heat the reaction mixture to 60 °C in a microwave reactor for 15 minutes.
-
After cooling, the product can be isolated and purified, typically by chromatography.
Protocol 3: Troubleshooting Diastereoselectivity in Spiro-Lactam Formation via Staudinger Cycloaddition
This protocol provides a method for the synthesis of spiro-β-lactams and can be adjusted to optimize for a specific diastereomer.
Materials:
-
Phenylacetic acid (1.5 mmol)
-
Tosyl chloride (2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Diisopropylethylamine (4.0 mmol total)
-
Isatin imine (1.0 mmol)
Procedure:
-
To a solution of the corresponding phenylacetic acid and tosyl chloride in anhydrous toluene, add diisopropylethylamine (3.0 mmol).
-
Heat the reaction mixture at 120 °C for 1 hour.
-
Cool the mixture to room temperature.
-
Add the isatin imine and an additional equivalent of diisopropylethylamine (1.0 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion (monitored by TLC), dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for low yield in spirocyclization.
Caption: General workflow for late-stage functionalization of spiro scaffolds.
Caption: Key factors for controlling diastereoselectivity in spiro synthesis.
References
Validation & Comparative
The Ascending Profile of Spiro Compounds: A Comparative Efficacy Analysis Against Established Drugs
For Immediate Release
In the dynamic landscape of drug discovery, the quest for novel pharmacophores with enhanced efficacy and safety profiles is relentless. Among the promising candidates, spirocyclic compounds have emerged as a significant class of molecules, demonstrating remarkable potential across a spectrum of therapeutic areas. These compounds, characterized by their unique three-dimensional architecture, often exhibit improved target binding and favorable pharmacokinetic properties compared to their planar counterparts. This guide provides a comprehensive comparison of the efficacy of various spiro compounds against existing standard-of-care drugs, supported by experimental data and detailed methodologies for key assays. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this burgeoning class of therapeutic agents.
Anticancer Activity: Spirooxindoles versus Conventional Chemotherapeutics
Spirooxindoles have garnered considerable attention for their potent anticancer activities, frequently outperforming established chemotherapeutic agents in preclinical studies. A significant mechanism of action for many spirooxindoles is the inhibition of the p53-MDM2 protein-protein interaction, a critical pathway in cancer progression. By disrupting this interaction, spirooxindoles can reactivate the tumor suppressor functions of p53.
Efficacy Data:
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Existing Drug | IC50 (µM) | Reference |
| Spirooxindole | Analog of 38 | MDA-MB-231 (Breast) | 2.4 ± 0.2 | Doxorubicin | 5.82 ± 0.4 | [1] |
| Spirooxindole | Analog of 38 | PC3 (Prostate) | 3.4 ± 0.3 | Doxorubicin | 8.80 ± 0.3 | [1] |
| Spirooxindole | Analog of 38 | HCT-116 (Colon) | 7.2 ± 0.3 | Doxorubicin | 13.1 ± 2.1 | [1] |
| Spirooxindole | Analog of 38 | A549 (Lung) | 7.8 ± 0.3 | Doxorubicin | 11.5 ± 0.8 | [1] |
| Spirooxindole | R = Cl, 1-piperidinyl | MD-MB-231 (Breast) | 3.7 | Nutlin-3 | 23.5 | |
| Spirooxindole | R = Cl, 1-piperidinyl | MCF7 (Breast) | 6.5 | Nutlin-3 | 11.6 | |
| Spirooxindole | R = R¹ = 2,4-Cl₂C₆H₃, R² = H | HCT116 (Colon) | 2 ± 0.6 | Cisplatin | 12.6 ± 2 | [1] |
| Spirooxindole | R = R¹ = 2,4-Cl₂C₆H₃, R² = H | HepG2 (Liver) | 0.85 ± 0.2 | Cisplatin | 5.5 ± 1 | |
| Spirooxindole | R = R¹ = 2,4-Cl₂C₆H₃, R² = H | PC-3 (Prostate) | 1.8 ± 0.3 | Cisplatin | 5.0 ± 0.5 | |
| Spirooxindole | R = 4-F₃CC₆H₄ | HCT116 (Colon) | 7 ± 0.27 | Cisplatin | 12.6 ± 0.5 | |
| Spirooxindole | Compound 6j | SJSA-1 (Osteosarcoma) | 0.82 ± 0.08 | Cisplatin | 4.85 ± 0.27 | |
| Spirooxindole | Compound 3e | MCF-7 (Breast) | 1.09 | - | - | |
| Spirooxindole | Compound 30b | MDA-MB-231 (Breast) | low µM range | 5-Fluorouracil | 7.4 | |
| Spirooxindole | - | MGC803 (Gastric) | 9.49 | 5-Fluorouracil | 25.54 |
Signaling Pathway: p53-MDM2 Interaction
dot
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add varying concentrations of the spiro compound or existing drug to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated.
dot
Anticonvulsant Activity: Spirohydantoins versus Phenytoin
Spirohydantoins have shown promise as anticonvulsant agents, with some derivatives demonstrating superior efficacy and a better safety profile compared to the widely used drug, phenytoin.
Efficacy Data:
| Compound Class | Specific Compound | Animal Model | Efficacy | Existing Drug | Efficacy | Reference |
| Spirohydantoin | N-1', N-3'-disubstituted (5c) | Pilocarpine model (rat) | Completely prevented motor seizure precursors | Phenytoin | Less effective (based on Racine's score) | |
| Spirohydantoin | l-camphor derivative | Pentylenetetrazol challenge (mice) | Complete protection from seizures | Placebo | No protection | |
| Spirohydantoin | d-camphor derivative | Pentylenetetrazol challenge (mice) | Partial protection (50% of subjects) | Placebo | No protection |
Experimental Protocol: Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to screen for anticonvulsant activity, particularly for generalized tonic-clonic seizures.
Methodology:
-
Animal Preparation: Use mice or rats, divided into control and test groups.
-
Drug Administration: Administer the test spirohydantoin compound or the standard drug (e.g., phenytoin) intraperitoneally or orally. The control group receives the vehicle.
-
Waiting Period: Allow for a specific period (e.g., 30-60 minutes) for drug absorption.
-
Electroshock Application: Deliver a high-frequency electrical stimulus through corneal or ear electrodes to induce a maximal seizure.
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension in the test group is compared to the control group.
dot
Antiviral Activity: Spiro Compounds versus Acyclovir
Certain spiro compounds have demonstrated notable antiviral activity, particularly against Herpes Simplex Virus (HSV), offering potential alternatives to established antiviral drugs like acyclovir, especially in the context of growing drug resistance.
Efficacy Data:
| Compound Class | Specific Compound | Virus | IC50 (µM) | Existing Drug | IC50 (µM) | Reference |
| Spiro-pyrrolidine adamantanes | - | Influenza A | Active | - | - | |
| Spirocyclic thiopyrimidinone | Compound 3 | HSV-2 | 45.42 µg/ml | Acyclovir | - |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is the gold standard for measuring the efficacy of antiviral drugs.
Methodology:
-
Cell Culture: Grow a confluent monolayer of susceptible host cells (e.g., Vero cells) in multi-well plates.
-
Virus Infection: Infect the cells with a known amount of virus for a set adsorption period (e.g., 1-2 hours).
-
Compound Application: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) containing various concentrations of the spiro compound or acyclovir.
-
Incubation: Incubate the plates for a period that allows for the formation of viral plaques (areas of cell death).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the concentration of the compound that reduces the number of plaques by 50% (IC50) compared to the untreated control.
dot
Concluding Remarks
The data presented in this guide underscore the significant therapeutic potential of spiro compounds across various disease areas. Their unique structural features can be leveraged to design highly potent and selective drug candidates. While the preclinical results are promising, further in-depth studies, including in vivo efficacy, pharmacokinetics, and toxicology, are essential to translate these findings into clinical applications. The detailed experimental protocols provided herein aim to facilitate the standardized evaluation of this exciting class of molecules, fostering continued innovation in drug discovery.
References
biological activity of spiro compounds versus their non-spiro analogues
A comparative analysis of spiro compounds and their non-spiro analogues reveals that the introduction of a spirocyclic motif can significantly enhance biological activity. This guide provides a detailed comparison of the performance of spiro compounds against their non-spiro counterparts, supported by experimental data, to inform researchers, scientists, and drug development professionals in the pursuit of novel therapeutics.
The rigid, three-dimensional architecture of spiro compounds often leads to improved potency, selectivity, and pharmacokinetic properties compared to their more flexible, non-spiro analogues. This is attributed to the spiro center's ability to lock the molecule in a specific conformation, which can lead to a more favorable interaction with biological targets. This guide delves into specific examples from anticancer and receptor modulation research to illustrate this principle.
Anticancer Activity: Spiro vs. Non-Spiro Pyranopyrazoles
A study comparing a series of spiro and non-spiro pyranopyrazoles for their cytotoxic effects against colorectal cancer cell lines demonstrated the potential for spiro compounds to exhibit superior anticancer activity. The compounds were evaluated using a standard MTT assay.[1][2]
Table 1: Comparative Anticancer Activity of Spiro and Non-Spiro Pyranopyrazoles [1][2]
| Compound ID | Structure | Type | HCT-116 IC50 (µM) | HT-29 IC50 (µM) | SW-620 IC50 (µM) |
| 3 | (Structure of Compound 3) | Non-Spiro | 45.88 | 28.27 | 16.57 |
| 11 | (Structure of Compound 11) | Spiro | 25.01 | 8.99 | 3.27 |
Note: Structures of compounds 3 and 11 are as reported in the source literature. IC50 values represent the concentration required to inhibit 50% of cell growth.
The data clearly indicates that the spiro compound 11 possesses significantly greater cytotoxic activity against all three colorectal cancer cell lines compared to its non-spiro counterpart, compound 3 .[1] Notably, the IC50 values for compound 11 are consistently lower, indicating higher potency. This suggests that the conformational rigidity imposed by the spirocyclic core in compound 11 may contribute to a more effective interaction with its molecular target, leading to enhanced cancer cell death.
Receptor Modulation: 5-HT6 Receptor Affinity of Spiro[pyrrolidine-3,3′-oxindoles] and their Indoline Analogues
In the realm of neuroscience, the affinity of ligands for specific receptors is a critical determinant of their therapeutic potential. A comparative study of spiro[pyrrolidine-3,3′-oxindoles] and their corresponding reduced, non-spiro indoline analogues as 5-HT6 receptor ligands provides another compelling example of the impact of a spiro-center. The binding affinities of these compounds were determined using radioligand binding assays.
Table 2: Comparative 5-HT6 Receptor Binding Affinity
| Compound ID | Scaffold | Type | 5-HT6R Ki (µM) |
| 6 | 2′-phenylspiro[indoline-3,3′-pyrrolidin]-2-one | Spiro-oxindole | 1.2 |
| Indoline Analogue | (Corresponding non-spiro indoline) | Non-Spiro Indoline | (Ki value for the corresponding non-spiro analogue) |
Note: The specific non-spiro indoline analogue directly corresponding to compound 6 for a side-by-side comparison was not explicitly detailed with a Ki value in the provided search results. The study focused on the optimization from the spiro-oxindole hit.
The initial hit, a spiro[pyrrolidine-3,3′-oxindole] derivative (compound 6 ), demonstrated micromolar affinity for the 5-HT6 receptor. The subsequent structure-activity relationship (SAR) exploration involved modifications, including the reduction of the oxindole to an indoline, effectively removing the spiro-center's rigidity at that position. While a direct Ki value for the exact non-spiro counterpart of compound 6 was not found in the abstracts, the research direction highlights the importance of the spiro scaffold as a starting point for developing high-affinity ligands. The optimization process led to ligands with submicromolar affinities, underscoring the value of the spiro[pyrrolidine-3,3′-oxindole] chemotype.
Experimental Protocols
MTT Assay for Anticancer Activity
The in vitro cytotoxicity of the pyranopyrazole compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells (HCT-116, HT-29, and SW-620) were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (spiro and non-spiro pyranopyrazoles) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Radioligand Binding Assay for 5-HT6 Receptor Affinity
The binding affinity of the spiro[pyrrolidine-3,3′-oxindoles] and their analogues for the human 5-HT6 receptor was determined using a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT6 receptor were used.
-
Incubation: The membranes were incubated with a fixed concentration of the radioligand ([³H]LSD) and various concentrations of the test compounds in a binding buffer.
-
Equilibrium: The incubation was carried out at 37°C for 60 minutes to reach equilibrium.
-
Filtration: The reaction was terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
Washing: The filters were washed with ice-cold buffer to remove non-specific binding.
-
Scintillation Counting: The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Ki Calculation: The inhibition constant (Ki) values were calculated from the IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the MTT assay and the radioligand binding assay.
Caption: Workflow of the MTT assay for determining anticancer activity.
Caption: Workflow of the radioligand binding assay for determining receptor affinity.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Spiro Compound Analysis: Spironolactone as a Case Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of the spiro compound spironolactone. The information presented herein is crucial for selecting the appropriate analytical methodology and ensuring the cross-validation of results to maintain data integrity, and regulatory compliance, and to support robust drug development programs.
The cross-validation of analytical methods is a critical step to verify that a validated method can produce comparable and reliable results under varied conditions, such as in different laboratories or when using different analytical techniques.[1] This ensures the consistency and accuracy of data throughout the lifecycle of a pharmaceutical product.
Comparative Analysis of Analytical Methods
The choice between HPLC-UV and LC-MS/MS for the analysis of spironolactone depends on several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the specific application (e.g., routine quality control versus bioanalysis).
Quantitative Performance Data
The following tables summarize the validation parameters for HPLC-UV and LC-MS/MS methods for the determination of spironolactone, based on data from various published studies. It is important to note that these results were not obtained from a direct head-to-head cross-validation study but are compiled from separate, independent validations.
Table 1: HPLC-UV Method Validation Parameters for Spironolactone Analysis
| Validation Parameter | Reported Performance | Reference |
| Linearity Range | 2.50 - 100 µg/mL | [2] |
| 100 - 500 µg/mL | [3][4] | |
| 2 - 12 µg/mL | [5] | |
| Correlation Coefficient (r²) | > 0.999 | |
| 0.9976 | ||
| Accuracy (% Recovery) | 98.12% - 101% | |
| 100.112% | ||
| 94.82% - 100% | ||
| Precision (%RSD) | < 2% | |
| 0.1702% (Repeatability) | ||
| Limit of Detection (LOD) | 0.15 µg/mL | |
| 2.1 µg/mL | ||
| 0.75 µg/mL | ||
| Limit of Quantitation (LOQ) | 0.51 µg/mL | |
| 6.3 µg/mL | ||
| 2.29 µg/mL |
Table 2: LC-MS/MS Method Validation Parameters for Spironolactone Analysis
| Validation Parameter | Reported Performance | Reference |
| Linearity Range | 0.5 - 150 ng/mL | |
| 2 - 300 ng/mL | ||
| Correlation Coefficient (r²) | > 0.99 | |
| Accuracy (% of Nominal) | 96.90% - 105.08% | |
| 85% - 115% | ||
| Precision (%RSD) | 0.89% - 10.51% | |
| < 10% | ||
| Limit of Detection (LOD) | Not explicitly stated, but LLOQ is low | |
| Limit of Quantitation (LOQ) | 0.5 ng/mL | |
| 5.00 ng/mL |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are representative experimental protocols for both HPLC-UV and LC-MS/MS analysis of spironolactone.
HPLC-UV Method
This method is suitable for the quantification of spironolactone in bulk drug and pharmaceutical dosage forms.
-
Instrumentation : A High-Performance Liquid Chromatograph equipped with a UV-Visible detector.
-
Column : Inertsil C18 (4.6mm × 250mm, 5µm particle size).
-
Mobile Phase : A mixture of methanol and phosphate buffer (pH 4.8) in a ratio of 55:45 (v/v).
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 282 nm.
-
Sample Preparation : A stock solution is prepared by dissolving a known amount of spironolactone in the mobile phase. Working standards are prepared by further dilution of the stock solution to achieve concentrations within the linear range. For tablet analysis, a number of tablets are weighed, crushed, and a portion of the powder equivalent to a single dose is dissolved in the mobile phase, sonicated, filtered, and diluted to the desired concentration.
LC-MS/MS Method
This method is highly sensitive and selective, making it ideal for the determination of spironolactone in biological matrices such as human plasma.
-
Instrumentation : A Liquid Chromatograph coupled with a tandem mass spectrometer.
-
Column : Cadenza CD-C18 (3.0 × 100 mm, 3 µm).
-
Mobile Phase : An isocratic mobile phase consisting of 0.1% formic acid in water and methanol (30:70, v/v).
-
Flow Rate : A gradient flow rate, for example: 320 µL/min for 3.2 min, then adjusted.
-
Ionization Mode : Electrospray ionization in positive ion mode (ESI+).
-
Detection : Multiple Reaction Monitoring (MRM) of the transitions m/z 341.2 → 107.2 for spironolactone.
-
Sample Preparation : Plasma samples are typically prepared using liquid-liquid extraction with a solvent mixture such as methyl tert-butyl ether and methylene chloride (8:2, v/v). An internal standard (e.g., spironolactone-d6) is added prior to extraction to ensure accuracy. The organic layer is then evaporated and the residue is reconstituted in the mobile phase before injection.
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a general workflow for the cross-validation of two analytical methods, such as HPLC-UV and LC-MS/MS, for the analysis of a spiro compound. This process ensures that both methods produce comparable and reliable data.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful analytical techniques for the quantification of the spiro compound spironolactone. HPLC-UV offers a robust, cost-effective, and straightforward method suitable for routine quality control of pharmaceutical formulations where analyte concentrations are relatively high. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as pharmacokinetic studies, where very low concentrations of the drug and its metabolites need to be measured in complex biological matrices.
The successful cross-validation between these two methods would demonstrate the robustness and reliability of the analytical data, ensuring confidence in the results regardless of the methodology employed. This is of paramount importance in the regulated environment of drug development and manufacturing.
References
- 1. Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. DEVELOPMENT AND VALIDATION OF A RP - HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SPIRONOLACTONE AND HYDROCHLOROTHIAZIDE IN PURE AND PHARMACEUTICAL DOSAGE FORM [zenodo.org]
- 4. iajps.com [iajps.com]
- 5. acgpubs.org [acgpubs.org]
A Comparative Analysis of the Antimicrobial Efficacy of Novel Spiro-Heterocycles
In the ongoing battle against antimicrobial resistance, the development of novel therapeutic agents is a paramount objective for researchers in medicinal chemistry and drug development. Spiro-heterocycles, a unique class of organic compounds characterized by their three-dimensional structures containing two rings connected by a single common atom, have emerged as a promising scaffold in the design of new antimicrobial agents. Their rigid and complex frameworks allow for precise spatial orientation of functional groups, leading to enhanced binding affinity with biological targets. This guide provides a comparative overview of the antimicrobial activity of different classes of recently synthesized spiro-heterocycles, supported by quantitative data and detailed experimental protocols.
Comparative Antimicrobial Activity
The antimicrobial efficacy of various spiro-heterocyclic compounds has been evaluated against a range of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of antimicrobial potency. The data presented below summarizes the MIC values of representative spiro-heterocycles against common microbial strains.
| Spiro-Heterocycle Class | Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi | Reference |
| Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Klebsiella pneumoniae (MIC in µg/mL) | ||
| Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones | (2S,4R,6′R*)-diastereomer | 2 | Not Reported | 2 | Not Reported |
| Spiro-thiazolidinones | Compound 3d | Not Reported | Not Reported | 25 | Not Reported |
| Compound 6c | Not Reported | Not Reported | Not Reported | 30 | |
| Compound 6d | Not Reported | Not Reported | Not Reported | 50 | |
| Spiro-oxindoles | Compound 3a | 20 | Not Reported | Not Reported | Not Reported |
| Compound 3f | Not Reported | Not Reported | 20 | Not Reported | |
| Compound 3g | 20 | Not Reported | Not Reported | Not Reported | |
| Spiropyrrolidines | Compound 5a | 3.9 | Not Reported | Not Reported | Not Reported |
| Compound 5d | 31.5-62.5 | Not Reported | Not Reported | Not Reported | |
| Compound 5h | 31.5-62.5 | Not Reported | Not Reported | Not Reported | |
| Spirooxindole-pyrrolizines | Compound 8b | Not Reported | 0.06 | Not Reported | Not Reported |
| Compound 8e | Not Reported | 0.015 | Not Reported | Not Reported | |
| Compound 8g | Not Reported | 0.015 | Not Reported | Not Reported | |
| Spirooxindole-pyrrolidines | Compound 6c | Not Reported | 0.015 | Not Reported | Not Reported |
Note: The presented data is a selection from recent literature and is intended for comparative purposes. The activity of compounds can vary based on the specific substituents on the core scaffold.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial potential of new compounds. The broth microdilution method is a widely accepted and standardized technique for this purpose.
Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation of Microbial Inoculum:
-
Bacterial and fungal strains are cultured on appropriate agar plates for 18-24 hours at 37°C and 30°C, respectively.
-
A few colonies are transferred to a sterile saline solution (0.85% NaCl).
-
The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.
-
The standardized inoculum is further diluted in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
The spiro-heterocyclic compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high stock concentration.
-
Serial two-fold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate. The final concentration of DMSO should be kept low (typically ≤1%) to avoid inhibiting microbial growth.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate, containing 100 µL of the serially diluted compound, is inoculated with 100 µL of the prepared microbial suspension.
-
Positive control wells (containing medium and inoculum but no test compound) and negative control wells (containing medium only) are included. A solvent control (containing medium, inoculum, and the highest concentration of DMSO used) is also prepared.
-
The plates are incubated at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
-
Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) in the well.
-
The results can be read visually or with a microplate reader by measuring the absorbance at a specific wavelength (e.g., 600 nm).
-
Experimental Workflow
The following diagram illustrates the key steps involved in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
Caption: Workflow for MIC determination using the broth microdilution method.
This guide highlights the significant antimicrobial potential of various spiro-heterocyclic scaffolds. The diverse structures and potent activities observed underscore the importance of continued research in this area for the discovery of next-generation antimicrobial drugs. The provided experimental protocol offers a standardized basis for the evaluation of such novel compounds.
Bridging the Gap: Validating In Vitro Efficacy of Spiro Drugs with In Vivo Studies
For researchers, scientists, and drug development professionals, the transition from promising in vitro results to successful in vivo outcomes is a critical and often challenging step in the therapeutic development pipeline. This guide provides a comparative analysis of in vitro and in vivo data for select spiro-based drug candidates, offering insights into the correlation between cell-based assays and animal model studies. Detailed experimental protocols and visual workflows are presented to support the design and interpretation of validation studies.
Spirocyclic scaffolds, characterized by their unique three-dimensional structures, have emerged as a promising class of compounds in medicinal chemistry, demonstrating potential across various therapeutic areas, including oncology and neurology.[1][2] The validation of their efficacy requires a systematic approach, beginning with in vitro assays to determine potency and mechanism of action, followed by rigorous in vivo studies to assess therapeutic effects in a physiological context.
Anticancer Spiro Drugs: From Cell Lines to Xenograft Models
A significant area of research for spiro compounds is in the development of novel anticancer agents. Spiro-indolinones and spirooxindoles, for instance, have shown considerable cytotoxic activity against a range of cancer cell lines.[3][4][5] The validation of these in vitro findings often involves the use of rodent xenograft models, where human cancer cells are implanted into immunocompromised mice to study tumor growth and response to treatment.
Quantitative Data Comparison: In Vitro vs. In Vivo
The following table summarizes the in vitro and in vivo data for a representative anticancer spiro compound, showcasing the correlation between cytotoxicity in cell lines and tumor growth inhibition in animal models.
| Compound Class | Specific Compound | In Vitro Target & IC50 | In Vivo Model | In Vivo Efficacy |
| Dispiro-indolinone | Compound 29 | LNCaP (Prostate Cancer) IC50: 1.2–3.5 µM | HCT116 Xenograft (Mouse) | T/C Ratio: ~60% at 170 mg/kg |
| Spirooxindole-Benzimidazole | SP1 | Breast Cancer (MCF-7) IC50: 2.4 µM | Breast Adenocarcinoma (Mouse) | Significant tumor proliferation suppression |
| Spiro[pyrrolidine-2,3′-oxindole] | Compound 4t | Lung Cancer (A549) IC50: 45.22 µM | Not Specified | - |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. T/C Ratio (Treatment/Control) represents the relative size of the tumor in treated animals compared to control animals; a lower ratio indicates greater efficacy.
Signaling Pathway: p53-MDM2 Interaction
Many spirooxindoles exert their anticancer effects by inhibiting the interaction between the p53 tumor suppressor protein and its negative regulator, MDM2. This disruption leads to the activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells.
Anticonvulsant Spiro Drugs: From In Vitro Targets to Seizure Models
Spirohydantoins represent another class of spiro compounds with significant therapeutic potential, particularly as anticonvulsant agents. The validation of their efficacy typically involves in vivo screening in rodent models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) induced seizure tests.
Quantitative Data Comparison: In Vivo Screening
The table below presents in vivo data for a spirohydantoin derivative, demonstrating its anticonvulsant properties in a chemically induced seizure model.
| Compound Class | Specific Compound | In Vivo Model | In Vivo Efficacy |
| Camphor Spirohydantoin | l-form derivative | Pentylenetetrazol (PTZ) induced seizures (Mouse) | Complete protection from seizures at 100 mg/kg |
| N-1', N-3'-disubstituted spirohydantoin | Compound 5c | Pilocarpine model of temporal lobe epilepsy (Rat) | Complete prevention of motor seizure precursor events |
Experimental Workflow: In Vivo Anticonvulsant Screening
The following diagram illustrates a typical workflow for screening anticonvulsant spiro drugs in a rodent model.
References
- 1. researchportal.lih.lu [researchportal.lih.lu]
- 2. Monitoring Tumor Growth in Rodents - Institutional Animal Care and Use Committee [research.wayne.edu]
- 3. Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Assessing the Selectivity of Spiro Compounds for Protein Targets: A Comparative Guide
The unique three-dimensional and conformationally constrained nature of spirocyclic scaffolds has positioned them as a privileged structure in modern drug discovery.[1][2] Their inherent rigidity can optimize the orientation of functional groups for enhanced binding affinity and, crucially, improved selectivity against specific protein targets.[2][3] This guide provides a comparative overview of the selectivity of various spiro compounds, supported by experimental data and detailed protocols for key assessment assays.
Data Presentation: Selectivity Profiles of Spiro Compounds
The selectivity of a compound is a critical determinant of its therapeutic window, minimizing off-target effects.[4] The following tables summarize the selectivity profiles of representative spiro compounds against various protein targets and cell lines. The Selectivity Index (SI) is often calculated as the ratio of the IC50 value for non-target or normal cells to the IC50 value for the target or cancer cells. A higher SI value indicates greater selectivity.
Table 1: Selectivity of Spirooxindole Derivatives
| Compound | Target/Cell Line | IC50 (µM) | Comparison/Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 4d | HepG2 (Hepatocellular Carcinoma) | 2 | WISH (Normal) | >8 | >4 | |
| Compound 4d | PC-3 (Prostate Cancer) | 2 | WISH (Normal) | >8 | >4 | |
| Compound 4i | HCT-116 (Colorectal Cancer) | 7 | WISH (Normal) | >14 | >2 | |
| Compound 25b | PC3 (Prostate Cancer) | 3.7 | Normal Cells | Not specified | "Highly selective" | |
| Cisplatin | HepG2 (Hepatocellular Carcinoma) | 5.5 | WISH (Normal) | <5.5 | <1 | |
| Cisplatin | PC-3 (Prostate Cancer) | 5 | WISH (Normal) | 5 | 1 |
Table 2: Selectivity of Spiro-pyrrolopyridazine Derivative (SPP10)
| Target Cell Line | IC50 (µM) | Non-tumorigenic Cell Line (HEK-293) | IC50 (µM) | Selectivity Index (SI) | Reference |
| MCF-7 (Breast Cancer) | 2.31 ± 0.3 | HEK-293 | 26.8 ± 0.4 | 11.6 | |
| H69AR (Lung Cancer) | 3.16 ± 0.8 | HEK-293 | 26.8 ± 0.4 | 8.48 | |
| PC-3 (Prostate Cancer) | 4.2 ± 0.2 | HEK-293 | 26.8 ± 0.4 | 6.38 |
Table 3: Kinase Selectivity of Spiro-azaindoline HPK1 Inhibitors
| Compound | Primary Target (HPK1) Kᵢ (nM) | Off-Target (LCK) Kᵢ (nM) | Selectivity (LCK Kᵢ / HPK1 Kᵢ) | Reference |
| Compound 15 | 0.9 | 1100 | 1222 | |
| Compound 16 | 1.1 | 1500 | 1364 | |
| Compound 25 | 0.8 | 1000 | 1250 |
Experimental Protocols
Accurate assessment of compound selectivity relies on robust experimental methodologies. The following are detailed protocols for two widely used assays in drug discovery.
In Vitro Kinase Profiling (Radiometric Assay)
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of a large panel of purified kinases, providing a broad overview of its selectivity.
Materials:
-
Purified recombinant kinases (large panel, e.g., >400 kinases).
-
Specific peptide or protein substrates for each kinase.
-
Spiro compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
[γ-³³P]ATP (radiolabeled ATP).
-
Standard ATP solution.
-
96-well or 384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Prepare 3-fold serial dilutions of the spiro compound in DMSO, starting from a high concentration (e.g., 100 µM).
-
In the wells of a microplate, add the kinase reaction buffer.
-
Add the specific kinase to each well.
-
Add the serially diluted spiro compound or DMSO (vehicle control) to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The concentration of standard ATP should be close to the Kₘ for each kinase to ensure accurate IC50 determination.
-
Allow the reaction to proceed for a defined period (e.g., 30-120 minutes) at a controlled temperature (e.g., 30°C).
-
Terminate the reaction by spotting the reaction mixture onto phosphocellulose filter plates.
-
Wash the filter plates multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement within a more physiologically relevant cellular environment. It is based on the principle that ligand binding stabilizes a target protein, increasing its melting temperature (Tₘ).
Materials:
-
Cultured cells expressing the target protein.
-
Spiro compound stock solution (e.g., 10 mM in DMSO).
-
Cell lysis buffer (e.g., PBS with protease inhibitors).
-
PCR tubes or plates.
-
Thermal cycler.
-
Centrifuge.
-
SDS-PAGE and Western blotting reagents.
-
Specific antibody against the target protein.
Procedure:
-
Treat cultured cells with the spiro compound at various concentrations or with a vehicle control (DMSO).
-
Incubate the cells to allow for compound entry and target binding.
-
Harvest the cells and resuspend them in lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of different temperatures using a thermal cycler for a set time (e.g., 3 minutes).
-
Cool the samples to room temperature.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble target protein in each sample by SDS-PAGE and Western blotting using a specific antibody.
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble protein as a function of temperature for both treated and untreated samples to generate melting curves.
-
The shift in the melting curve indicates the degree of thermal stabilization and confirms target engagement.
Visualizations: Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological and experimental processes.
Caption: Figure 1: A simplified RAF-MEK-ERK signaling pathway showing the inhibitory action of a spiro compound on RAF kinase.
Caption: Figure 2: A comprehensive workflow for assessing the selectivity of spiro compounds from in vitro screening to cellular validation.
Caption: Figure 3: The iterative cycle of a Structure-Activity Relationship (SAR) study to optimize spiro compound selectivity.
References
Spiro-Based Therapeutic Agents: A Head-to-Head Comparison in Oncology and Virology
For researchers, scientists, and drug development professionals, the unique three-dimensional architecture of spirocyclic compounds presents a compelling avenue for the discovery of novel therapeutic agents. Their inherent rigidity and novel chemical space offer significant advantages in designing potent and selective inhibitors for a range of therapeutic targets. This guide provides a comparative overview of two prominent classes of spiro-based compounds, spirooxindoles and spiropiperidines, focusing on their anticancer and antiviral activities, supported by experimental data and detailed methodologies.
Anticancer Activity: Targeting the p53-MDM2 Pathway
A significant focus of spiro-based drug discovery in oncology has been the inhibition of the p53-MDM2 protein-protein interaction, a critical pathway for tumor suppression.[1][2][3] The p53 protein, often termed the "guardian of the genome," plays a crucial role in cell cycle arrest, DNA repair, and apoptosis.[4][5] Its activity is negatively regulated by the murine double minute 2 (MDM2) oncoprotein, which targets p53 for degradation. In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. Spirooxindoles, in particular, have emerged as a promising class of MDM2 inhibitors, with several analogs demonstrating potent anticancer activity in preclinical studies.
Comparative In Vitro Efficacy of Spirooxindole-Based MDM2 Inhibitors
The following table summarizes the in vitro cytotoxic activity of various spirooxindole derivatives against different cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Spiro-Based Scaffold | Target Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| Compound 38 | Spirooxindole-pyrrolidine | MDA-MB-231 (Breast) | 2.4 ± 0.2 | Doxorubicin | 5.82 ± 0.4 | |
| PC3 (Prostate) | 3.4 ± 0.3 | Doxorubicin | 8.80 ± 0.3 | |||
| HCT-116 (Colon) | 7.2 ± 0.3 | Doxorubicin | 13.1 ± 2.1 | |||
| A549 (Lung) | 7.8 ± 0.3 | Doxorubicin | 11.5 ± 0.8 | |||
| Compound 47 (R=Cl) | Spirooxindole-pyrrolidine | MD-MB-231 (Breast) | 3.7 | Nutlin-3 | 23.5 | |
| MCF7 (Breast) | 6.5 | Nutlin-3 | 11.6 | |||
| Compound 5f | Mesitylene-based spirooxindole | A549 (Lung) | 1.2 ± 0.412 | Cisplatin | 22.35 ± 0.64 | |
| Compound 25b | Di-spirooxindole | PC3 (Prostate) | 3.7 ± 1.0 | - | - | |
| Compound 25e | Di-spirooxindole | HeLa (Cervical) | 7.2 ± 0.5 | - | - | |
| Compound 25d | Di-spirooxindole | MDA-MB-231 (Breast) | 7.63 ± 0.08 | - | - | |
| Compound 18 | Spiro-isatin-thiazolidinone | HCT116 (Colon) | 8.24 | - | - | |
| MCF-7 (Breast) | 6.67 | - | - | |||
| MDA-MB-231 (Breast) | 13.52 | - | - | |||
| BI-0252 | Spiro[indole-3,2'-pyrrolo[3,2-b]pyrrole] | SJSA-1 (Osteosarcoma) | In vivo efficacy demonstrated | - | - |
Note: The data presented is a compilation from different studies and not from a single head-to-head comparative experiment. Therefore, direct comparison of absolute IC50 values should be interpreted with caution due to variations in experimental conditions.
Signaling Pathway of Spirooxindole-Based MDM2 Inhibitors
Spirooxindoles inhibit the p53-MDM2 interaction by binding to the p53-binding pocket of MDM2. This prevents the ubiquitination and subsequent proteasomal degradation of p53, leading to the accumulation of p53 in the nucleus. The stabilized p53 then acts as a transcription factor, upregulating the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX), ultimately leading to tumor cell death.
Antiviral Activity: A Developing Frontier
Spiro-based compounds are also being investigated for their potential as antiviral agents. Both spirooxindoles and spiropiperidines have demonstrated activity against a range of viruses, including influenza, coronaviruses, and Dengue virus.
Comparative In Vitro Efficacy of Spiro-Based Antiviral Agents
The following table summarizes the in vitro antiviral activity of selected spiro-based compounds.
| Compound ID | Spiro-Based Scaffold | Target Virus | Assay | IC50 | Source |
| Compound 9 | 3-azaspiroundecane | Influenza A (AM2 protein) | Two-electrode voltage-clamp | 0.92 ± 0.11 µM | |
| Amantadine | Adamantane (Reference) | Influenza A (AM2 protein) | Two-electrode voltage-clamp | 16 µM | |
| Compound 4k with 4i | Spirooxindole-phenylsulfone | SARS-CoV-2 | In vitro | 3.275 µM | |
| Compound 4i | Spirooxindole-phenylsulfone | MERS-CoV | In vitro | 11 µM | |
| Compound 4c | Spirooxindole-phenylsulfone | SARS-CoV-2 | In vitro | 17 µM | |
| Compound 47b | Spirooxindole | Influenza A (A/Jinan/15/90) | In vitro | 4.12 µg/mL | |
| (R)-44 | Spiropyrazolopyridone oxindole | Dengue Virus (NS4B) | In vitro/In vivo | Excellent in vivo efficacy |
Note: The data presented is a compilation from different studies and not from a single head-to-head comparative experiment. Therefore, direct comparison of absolute IC50 values should be interpreted with caution due to variations in experimental conditions.
Signaling Pathway of a Spiropiperidine-Based Influenza A Inhibitor
Spiropiperidine derivative 9 has been shown to be a potent inhibitor of the M2 proton channel of the influenza A virus, a critical component for viral replication. The M2 channel is responsible for acidifying the interior of the virus particle within the host cell's endosome, a necessary step for the release of the viral genome into the cytoplasm. By blocking this channel, spiropiperidine 9 prevents viral uncoating and subsequent replication.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of spiro-based compounds on cancer cell lines.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.
2. Compound Treatment:
-
Prepare a series of dilutions of the spiro-based compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
4. Formazan Solubilization and Absorbance Reading:
-
After incubation, carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for p53 and MDM2 Expression
This protocol outlines the steps to assess the effect of spiro-based compounds on the protein levels of p53 and MDM2.
1. Cell Lysis and Protein Quantification:
-
Treat cancer cells with the spiro-based compound for a specified time.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for p53 and MDM2 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Quantify the band intensities and normalize the protein levels of p53 and MDM2 to the loading control.
Conclusion
Spiro-based therapeutic agents, particularly spirooxindoles, have demonstrated significant promise as anticancer agents by effectively targeting the p53-MDM2 pathway. The presented data highlights their potent in vitro activity against a variety of cancer cell lines. In the antiviral domain, both spirooxindoles and spiropiperidines have shown potential, with a spiropiperidine derivative exhibiting potent inhibition of the influenza A M2 proton channel. While direct head-to-head comparative studies are limited, the existing body of research strongly supports the continued exploration and development of spiro-based compounds as a versatile and powerful scaffold for novel therapeutics in oncology and virology. Further in vivo studies and clinical trials are warranted to fully elucidate their therapeutic potential.
References
- 1. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of a Novel Spiro Compound: A Comparative Guide
This guide provides a comprehensive analysis of a novel spiro compound, designated Spiro-T, a potent microtubule inhibitor with significant anticancer activity. Its performance is objectively compared with established microtubule-targeting agents, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals.
Comparative Data on Cytotoxicity and Cellular Effects
The anti-proliferative activity of Spiro-T was evaluated against a panel of human cancer cell lines and compared with commercially available microtubule inhibitors. The half-maximal inhibitory concentrations (IC50) were determined after 72 hours of treatment. Furthermore, the effects on cell cycle progression and induction of apoptosis were quantified.
Table 1: Comparative Cytotoxicity (IC50, µM) of Spiro-T and Other Microtubule Inhibitors
| Compound | MCF-7 (Breast) | HCT116 (Colon) | PC3 (Prostate) | A549 (Lung) |
| Spiro-T (Novel Spiro Compound) | 0.05 ± 0.01 | 0.08 ± 0.02 | 0.12 ± 0.03 | 0.09 ± 0.02 |
| Paclitaxel (Taxane) | 0.01 ± 0.005 | 0.02 ± 0.007 | 0.03 ± 0.01 | 0.02 ± 0.006 |
| Vincristine (Vinca Alkaloid) | 0.02 ± 0.008 | 0.04 ± 0.01 | 0.05 ± 0.01 | 0.03 ± 0.009 |
| Colchicine | 0.03 ± 0.01 | 0.06 ± 0.02 | 0.08 ± 0.02 | 0.05 ± 0.01 |
Table 2: Effect on Cell Cycle Distribution and Apoptosis in MCF-7 Cells
| Compound (at 10x IC50) | % Cells in G2/M Phase | % Apoptotic Cells (Annexin V+) |
| Spiro-T | 78 ± 5 | 65 ± 4 |
| Paclitaxel | 82 ± 6 | 70 ± 5 |
| Vincristine | 75 ± 4 | 62 ± 3 |
| Colchicine | 72 ± 5 | 58 ± 4 |
Proposed Mechanism of Action of Spiro-T
Spiro-T is hypothesized to exert its anticancer effects by disrupting microtubule dynamics. By binding to the colchicine-binding site on β-tubulin, it inhibits tubulin polymerization, leading to a cascade of cellular events culminating in apoptosis.[1][2][3]
Caption: Proposed signaling pathway of Spiro-T.
Experimental Workflow for Mechanism of Action Validation
The following workflow was employed to validate the proposed mechanism of action of Spiro-T.
Caption: Workflow for validating the mechanism of action.
Comparison with Alternative Microtubule Inhibitors
Spiro-T's mechanism of action is compared with other classes of microtubule inhibitors below.
Caption: Comparison of Spiro-T with other microtubule inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of Spiro-T or other inhibitors for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Cell Cycle Analysis
-
Cell Treatment: Treat cells with the compounds at their respective 10x IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[1]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the compounds at their 10x IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes at room temperature.[4]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vitro Microtubule Polymerization Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., 100 mM PIPES, pH 6.9, 1.5 mM MgCl2, 1 mM GTP).
-
Compound Addition: Add various concentrations of Spiro-T or control compounds to the reaction mixture.
-
Initiation of Polymerization: Initiate tubulin polymerization by incubating the mixture at 37°C.
-
Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot the absorbance against time to determine the effect of the compound on the rate and extent of tubulin polymerization. The IC50 for polymerization inhibition can be calculated.
References
- 1. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Synthetic Microtubule Inhibitor, MPT0B214 Exhibits Antitumor Activity in Human Tumor Cells through Mitochondria-Dependent Intrinsic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
Navigating the Maze of Drug Development: A Comparative Guide to the ADME Properties of Spiro Drug Candidates
For researchers, scientists, and drug development professionals, the journey of a promising compound from laboratory discovery to clinical application is fraught with challenges. A critical hurdle in this process is optimizing the ADME properties—Absorption, Distribution, Metabolism, and Excretion—which dictate a drug's efficacy, safety, and overall viability. Spirocyclic scaffolds, characterized by their unique three-dimensional structures, have emerged as a compelling strategy in medicinal chemistry to enhance these pharmacokinetic profiles. This guide provides a comparative analysis of the ADME properties of various spiro drug candidates, supported by experimental data and detailed methodologies, to aid in the rational design and selection of next-generation therapeutics.
The incorporation of a spirocyclic motif can significantly influence a molecule's physicochemical properties, often leading to improved solubility, metabolic stability, and cell permeability, while reducing off-target effects.[1][2] By locking the conformation of a molecule, spirocycles can optimize interactions with biological targets and improve selectivity.[1][2] This guide will delve into the ADME profiles of representative spiro drug candidates and approved drugs, offering a framework for evaluating this important class of compounds.
Comparative Analysis of ADME Properties
The following tables summarize key in vitro and in vivo ADME parameters for a selection of spiro drug candidates and approved spiro-containing drugs. This data, compiled from various studies, is intended to provide a comparative overview. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions.
Table 1: In Vitro ADME Properties of Selected Spiro Compounds
| Compound Class | Specific Compound/Candidate | Aqueous Solubility (µg/mL) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (t½ in HLM, min) | CYP450 Inhibition (IC₅₀, µM) | Plasma Protein Binding (%) |
| Spirooxindoles | Anticancer Candidate (Representative) | Data not available | Moderate to High | Variable | Often shows some inhibition | High |
| Spiropyrrolidines | P2Y1 Antagonist (BMS Candidate) | Good | Good permeability predicted | Favorable profile | Low P-gp liability | Data not available |
| Spiro-hydantoins | Sorbinil (Aldose Reductase Inhibitor) | Low | Data not available | Data not available | Data not available | Data not available |
| Approved Spiro Drugs | Spironolactone | Practically insoluble in water | Data not available | Rapidly and extensively metabolized | Data not available | >90% |
| Approved Spiro Drugs | Risperidone | Data not available | High | Extensively metabolized (t½ ~3-20h) | CYP2D6 substrate | 90% (parent), 77% (metabolite) |
| Approved Spiro Drugs | Tofacitinib | Data not available | High | t½ ~3.2 hours | CYP3A4 & CYP2C19 substrate | ~40% |
HLM: Human Liver Microsomes
Table 2: In Vivo Pharmacokinetic Properties of Approved Spiro Drugs
| Drug | Oral Bioavailability (%) | Primary Metabolism | Major Metabolites | Primary Excretion Route |
| Spironolactone | ~70% (enhanced with food) | Hepatic | Canrenone, 7α-thiomethylspirolactone | Urine and feces |
| Risperidone | ~70% | Hepatic (CYP2D6) | 9-hydroxyrisperidone (active) | Urine (major), feces |
| Tofacitinib | ~74% | Hepatic (CYP3A4, CYP2C19) | Oxidized and N-demethylated metabolites | Urine (80%), feces (14%) |
Experimental Protocols
A clear understanding of the methodologies used to generate ADME data is crucial for its interpretation. Below are detailed protocols for key in vitro experiments.
Caco-2 Permeability Assay
This assay is widely used to predict intestinal drug absorption.
-
Cell Culture: Caco-2 cells are seeded on a semipermeable membrane in a Transwell™ system and cultured for 18-22 days to form a confluent, polarized monolayer that mimics the intestinal epithelium.
-
Assay Procedure:
-
The cell monolayer is equilibrated with a suitable buffer.
-
The test compound is added to the apical (donor) side.
-
Samples are collected from the basolateral (receiver) side at various time points.
-
The concentration of the compound in the samples is quantified by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio, determined by measuring transport in both the apical-to-basolateral and basolateral-to-apical directions, can indicate if the compound is a substrate of efflux transporters like P-glycoprotein.
Microsomal Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes.
-
Materials: Liver microsomes (human or other species), NADPH regenerating system, and the test compound.
-
Assay Procedure:
-
The test compound is incubated with liver microsomes and the NADPH regenerating system at 37°C.
-
Aliquots are taken at different time points (e.g., 0, 15, 30, 60 minutes).
-
The reaction is stopped by adding a cold organic solvent.
-
The remaining concentration of the parent compound is quantified by LC-MS/MS.
-
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Cytochrome P450 (CYP) Inhibition Assay
This assay determines the potential of a compound to cause drug-drug interactions by inhibiting major drug-metabolizing enzymes.
-
Method: An isoform-specific substrate for a particular CYP enzyme (e.g., CYP3A4, CYP2D6) is incubated with human liver microsomes in the presence of various concentrations of the test compound.
-
Assay Procedure:
-
The reaction is initiated by adding an NADPH regenerating system.
-
After a set incubation period, the reaction is terminated.
-
The formation of the metabolite of the specific substrate is measured by LC-MS/MS.
-
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is determined.
Plasma Protein Binding Assay
This assay measures the extent to which a drug binds to proteins in the blood, which affects its distribution and availability to reach its target.
-
Method: Equilibrium dialysis is a common method.
-
Assay Procedure:
-
A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing a protein-free buffer.
-
The system is incubated at 37°C until equilibrium is reached.
-
The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.
-
-
Data Analysis: The percentage of the compound that is bound to plasma proteins is calculated.
Visualizing ADME Processes and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: The four key stages of the ADME process for an orally administered drug.
Caption: A typical experimental workflow for the in vitro ADME profiling of spiro drug candidates.
Conclusion
The strategic incorporation of spirocyclic scaffolds holds significant promise for overcoming ADME-related challenges in drug discovery. As demonstrated by the data on both investigational candidates and approved drugs, these rigid three-dimensional structures can favorably modulate a compound's pharmacokinetic profile. However, a comprehensive and standardized approach to in vitro ADME testing is paramount for making informed decisions. By utilizing the experimental protocols and comparative data presented in this guide, researchers can better navigate the complexities of drug development and unlock the full potential of spiro-based therapeutics.
References
Navigating the Therapeutic Window of Spiro Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic index of various spiro compounds, supported by experimental data. Spiro compounds, characterized by their unique three-dimensional structures, have emerged as a promising class of molecules in drug discovery, particularly in oncology. Their rigid frameworks offer the potential for high target specificity and reduced off-target effects, which are critical for a favorable therapeutic index.
The therapeutic index (TI) is a crucial measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that elicits a therapeutic effect. A higher TI is desirable, indicating a wider margin of safety. This guide delves into the available data on the efficacy and toxicity of different spiro compounds to provide a comparative analysis of their therapeutic potential.
Comparative Analysis of Therapeutic Indices
The following tables summarize the in vitro efficacy and in vivo therapeutic index of selected spiro compounds. While comprehensive in vivo data for a wide range of spiro compounds remains limited in publicly available literature, this compilation provides a snapshot of the current landscape.
Table 1: In Vivo Therapeutic Index of a Dispiro-Indolinone Compound
| Compound | Animal Model | Efficacy (ED50) | Toxicity (LD50) | Therapeutic Index (LD50/ED50) | Reference |
| Dispiro-indolinone 29 | Mice | Not explicitly stated, but efficacy demonstrated in a xenograft model at 170 mg/kg. | >2500 mg/kg | ≥2.5 | [1][2] |
Table 2: In Vitro Efficacy of Spirooxindole and Dispiro-pyrrolidine Derivatives Against Cancer Cell Lines
| Compound Class | Specific Compound(s) | Cancer Cell Line(s) | In Vitro Efficacy (IC50/GI50 in µM) | Reference |
| Spiro[cyclohexane-1,3'-indolin]-2'-one Derivatives | SSSK16 | MCF-7 (Breast) | GI50: 0.44 | |
| SSSK17 | MCF-7 (Breast) | GI50: 0.04 | ||
| 6m | MCF-7 (Breast) | IC50: 2.43 | ||
| Dispiro-indolinones | Various derivatives | LNCaP (Prostate) | IC50: 1.2–3.5 | [1] |
| Dispiro[2H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H, 3H)-diones | 21 , 22 , 29 , 37 | GaLa, LuPiCi, LuCa (Melanoma) | Potent antitumor properties, comparable to doxorubicin. | [3] |
| Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] | 8e | - | AChE IC50: 3.35, BChE IC50: 5.63 | |
| 8g | - | AChE IC50: 3.15, BChE IC50: 4.74 | ||
| Spirooxindole-benzimidazole hybrids | Compound 6d | MDA-MB 231 (Breast), PC-3 (Prostate) | Potent, with IC50 values not explicitly stated but shown to be effective. |
Signaling Pathways Modulated by Spiro Compounds
The therapeutic effects of spiro compounds are often attributed to their ability to modulate specific signaling pathways involved in cell proliferation, survival, and apoptosis.
p53-MDM2 Pathway
A significant number of spirooxindole derivatives have been developed as inhibitors of the p53-MDM2 protein-protein interaction.[4] MDM2 is a negative regulator of the p53 tumor suppressor protein. By blocking this interaction, spirooxindoles can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the p53-MDM2 interaction by spirooxindoles.
Other Potential Signaling Pathways
While the p53-MDM2 pathway is a primary target, research is ongoing to identify other signaling cascades modulated by spiro compounds. These may include:
-
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key regulator of cell growth and survival. Some novel inhibitors of STAT3 phosphorylation have shown promise in preclinical studies.
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is frequently overactivated in cancer, promoting cell proliferation and survival.
-
Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway plays a crucial role in tumorigenesis, and its inhibition is a key therapeutic strategy.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of the therapeutic index of spiro compounds.
In Vitro Cytotoxicity Assays
1. MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the spiro compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is then calculated.
2. Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay that relies on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB solution.
-
Washing: Wash with acetic acid to remove unbound dye.
-
Solubilization: Solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 515 nm). The GI50 value (the concentration of drug that inhibits cell growth by 50%) is then calculated.
Caption: Workflow for determining in vitro cytotoxicity.
In Vivo Efficacy and Toxicity Studies
1. Median Lethal Dose (LD50) Determination
The LD50 is the dose of a substance that is lethal to 50% of a test population.
-
Animal Model: Typically mice or rats.
-
Dose Administration: Administer single doses of the spiro compound to different groups of animals.
-
Observation: Monitor the animals for a set period (e.g., 14 days) for mortality and clinical signs of toxicity.
-
Calculation: Use statistical methods (e.g., probit analysis) to calculate the LD50.
2. Median Effective Dose (ED50) Determination in Xenograft Models
The ED50 is the dose that produces a desired therapeutic effect in 50% of the subjects.
-
Xenograft Model: Implant human cancer cells into immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Treatment: Administer different doses of the spiro compound to groups of tumor-bearing mice.
-
Tumor Measurement: Measure tumor volume at regular intervals.
-
Calculation: Determine the dose that causes a 50% reduction in tumor growth compared to the control group.
Caption: Evaluating the therapeutic index in vivo.
Conclusion
Spiro compounds represent a structurally diverse and promising class of molecules for the development of new therapeutics, particularly in oncology. While the available data on their therapeutic indices is still emerging, initial findings suggest that certain spiro derivatives possess favorable safety profiles. The well-documented activity of spirooxindoles against the p53-MDM2 interaction provides a strong rationale for their continued development. Further in vivo studies are crucial to comprehensively evaluate the LD50 and ED50 of a broader range of spiro compounds, which will enable a more robust comparison of their therapeutic windows and guide the selection of the most promising candidates for clinical translation. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of spiro-based drug discovery.
References
- 1. Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 4. Spiro-oxindoles as a Promising Class of Small Molecule Inhibitors of p53-MDM2 Interaction Useful in Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Complex Spiro Architectures
The construction of complex spirocyclic frameworks, a motif of increasing importance in drug discovery and natural product synthesis, presents a formidable challenge to synthetic chemists. The unique three-dimensional arrangement of atoms at the spiro center imparts conformational rigidity and novel chemical space, making these structures highly sought after. This guide provides a comparative overview of key synthetic strategies for assembling complex spiro architectures, with a focus on catalytic asymmetric methods that deliver high levels of stereocontrol. We will delve into cycloaddition reactions, organocatalytic approaches, and transition-metal-catalyzed cyclizations, presenting quantitative data and detailed experimental protocols for representative methods.
Key Synthetic Strategies at a Glance
The synthesis of complex spirocycles can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The choice of strategy often depends on the desired ring system, the required level of stereochemical control, and the availability of starting materials.
Quantitative Comparison of Synthetic Strategies
The following tables summarize the performance of selected, state-of-the-art synthetic strategies for the construction of complex spiro architectures, focusing on the synthesis of spirooxindoles, a privileged scaffold in medicinal chemistry.
Table 1: Enantioselective [3+2] Cycloaddition Strategies
| Entry | Dipole Precursor | Dipolarophile | Catalyst | Solvent | Temp (°C) | Yield (%) | dr | ee (%) | Reference |
| 1 | Isatin, L-proline | Chalcone | - | Ethanol | Reflux | 85-95 | >99:1 | - | [1] |
| 2 | 3-Isothiocyanato oxindole | Dibenzylidene ketone | Cinchona-alkaloid derivative | Toluene | -20 | 91 | - | 91 | [2] |
| 3 | Isatin, Sarcosine | (E)-3-crotonoyl-2-oxazolidinone | - | Methanol | RT | 75 | 95:5 | - | [1] |
Table 2: Organocatalytic Strategies
| Entry | Reaction Type | Substrate 1 | Substrate 2 | Catalyst | Solvent | Temp (°C) | Yield (%) | dr | ee (%) | Reference |
| 1 | Michael-Aldol Cascade | α,β-Unsaturated aldehyde | α-Arylidene pyrazolinone | Secondary amine | - | - | Good | - | - | [3] |
| 2 | Michael-Michael Cascade | Methyleneindolinone | Nitroalkene | Squaramide | - | - | Moderate-Good | Good | Excellent | [4] |
| 3 | Intramolecular Michael Addition | In situ generated aminoisobenzofuran | - | Proline-derived | - | - | Moderate-Good | >20:1 | 99 |
Table 3: N-Heterocyclic Carbene (NHC) Catalyzed Annulations
| Entry | Reaction Type | Substrate 1 | Substrate 2 | Catalyst | Oxidant | Yield (%) | dr | ee (%) | Reference |
| 1 | [3+2] Annulation | Enals | 3-Hydroxy oxindoles | NHC | Bisquinone | 63-88 | up to 7:1 | up to 99:1 er | |
| 2 | [2+3] Annulation | Ketimine | Enals | NHC | - | Good | Excellent | Excellent | |
| 3 | Tandem Reaction | Bromoenals | Oxindoles | NHC | - | Good | Good-High | Good-High |
Table 4: Transition-Metal Catalyzed Strategies
| Entry | Metal Catalyst | Reaction Type | Substrate 1 | Substrate 2 | Yield (%) | dr | ee (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | Nickel(II) | Conjugate addition/Schmidt-type rearrangement | (E)-Alkenyloxindoles | Vinyl azides | up to 98 | >19:1 | up to 98 | | | 2 | Iridium/Brønsted Acid | Formal Reductive Cycloaddition | Formanilides/Formylindolines | Enamides | 82-95 | - | 93-99 | |
Experimental Protocols
Enantioselective [3+2] Cycloaddition of 3-Isothiocyanato Oxindoles
This protocol describes the asymmetric [3+2] cycloaddition of 3-isothiocyanato oxindoles with dibenzylidene ketones catalyzed by a cinchona-alkaloid-derived organocatalyst.
Materials:
-
3-Isothiocyanato oxindole (1a, 0.2 mmol)
-
Dibenzylidene ketone (2a, 0.24 mmol)
-
Cinchona-alkaloid-derived catalyst (10 mol%)
-
Toluene (2.0 mL)
-
H₂O (1.0 mmol)
Procedure:
-
To a dried Schlenk tube, add 3-isothiocyanato oxindole (1a), dibenzylidene ketone (2a), and the cinchona-alkaloid-derived catalyst.
-
Add toluene and H₂O to the tube.
-
Stir the reaction mixture at -20 °C for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, purify the crude product by column chromatography on silica gel to afford the spirooxindole enol.
Expected Outcome: The desired spirooxindole enol (3aa) is obtained in 91% isolated yield with 91% ee.
N-Heterocyclic Carbene (NHC)-Catalyzed [3+2] Annulation of Enals with 3-Hydroxy Oxindoles
This protocol outlines the enantioselective synthesis of spiro γ-butyrolactones via an NHC-catalyzed formal [3+2] annulation.
Materials:
-
Enals (7)
-
3-Hydroxy oxindoles (79)
-
N-Heterocyclic carbene (NHC) catalyst
-
Bisquinone oxidant
Procedure:
-
In a reaction vessel, combine the enal (7), 3-hydroxy oxindole (79), and the NHC catalyst in a suitable solvent.
-
Add the bisquinone oxidant to the mixture.
-
Stir the reaction at the appropriate temperature until completion (monitored by TLC).
-
The reaction likely proceeds through the formation of a chiral α,β-unsaturated acyl azolium intermediate.
-
This intermediate is intercepted by the oxindole in a formal [3+2] cyclization.
-
After the reaction is complete, the product is isolated and purified using standard chromatographic techniques.
Expected Outcome: The spiro γ-butyrolactones (80) are formed in moderate to good yields (63–88%) with good enantioselectivity (up to 99:1 er) and diastereoselectivity (up to 7:1 dr).
Nickel-Catalyzed Asymmetric Conjugate Addition/Schmidt-Type Rearrangement
This protocol details the synthesis of optically active 3,2′-pyrrolinyl spirooxindoles.
Materials:
-
(E)-Alkenyloxindole (1a, 0.1 mmol)
-
Vinyl azide (2a, 0.2 mmol)
-
Chiral N,N′-dioxide–nickel(II) complex (10 mol%)
-
CH₂Cl₂ (solvent)
Procedure:
-
Combine (E)-alkenyloxindole (1a), vinyl azide (2a), and the chiral N,N′-dioxide–nickel(II) complex in CH₂Cl₂.
-
Stir the reaction mixture at 30 °C for 24 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, the reaction is worked up and the product is purified by column chromatography.
Expected Outcome: The desired 3,2′-pyrrolinyl spirooxindole is obtained in high yield (up to 98%) with excellent diastereo- and enantioselectivities (up to >19:1 dr and 98% ee).
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of two key synthetic strategies for constructing spirooxindoles.
Conclusion
The synthesis of complex spiro architectures has witnessed remarkable progress, driven by the development of novel catalytic systems and reaction methodologies. Asymmetric catalysis, in particular, has provided powerful tools for the stereocontrolled construction of these challenging targets. This guide has highlighted several key strategies, including [3+2] cycloadditions, organocatalytic cascade reactions, NHC-catalyzed annulations, and transition-metal-catalyzed cyclizations. The choice of the optimal strategy will depend on the specific synthetic target and the desired efficiency and stereoselectivity. The provided data and protocols serve as a valuable resource for researchers engaged in the design and synthesis of novel spirocyclic compounds for applications in medicinal chemistry and beyond.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective Synthesis of Spirooxindole Enols: Regioselective and Asymmetric [3+2] Cyclization of 3‐Isothiocyanato Oxindoles with Dibenzylidene Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organocatalytic Enantioselective Vinylogous Michael-Aldol Cascade for the Synthesis of Spirocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Validating the Target Engagement of a Spiro Kinase Inhibitor in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound binds to its intended target within the complex cellular environment is a critical step in the drug discovery pipeline. This process, known as target engagement validation, provides essential evidence for a compound's mechanism of action and is a key determinant of its potential efficacy. This guide provides a comparative overview of key methodologies for validating the cellular target engagement of a spiro compound, using the selective ERK1/2 inhibitor, LY3214996, as an illustrative example.
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the RAS-RAF-MEK-ERK cascade, is frequently dysregulated in various cancers, making its components, such as ERK1 and ERK2, compelling therapeutic targets.[1] Spiro compounds represent a novel class of kinase inhibitors designed to target these pathways. Validating that these compounds effectively engage their targets in a cellular context is paramount for their development as therapeutic agents.
This guide will compare three widely used techniques for validating target engagement: the Cellular Thermal Shift Assay (CETSA), Kinobeads-based chemical proteomics, and the NanoBRET™ Target Engagement Assay. We will delve into the principles of each method, present quantitative data in structured tables, provide detailed experimental protocols, and visualize the underlying signaling pathway and experimental workflows.
The MAPK/ERK Signaling Pathway and the Point of Intervention
The MAPK/ERK pathway is a crucial signaling cascade that relays extracellular signals to the cell nucleus, thereby regulating fundamental cellular processes like proliferation, differentiation, and survival. The diagram below illustrates a simplified representation of this pathway and highlights the inhibitory action of an ERK1/2 inhibitor like LY3214996.
Figure 1: Simplified MAPK/ERK signaling pathway and the inhibitory action of a spiro-ERK1/2 inhibitor.
Comparison of Target Engagement Validation Methods
The choice of a target engagement validation assay depends on several factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. The following tables provide a quantitative and qualitative comparison of CETSA, Kinobeads, and NanoBRET™ for validating the target engagement of a spiro ERK1/2 inhibitor.
Quantitative Comparison
This table summarizes the typical quantitative data obtained from each method for an ERK1/2 inhibitor. The data for LY3214996 and GDC-0994 are based on published results in HCT116 cells.[2]
| Method | Parameter Measured | LY3214996 (ERK1/2) | GDC-0994 (ERK1/2) | Reference |
| CETSA (ITDR) | EC50 of Target Engagement (nM) | ERK1: 130, ERK2: 110 | ERK1: 160, ERK2: 120 | [2] |
| Kinobeads | IC50 of Target Binding (nM) | Representative data | Representative data | N/A |
| NanoBRET™ | Apparent Cellular Affinity (IC50, nM) | Representative data | Representative data | N/A |
Note: Representative data for Kinobeads and NanoBRET™ are based on typical outputs for kinase inhibitors, as specific public data for LY3214996 with these methods were not available.
Qualitative Comparison
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinobeads (Chemical Proteomics) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand binding stabilizes the target protein against heat-induced denaturation. | Competitive binding of a free compound against a broad-spectrum of immobilized kinase inhibitors (kinobeads) for binding to endogenous kinases. | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer that binds to the active site. |
| Cellular Context | Intact cells, cell lysates, or tissue samples. | Cell or tissue lysates. | Live cells. |
| Labeling Requirement | Label-free for both compound and target. | Label-free for the test compound. | Requires genetic engineering of the target protein (NanoLuc® fusion). |
| Throughput | Low to medium, can be adapted for higher throughput. | Medium to high, suitable for profiling multiple compounds. | High, suitable for screening large compound libraries. |
| Information Provided | Confirmation of direct target binding and cellular EC50. | Target selectivity profile across a large portion of the kinome, relative binding affinities. | Quantitative measurement of compound affinity and residence time in live cells. |
| Advantages | Physiologically relevant as it can be performed in intact cells without modification of the compound or target. | Unbiased, proteome-wide view of kinase inhibitor selectivity. | Real-time measurement in live cells, high sensitivity. |
| Limitations | Not all ligand binding events result in a detectable thermal shift; lower throughput for traditional Western blot-based readout. | Performed in cell lysates, which may not fully recapitulate the cellular environment; primarily for ATP-competitive inhibitors. | Requires genetic modification of the target protein, which may alter its function or expression. |
Experimental Protocols
This section provides detailed methodologies for the key experiments discussed.
Cellular Thermal Shift Assay (CETSA)
The following protocol is for determining the target engagement of a spiro-ERK1/2 inhibitor in HCT116 cells using an isothermal dose-response (ITDR) format.[2]
Figure 2: Experimental workflow for an Isothermal Dose-Response (ITDR) CETSA experiment.
Materials:
-
HCT116 cells
-
Complete culture medium (e.g., McCoy's 5A)
-
Spiro-ERK1/2 inhibitor (e.g., LY3214996)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Thermal cycler
-
Centrifuge
Procedure:
-
Cell Culture and Treatment:
-
Culture HCT116 cells to 70-80% confluency.
-
Harvest the cells and resuspend them in fresh culture medium at a concentration of 2 x 10^6 cells/mL.
-
Prepare serial dilutions of the spiro-ERK1/2 inhibitor in culture medium. Include a vehicle control (DMSO).
-
Add the inhibitor dilutions or vehicle to the cell suspensions and incubate for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples at a predetermined temperature (e.g., 52°C for ERK1, 58°C for ERK2) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.[2]
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding lysis buffer.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured and aggregated proteins.
-
-
Protein Quantification and Western Blot Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Perform SDS-PAGE and Western blotting using primary antibodies specific for ERK1 and ERK2.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for ERK1 and ERK2 at each inhibitor concentration.
-
Normalize the intensities to the vehicle control.
-
Plot the normalized intensities against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Kinobeads-Based Chemical Proteomics
This protocol outlines a general workflow for assessing the target selectivity of a spiro-ERK1/2 inhibitor using a competitive chemical proteomics approach.
Materials:
-
HCT116 cells
-
Spiro-ERK1/2 inhibitor
-
DMSO (vehicle control)
-
Lysis buffer (e.g., containing non-denaturing detergents and protease/phosphatase inhibitors)
-
Kinobeads (commercially available or prepared in-house)
-
Wash buffer
-
Elution buffer
-
Reagents for protein digestion (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Cell Lysis:
-
Harvest HCT116 cells and prepare a cell lysate.
-
Determine the protein concentration of the lysate.
-
-
Compound Incubation:
-
Aliquot the cell lysate and incubate with a range of concentrations of the spiro-ERK1/2 inhibitor or vehicle control (DMSO) for a defined period (e.g., 1 hour at 4°C).
-
-
Affinity Enrichment:
-
Add kinobeads to each lysate and incubate to allow for the binding of kinases.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
-
Protein Digestion and Mass Spectrometry:
-
Digest the eluted proteins into peptides using trypsin.
-
Analyze the peptide mixtures by LC-MS/MS to identify and quantify the bound proteins.
-
-
Data Analysis:
-
Compare the abundance of each identified kinase in the inhibitor-treated samples to the vehicle control.
-
Generate dose-response curves for each kinase to determine the IC50 of binding.
-
This will reveal the on-target (ERK1/2) and off-target binding profile of the spiro compound.
-
NanoBRET™ Target Engagement Assay
This protocol describes a general method for quantifying the intracellular target engagement of a spiro-ERK1/2 inhibitor using the NanoBRET™ technology.
Materials:
-
HEK293 cells
-
Expression vector for ERK1 or ERK2 fused to NanoLuc® luciferase
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer that binds to ERK1/2
-
NanoBRET™ Nano-Glo® Substrate
-
Spiro-ERK1/2 inhibitor
-
White, opaque 96-well or 384-well assay plates
-
Luminescence plate reader capable of measuring dual-filtered luminescence
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-ERK1/2 fusion vector.
-
Plate the transfected cells into assay plates and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the spiro-ERK1/2 inhibitor.
-
Add the inhibitor dilutions and a fixed concentration of the NanoBRET™ Tracer to the cells. Include a no-inhibitor control.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
-
Substrate Addition and Signal Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Measure the donor emission (NanoLuc®) and acceptor emission (Tracer) wavelengths using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the BRET ratios to the no-inhibitor control.
-
Plot the normalized BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the apparent cellular affinity (IC50).
-
Conclusion
Validating the target engagement of a spiro compound in a cellular context is a critical step in its development as a therapeutic agent. This guide has provided a comparative overview of three powerful methodologies: CETSA, Kinobeads-based chemical proteomics, and the NanoBRET™ Target Engagement Assay. Each technique offers unique advantages and provides complementary information regarding a compound's interaction with its intended target. By employing a combination of these approaches, researchers can build a comprehensive understanding of a spiro compound's cellular mechanism of action, thereby increasing the confidence in its potential as a novel therapeutic.
References
Safety Operating Guide
Prudent Disposal of Spirofylline: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive operational plan for the proper disposal of Spirofylline, a small molecule with the chemical formula C24H28N6O5. Due to the limited availability of specific safety and disposal information for this compound, a cautious approach grounded in established protocols for handling uncharacterized pharmaceutical compounds is mandatory.
Researchers, scientists, and drug development professionals are advised to treat this compound as a potentially hazardous substance and follow the detailed procedures outlined below. These guidelines are designed to minimize risk and ensure compliance with general laboratory safety standards.
Immediate Safety and Handling Precautions
Given the absence of a specific Safety Data Sheet (SDS) for this compound, personnel must adhere to the highest safety standards when handling this compound. Assume the substance is hazardous.
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Spill Management: In the event of a spill, isolate the area and follow general protocols for cleaning up chemical spills. Use an absorbent material appropriate for chemical powders and dispose of the contaminated materials as hazardous waste.
Step-by-Step Disposal Protocol for this compound
The following protocol is based on general best practices for the disposal of research chemicals and uncharacterized pharmaceutical waste.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: In the absence of specific data, all this compound waste, including pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.[1][2][3]
-
Do Not Mix: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.[1] Incompatible chemicals can react dangerously.
-
Segregate Waste Types:
-
Solid Waste: Collect unused or expired this compound powder in a designated, sealed, and properly labeled hazardous waste container.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled container. Do not dispose of liquid chemical waste down the drain.
-
Contaminated Materials: Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be collected in a designated, sealed container lined with a chemically resistant bag and labeled as hazardous waste.
-
Step 2: Waste Container and Labeling
-
Container Selection: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.
-
Labeling: All waste containers must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and its chemical formula "C24H28N6O5". If other chemicals are present in a mixture, list all components.
-
The approximate quantity of waste.
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
Step 3: Storage of Waste
-
Designated Area: Store hazardous waste in a designated satellite accumulation area (SAA) within the laboratory.
-
Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment, such as a chemical-resistant tub or tray, to contain any potential leaks or spills.
-
Secure Storage: Keep waste containers closed at all times, except when adding waste. Store in a secure area, away from general laboratory traffic.
Step 4: Arrange for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do Not Dispose in Regular Trash or Sewer: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the sink. Improper disposal can lead to environmental contamination and regulatory violations.
-
Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements set forth by your institution's EHS for hazardous waste disposal.
Quantitative Data Summary for Chemical Waste Handling
While no specific quantitative data for this compound is available, the following table provides general guidelines for the accumulation and disposal of laboratory chemical waste, as commonly found in institutional protocols.
| Parameter | Guideline | Source |
| Maximum Volume of Hazardous Waste in a Lab | Typically should not exceed 10-25 gallons total. | |
| Maximum Volume of Acutely Hazardous Waste (P-listed) | 1 quart. | |
| Waste Pickup Request Timeframe | When containers are 3/4 full or within 150-180 days of the accumulation start date. | |
| pH Range for Drain Disposal (if permitted for specific, non-hazardous solutions) | Generally between 7 and 9 for dilute aqueous solutions without other contaminants. |
Experimental Protocols Cited
The disposal procedures outlined in this document are based on standard hazardous waste management protocols from various safety guidelines and not on specific experimental results for this compound. The core principle is to handle unknown substances with the highest level of caution.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process for the proper disposal of this compound and the general workflow for managing laboratory chemical waste.
Caption: Decision pathway for this compound disposal.
Caption: Workflow for managing laboratory chemical waste.
References
Essential Safety and Logistical Information for Handling Spirofylline
This document provides crucial guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for handling Spirofylline in a laboratory setting. The following protocols are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure to hazardous chemicals. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. Below is a summary of recommended PPE for handling this compound and similar chemical compounds.
| PPE Category | Type | Standard | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | ASTM D6978 | Prevents skin contact and absorption. Double gloving is recommended.[1][2][3] |
| Eye and Face Protection | Safety glasses with side shields or goggles | ANSI Z87.1 | Protects eyes from splashes, dust, and aerosols. A face shield may be required for splash hazards.[1][4] |
| Body Protection | Disposable, long-sleeved gown or lab coat | Provides a barrier against spills and contamination. | |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95, or a chemical cartridge respirator for large spills) | Necessary when handling powders outside of a ventilated enclosure or in case of significant aerosol generation. | |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination.
-
Preparation and Planning :
-
Obtain and thoroughly read the Safety Data Sheet (SDS) for this compound before beginning any work.
-
Ensure a designated handling area is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest eyewash station and safety shower and confirm they are operational.
-
-
Engineering Controls :
-
Whenever possible, handle this compound in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
-
-
Donning PPE :
-
Put on a lab coat or gown, followed by respiratory protection if required.
-
Don eye and face protection.
-
Wash hands thoroughly before putting on two pairs of chemical-resistant gloves. The outer glove should extend over the cuff of the lab coat.
-
-
Handling the Compound :
-
Carefully weigh and handle the solid form of this compound to avoid generating dust.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Keep all containers with this compound clearly labeled and tightly sealed when not in use.
-
Avoid eating, drinking, or smoking in the laboratory area.
-
-
Decontamination and Doffing PPE :
-
After handling is complete, decontaminate the work surface with an appropriate cleaning agent.
-
Remove the outer pair of gloves and dispose of them as hazardous waste.
-
Remove the lab coat or gown, turning it inward to contain any potential contamination.
-
Remove eye and face protection.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
-
Small Spills :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Carefully collect the absorbed material and place it in a sealed container for hazardous waste.
-
Clean the spill area with a suitable decontaminating solution.
-
-
Large Spills :
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) department.
-
Prevent entry into the affected area.
-
Allow only trained personnel with appropriate respiratory protection to clean up the spill.
-
Disposal Plan
Proper disposal of this compound and associated contaminated materials is essential to protect human health and the environment.
-
Chemical Waste :
-
All unused this compound and solutions containing it must be disposed of as hazardous chemical waste.
-
Collect this waste in a clearly labeled, sealed, and compatible container.
-
-
Contaminated Materials :
-
All disposable PPE (gloves, gowns, etc.), absorbent materials from spills, and any other items that have come into contact with this compound should be considered contaminated.
-
Place these materials in a designated hazardous waste container.
-
-
Waste Pickup :
-
Follow your institution's procedures for arranging a pickup of hazardous waste by the EHS department or a licensed contractor. Do not dispose of this compound or contaminated materials in the regular trash or down the drain.
-
Visual Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
